molecular formula C9H6ClFO2 B1365468 4-Chloro-2-fluorocinnamic acid CAS No. 202982-65-8

4-Chloro-2-fluorocinnamic acid

Cat. No.: B1365468
CAS No.: 202982-65-8
M. Wt: 200.59 g/mol
InChI Key: FVLPOWWRHAOKMT-DUXPYHPUSA-N
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Description

4-Chloro-2-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPOWWRHAOKMT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230994
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
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Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-55-3, 202982-65-8
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465
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Record name 4-Chloro-2-fluorocinnamic acid, predominantly trans
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic characterization of 4-Chloro-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic and Computational Characterization of 4-Chloro-2-fluorocinnamic Acid

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The specific functionalization of the phenyl ring dramatically alters the molecule's electronic properties, steric profile, and, consequently, its pharmacological and material characteristics. This compound (4,2-CFCA), with its unique substitution pattern of electron-withdrawing halogen atoms at strategic positions, presents a compelling case for detailed characterization. The interplay between the chloro and fluoro substituents influences the acidity of the carboxylic acid, the reactivity of the acrylic double bond, and the overall molecular polarity.

This guide provides a comprehensive framework for the spectroscopic and computational characterization of this compound. It is designed for researchers in drug development and materials science, offering not just protocols, but the underlying scientific rationale for each step. We will proceed from fundamental vibrational analysis (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) to electronic properties via UV-Vis spectroscopy, culminating in a powerful validation and predictive framework using Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy is indispensable for identifying functional groups and understanding the molecular structure. We employ both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy because they are complementary. IR activity depends on a change in the dipole moment during a vibration, while Raman activity depends on a change in polarizability.

Expert Rationale for Experimental Choices

The sample is analyzed in its solid state to eliminate solvent effects, providing a clear fingerprint of the molecule's intrinsic vibrational modes. FT-Raman is particularly useful for analyzing the C=C double bond and aromatic ring vibrations, which often yield strong Raman signals, while FT-IR is excellent for identifying polar functional groups like C=O and O-H.

Experimental Protocol: FT-IR and FT-Raman
  • Sample Preparation: The 4,2-CFCA sample (96% purity) is used directly without further purification.[2] For FT-IR, a small amount of the sample is intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For FT-Raman, the crystalline powder is packed into a sample holder.

  • Instrumentation:

    • FT-IR: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[3]

    • FT-Raman: An Nd:YAG laser operating at 1064 nm is used as the excitation source to minimize fluorescence.

  • Data Acquisition:

    • Spectra are recorded at room temperature.

    • FT-IR Range: 4000–400 cm⁻¹.

    • FT-Raman Range: 4000–100 cm⁻¹.

    • A resolution of 4 cm⁻¹ is standard for both techniques. Multiple scans (e.g., 64) are co-added to improve the signal-to-noise ratio.

Data Presentation: Vibrational Mode Assignments

The interpretation of vibrational spectra is greatly enhanced by comparison with computational data. The following table presents the expected key vibrational modes for 4,2-CFCA. Researchers should populate the "Experimental Frequency" column with their own data to validate the theoretical assignments.

Vibrational Mode DescriptionExpected Theoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Technique (IR/Raman)
O-H Stretch (Carboxylic Acid Dimer)~2500-3300 (broad)IR
C-H Stretch (Aromatic)~3050-3100IR, Raman
C-H Stretch (Vinyl)~3020-3080IR, Raman
C=O Stretch (Carboxylic Acid)~1680-1710IR (strong), Raman (med)
C=C Stretch (Alkene)~1625-1645Raman (strong), IR (med)
C=C Stretch (Aromatic Ring)~1580-1610, ~1450-1500Raman (strong), IR (med)
O-H Bend (In-plane)~1400-1440IR
C-O Stretch (Carboxylic Acid)~1280-1320IR
C-F Stretch~1200-1250IR (strong)
C-Cl Stretch~700-750IR, Raman

Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.[4]

Visualization: Vibrational Analysis Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Interpretation & Validation Sample 4,2-CFCA Sample FTIR FT-IR Spectrometer Sample->FTIR KBr Pellet Raman FT-Raman Spectrometer Sample->Raman Powder Sample Assign Vibrational Mode Assignment FTIR->Assign IR Spectrum Raman->Assign Raman Spectrum DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Freq Frequency Calculation DFT->Freq Freq->Assign Scaled Frequencies G cluster_orbitals Frontier Molecular Orbitals y_axis Energy (eV) LUMO LUMO HOMO HOMO HOMO->LUMO  ΔE = E(LUMO) - E(HOMO)  

References

Physical and chemical properties of 4-Chloro-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a halogenated derivative of cinnamic acid. This compound serves as a critical intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic properties that influence its reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and field-proven insights into the characterization and application of this versatile compound.

Introduction and Strategic Importance

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] The strategic functionalization of the core cinnamic acid structure allows for the fine-tuning of these biological efficacies.[2] this compound emerges as a compound of significant interest due to the synergistic effects of its halogen substituents.

The presence of a chlorine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring modifies the molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in drug design, where enhancing a molecule's ability to cross biological membranes and resist metabolic degradation can lead to improved therapeutic agents.[1] Consequently, this compound is a valuable precursor for developing targeted therapies, particularly in oncology and inflammatory diseases, as well as for creating advanced agrochemicals like herbicides and pesticides.[1]

Chemical Structure and Isomerism

The structure of this compound consists of a phenyl ring substituted with chlorine and fluorine atoms, attached to an acrylic acid moiety.

  • IUPAC Name: (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid

  • Synonyms: 3-(4-Chloro-2-fluorophenyl)acrylic acid[1]

  • Isomerism: The double bond in the acrylic acid side chain gives rise to E/Z (trans/cis) isomerism. The trans isomer, designated as (E), is the thermodynamically more stable and predominantly available form. This guide focuses on the properties of the predominantly trans isomer.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis, formulation, and biological screening. The data presented below has been consolidated from various chemical suppliers and databases.

Summary of Key Properties
PropertyValueSource(s)
CAS Number 202982-65-8 / 312693-55-3[1]
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 213 - 217 °C[1]
Boiling Point 316.4 ± 27.0 °C (Predicted)[5]
Purity ≥ 96-97%[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO.[6]
pKa 4.43 ± 0.10 (Predicted for 4-fluorocinnamic acid)[6]
In-Depth Analysis of Properties
  • Melting Point: The high melting point of 213-217 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions from the C-Cl and C-F bonds.[1] This thermal stability is advantageous for applications requiring durable materials.[1]

  • Solubility: As is typical for substituted cinnamic acids, the compound exhibits poor solubility in water but dissolves readily in common organic solvents.[6] This characteristic is a direct consequence of its predominantly hydrophobic molecular structure, despite the polar carboxylic acid group. For experimental work, particularly NMR spectroscopy and biological assays, Dimethyl Sulfoxide (DMSO) is an excellent solvent choice.

  • pKa: While experimental data for the specific title compound is scarce, the predicted pKa of the structurally similar 4-fluorocinnamic acid is around 4.43.[6] The acidic nature is conferred by the carboxylic acid group. The electron-withdrawing effects of the halogen substituents would slightly increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid by stabilizing the carboxylate anion.

Chemical Profile and Reactivity

The reactivity of this compound is governed by its three primary functional regions: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring.

Synthesis Pathway

The most common laboratory and industrial synthesis route for cinnamic acid derivatives is the Knoevenagel condensation . This method involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a mild base, such as pyridine or piperidine.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-Chloro-2-fluorobenzaldehyde Knoevenagel Reactant1->Knoevenagel Reactant2 Malonic Acid Reactant2->Knoevenagel Base Pyridine / Piperidine Product This compound Base->Product Catalyst Heat Reflux Heat->Product Energy Knoevenagel->Product Knoevenagel Condensation

Key Reactions
  • Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (reaction with amines, often using coupling agents like DCC) to produce a wide array of derivatives.[4][7] Modifying this group is a common strategy to alter the compound's pharmacokinetic properties.

  • Alkene Double Bond Reactions: The conjugated double bond can participate in addition reactions, although it is less reactive than an isolated double bond due to resonance stabilization with the phenyl ring and carbonyl group. It can also undergo [2+2] photodimerization reactions upon exposure to UV light, a characteristic feature of cinnamic acids in the solid state.[8]

  • Aromatic Ring Reactions: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the acrylic acid side chain.

Experimental Protocols for Characterization

A robust characterization workflow is essential to confirm the identity, purity, and structure of this compound. This process is self-validating, as the data from orthogonal techniques (e.g., spectroscopy and physical properties) must be consistent with one another and with established literature values.

Characterization_Workflow Start Sample Received (this compound) Physical Physical Characterization (Melting Point, Appearance) Start->Physical Solubility Solubility Assessment (Select appropriate solvents) Physical->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Solubility->Spectroscopy Purity Purity Assessment (HPLC, GC) Spectroscopy->Purity Final Verified Compound (Structure & Purity Confirmed) Purity->Final

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range that matches the literature value suggests a high-purity sample, while a broad or depressed melting range indicates the presence of impurities.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline powder into a capillary tube, sealed at one end.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point (213 °C).

  • Fine Measurement: Decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • Validation: Compare the observed range with the literature value (213-217 °C).[1]

Protocol: Spectroscopic Analysis

Spectroscopic methods provide unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR shows the different types of carbon atoms.

    • Methodology:

      • Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

      • Transfer the solution to an NMR tube.

      • Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • Carboxylic Acid Proton (-COOH): A broad singlet typically above 12 ppm.

      • Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-8.0 ppm. The coupling patterns will be influenced by both the chloro and fluoro substituents.

      • Alkene Protons (-CH=CH-): Two doublets, one around 6.5 ppm and the other around 7.6 ppm. The large coupling constant (J ≈ 16 Hz) between them confirms the trans configuration.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

    • Methodology:

      • Prepare a sample, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

      • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Key Absorption Bands:

      • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[9]

      • C=O Stretch (Conjugated Acid): A strong, sharp band around 1680-1700 cm⁻¹.[9]

      • C=C Stretch (Alkene): A band around 1620-1640 cm⁻¹.[9]

      • C-Cl and C-F Stretches: Found in the fingerprint region (< 1400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

    • Methodology:

      • Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water).

      • Analyze using an instrument with an appropriate ionization source, such as Electrospray Ionization (ESI).

    • Expected Results:

      • The molecular ion peak [M-H]⁻ in negative ion mode should be observed at m/z ≈ 199.00, considering the most abundant isotopes (³⁵Cl).

      • A characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be present for the molecular ion and any chlorine-containing fragments.

Safety and Handling

This compound is classified as an irritant.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust. Use a dust mask if necessary.

    • Store in a tightly sealed container in a cool, dry place.[6]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[5]

References

An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-2-fluorocinnamic acid. It moves beyond basic data to provide insights into its synthesis, applications, and practical experimental considerations, grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for their versatile chemical reactivity and biological significance. The presence of both chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules.

Key Identifiers and Data

The compound is registered under at least two CAS numbers, which may denote different suppliers or isomeric purities. For research and procurement, it is crucial to verify the specific CAS number with the supplier's documentation.

PropertyDataSource(s)
Molecular Weight 200.59 g/mol [1][2]
Molecular Formula C₉H₆ClFO₂[1][2]
CAS Number 312693-55-3 (predominantly trans)[3][4]
202982-65-8[1][2][5]
IUPAC Name 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
Synonyms 3-(4-Chloro-2-fluorophenyl)acrylic acid[1]
MDL Number MFCD00143287[1][2]
Physicochemical Characteristics

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyDataSource(s)
Appearance White to almost white or yellow solid, powder, or crystal[1][3]
Melting Point 213-217 °C[1]
Purity ≥96-97% (typically by GC)[1][2][3]
Storage Store at room temperature[1]

Part 2: Synthesis Pathway and Mechanistic Considerations

While specific, scaled-up industrial synthesis routes for this compound are proprietary, its structure lends itself to established synthetic organic chemistry methods. A common and analogous approach for cinnamic acids involves the condensation of an aromatic aldehyde with a carboxylic acid or its derivative.

A plausible synthesis route can be adapted from methods used for similar structures, such as the reaction between an aromatic aldehyde and an aliphatic carboxylic acid in the presence of a catalyst like boron tribromide.[6] The mechanism for this type of reaction involves the formation of a reactive mixed anhydride intermediate.[6]

  • Intermediate Formation : The aliphatic carboxylic acid (e.g., acetic acid) reacts with the boron catalyst to form a triacyl borate. This intermediate is chemically analogous to a mixed anhydride.[6]

  • Reactive Intermediate Generation : In the presence of a base, the triacyl borate generates a more reactive species.

  • Condensation : This reactive intermediate then undergoes a condensation reaction with the corresponding aromatic aldehyde (in this case, 4-chloro-2-fluorobenzaldehyde) to yield the final cinnamic acid product.[6]

Synthesis_Pathway reagent1 4-Chloro-2-fluorobenzaldehyde intermediate Reactive Acyl Borate Intermediate reagent1->intermediate Condensation reagent2 Acetic Acid (or anhydride) reagent2->intermediate catalyst Boron Tribromide (BBr3) + Base (e.g., Pyridine) catalyst->intermediate Catalyzes product This compound intermediate->product Yields

Caption: Generalized synthesis pathway for this compound.

Part 3: Applications in Drug Development and Material Science

The true value of this compound lies in its utility as a versatile building block for creating more complex, high-value molecules.

Core Application Areas
  • Pharmaceutical Development : It serves as a key intermediate in synthesizing novel therapeutic agents. Researchers have identified its potential in developing anti-inflammatory and anti-cancer compounds, where the specific halogenation pattern can influence biological activity and metabolic stability.[1]

  • Agrochemicals : The compound is used to create advanced crop protection formulations. Its halogenated structure can contribute to enhanced biological activity, making it a valuable precursor for effective herbicides and pesticides.[1]

  • Material Science : It is incorporated into the development of advanced polymers and coatings to enhance thermal stability and mechanical properties, which is particularly beneficial for industries requiring highly durable materials.[1]

  • Analytical Chemistry : In laboratory settings, it is employed as a standard reference material for chromatographic techniques like GC/MS, enabling the accurate quantification of structurally similar compounds in complex mixtures.[1][7]

Applications central_node This compound pharma Pharmaceuticals central_node->pharma agro Agrochemicals central_node->agro material Material Science central_node->material analytical Analytical Chemistry central_node->analytical sub_pharma1 Anti-inflammatory Agents pharma->sub_pharma1 sub_pharma2 Anti-cancer Agents pharma->sub_pharma2 sub_agro1 Herbicides agro->sub_agro1 sub_agro2 Pesticides agro->sub_agro2 sub_material1 Polymers & Coatings material->sub_material1 sub_analytical1 Reference Standard (GC/MS) analytical->sub_analytical1

Caption: Key application domains for this compound.

Part 4: Exemplary Experimental Protocol: Ester Synthesis

To illustrate its practical use, this section details a generalized protocol for the synthesis of an ester derivative, a common step in drug discovery to modify a lead compound's properties. This protocol is adapted from established methods for the esterification of the related 4-chlorocinnamic acid.[8] The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a methyl ester of this compound.

Materials:

  • This compound

  • Methanol (or other desired alcohol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup :

    • To a solution of this compound (1 equivalent) in 20 mL of anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) while stirring.

    • Causality: Methanol acts as both the solvent and the reactant. Anhydrous conditions are preferred to prevent the reverse hydrolysis reaction. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux :

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with magnetic stirring for 3-24 hours.

    • Causality: Heating the reaction increases the rate of reaction. Refluxing prevents the loss of volatile solvent and reactant (methanol) by condensing the vapors and returning them to the reaction flask.

  • Monitoring :

    • Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

    • Causality: TLC allows for the visualization of the consumption of the starting material (the acid) and the formation of the product (the ester), which will have a different retention factor (Rf). This prevents premature or unnecessarily long reaction times.

  • Work-up and Extraction :

    • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

    • Add 15 mL of distilled water to the concentrated mixture.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 10 mL).

    • Causality: The rotary evaporator efficiently removes excess methanol. The addition of water helps to dissolve the sulfuric acid and other water-soluble impurities. Ethyl acetate is an organic solvent, immiscible with water, into which the desired non-polar ester product will preferentially dissolve, separating it from aqueous impurities. Repeating the extraction three times ensures maximum product recovery.

  • Washing and Drying :

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize remaining acid), distilled water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst. The brine wash helps to remove residual water from the organic layer. Anhydrous MgSO₄ is a drying agent that removes the final traces of water.

  • Isolation :

    • Filter off the drying agent and evaporate the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude ester product.

    • Causality: This final evaporation step removes the extraction solvent, leaving behind the non-volatile ester product. Further purification, if necessary, can be achieved via recrystallization or column chromatography.

Protocol_Workflow start 1. Reaction Setup (Acid + Alcohol + Catalyst) reflux 2. Reflux (3-24 hours) start->reflux monitor 3. Monitor via TLC reflux->monitor workup 4. Work-up & Extraction (Add H2O, Extract with EtOAc) monitor->workup wash 5. Wash & Dry (Bicarbonate, Brine, MgSO4) workup->wash isolate 6. Isolate Product (Solvent Evaporation) wash->isolate end Purified Ester isolate->end

Caption: Workflow for the synthesis of an ester derivative.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Classifications : Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure - Respiratory system).

  • Signal Word : Warning.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95), chemical safety goggles, and gloves when handling this compound.

This guide provides a foundational understanding of this compound, designed to empower researchers in their work. By understanding its properties, synthesis, and applications, professionals can better leverage this versatile compound in their discovery and development pipelines.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Halogenated Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their versatile scaffold that allows for extensive chemical modification to tune biological activity.[1][2] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the phenyl ring dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated cinnamic acids, specifically 4-Chloro-2-fluorocinnamic acid, highly valuable intermediates in medicinal chemistry.[3] These compounds serve as crucial building blocks for novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[3][4][5][6][7]

This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying mechanistic principles and strategic considerations essential for successful synthesis and derivatization in a drug development context.

Chapter 1: Foundational Synthesis of the this compound Core

The cornerstone of any derivatization campaign is the efficient and reliable synthesis of the core scaffold. For this compound, the synthesis begins with the commercially available precursor, 4-chloro-2-fluorobenzaldehyde.[8] The primary challenge lies in the stereoselective formation of the α,β-unsaturated carboxylic acid, for which several robust methods have been established.

The Knoevenagel Condensation: A Classic Route to C-C Double Bonds

The Knoevenagel condensation is a highly reliable method for forming the cinnamic acid backbone.[9][10] The reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, such as malonic acid, catalyzed by a weak base.[11]

The reaction proceeds via a three-step mechanism:

  • Deprotonation: The basic catalyst (e.g., piperidine or pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-chloro-2-fluorobenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration and Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates upon heating to yield the final trans-cinnamic acid product. The trans isomer is thermodynamically favored due to reduced steric hindrance.

This particular variation, using malonic acid and a base like pyridine, is often referred to as the Doebner modification of the Knoevenagel condensation.[12][13]

Knoevenagel_Condensation Knoevenagel Condensation Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde 4-Chloro-2-fluorobenzaldehyde alkoxide Tetrahedral Alkoxide aldehyde->alkoxide Nucleophilic Attack malonic Malonic Acid enolate Malonic Acid Enolate malonic->enolate Deprotonation (Base) base Pyridine (Base) enolate->alkoxide unsaturated_diacid Unsaturated Diacid alkoxide->unsaturated_diacid Dehydration product This compound unsaturated_diacid->product Decarboxylation (Heat)

Caption: Knoevenagel condensation workflow for cinnamic acid synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-fluorobenzaldehyde (1 equiv.), malonic acid (1.2 equiv.), and pyridine (5-10 vol).

  • Catalysis: Add piperidine (0.1 equiv.) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl).

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

The Perkin Reaction: An Alternative Condensation Strategy

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[14][15] It involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst.[16][17]

  • Enolate Formation: The base (e.g., sodium acetate) abstracts an α-proton from the acid anhydride (acetic anhydride) to form an enolate ion.

  • Aldol-type Addition: The enolate attacks the carbonyl carbon of 4-chloro-2-fluorobenzaldehyde.

  • Acyl Transfer & Elimination: The resulting alkoxide intermediate undergoes an intramolecular acyl transfer followed by the elimination of an acetate group and subsequent hydrolysis during workup to yield the cinnamic acid product. The reaction requires high temperatures (typically >150°C) to proceed efficiently.

Perkin_Reaction Perkin Reaction Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde 4-Chloro-2-fluorobenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack anhydride Acetic Anhydride enolate Anhydride Enolate anhydride->enolate Deprotonation (Base) base Sodium Acetate enolate->alkoxide mixed_anhydride Mixed Anhydride alkoxide->mixed_anhydride Intramolecular Acyl Transfer & Elimination product This compound mixed_anhydride->product Hydrolysis

Caption: Perkin reaction workflow for cinnamic acid synthesis.

  • Setup: Combine 4-chloro-2-fluorobenzaldehyde (1 equiv.), acetic anhydride (2.5 equiv.), and anhydrous potassium acetate (1 equiv.) in a round-bottom flask fitted with an air condenser.

  • Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Hydrolysis: After cooling slightly, slowly add the reaction mixture to water. Boil the resulting solution for 15-20 minutes to hydrolyze the excess acetic anhydride and the mixed anhydride product.

  • Purification: If the product crystallizes upon cooling, collect it by filtration. If not, perform a steam distillation to remove unreacted aldehyde. The non-volatile cinnamic acid can then be isolated.

  • Final Purification: Acidify the solution with HCl to precipitate the crude acid. Recrystallize from ethanol/water to obtain the pure product.

Chapter 2: Synthesis of Functional Derivatives

With the this compound core in hand, functionalization of the carboxylic acid moiety is a primary strategy for building a library of compounds for biological screening. Ester and amide derivatives are the most common targets.

Esterification of the Carboxylic Acid

Ester derivatives are often synthesized to improve cell permeability and modify pharmacokinetic properties.

This is a straightforward method for synthesizing simple alkyl esters.[18]

  • Setup: Dissolve this compound (1 equiv.) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (approx. 20 vol).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.2 equiv.).

  • Reaction: Heat the mixture to reflux for 3-24 hours, monitoring by TLC.[18]

  • Work-up: Cool the reaction and reduce the solvent volume under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be further purified by column chromatography if necessary.

For more complex or acid-sensitive alcohols, a milder coupling method is required.[18]

  • Setup: Dissolve this compound (1 equiv.), the desired alcohol (1.2-2.0 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in an anhydrous solvent like dichloromethane (DCM).

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-72 hours.[18]

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Amide Bond Formation

Amide derivatives are fundamental in medicinal chemistry, often mimicking peptide bonds and forming key hydrogen bond interactions with protein targets.

  • Activation: Dissolve this compound (1 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.) in an anhydrous solvent such as dimethylformamide (DMF) or DCM. Cool to 0°C.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and stir for 30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 equiv.) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2-3 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours).

  • Work-up & Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid, base, and brine. Dry, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Chapter 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the parent acid, this compound.

Property Value / Description Reference
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Melting Point 213-216 °C
¹H NMR (DMSO-d₆) δ (ppm): ~12.7 (s, 1H, -COOH), ~7.8-7.5 (m, 3H, Ar-H & vinyl H), ~6.7 (d, J ≈ 16 Hz, 1H, vinyl H). The large coupling constant (J) for the vinyl protons is characteristic of the trans configuration.[19][20]
¹³C NMR (DMSO-d₆) δ (ppm): ~167 (-C=O), ~160 (d, J ≈ 250 Hz, C-F), ~142 (C=C), ~130-120 (Ar-C & C=C), ~118 (d, J ≈ 25 Hz, C-H ortho to F).[19]
IR (KBr, cm⁻¹) ~3000 (broad, O-H), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~830 (C-Cl stretch).[20]
Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), with detection by UV absorbance at an appropriate wavelength (e.g., 254 nm). Purity should exceed 95% for compounds intended for biological screening.

References

An In-depth Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Halogenated natural products represent a diverse and compelling class of secondary metabolites with significant potential for drug discovery and development. Among these, halogenated cinnamic acids and their derivatives are emerging as compounds of significant interest due to their unique biosynthetic origins and promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of halogenated cinnamic acids, with a focus on their sources, biosynthesis, and the methodologies employed for their study. While the field is continually evolving, this document consolidates available data to catalyze further research and exploration into this fascinating area of natural product chemistry.

Introduction: The Significance of Halogenation in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are fundamental intermediates in the phenylpropanoid pathway, a ubiquitous metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds.[1][2] The incorporation of a halogen atom—most commonly chlorine, bromine, or iodine—into the cinnamic acid scaffold can dramatically alter the molecule's physicochemical properties and biological activity.[3] This modification, known as halogenation, is particularly prevalent in marine organisms, a phenomenon attributed to the high concentration of halides in seawater.[4] The presence of a halogen can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated cinnamic acids attractive candidates for drug development.[3] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Natural Sources and Distribution

The exploration of natural sources for halogenated cinnamic acids is an active area of research. While a vast number of halogenated compounds have been isolated from marine environments, specific data on halogenated cinnamic acids are still emerging.[6] Marine fungi, in particular, have been identified as prolific producers of halogenated secondary metabolites.[3][4] Genera such as Penicillium and Aspergillus are known to synthesize a variety of chlorinated, brominated, and even iodinated compounds.[4][7]

While direct quantification of halogenated cinnamic acids across a wide range of organisms is not yet extensively documented, the table below summarizes known occurrences of related halogenated phenolic compounds, providing a valuable proxy for potential sources.

Organism Type Genus/Species Halogenated Compound Class Halogen(s) Concentration Range (where available) Reference(s)
Marine FungiPenicillium spp.Polyketides, PhenolsCl, BrNot specified[4]
Marine FungiAspergillus spp.Polyketides, Phenols, AlkaloidsCl, BrNot specified[4]
Marine InfaunaSaccoglossus kowalevskiiBrominated hydroxyphenylpropanoidsBrNot specified[8]
Marine AlgaeVariousBromophenolsBr0.1 µg/kg to 240 µg/kg[8]
SpongesVariousBrominated tyrosine derivativesBrNot specified[9]

Table 1: Examples of Halogenated Phenolic Compounds in Marine Organisms.

Biosynthesis of Halogenated Cinnamic Acids

The biosynthesis of cinnamic acid initiates from the amino acid phenylalanine via the phenylpropanoid pathway.[10] The enzymatic halogenation of cinnamic acid or its precursors is a key step in the formation of these specialized metabolites. While the precise enzymatic mechanisms are not fully elucidated for all organisms, the involvement of halogenase enzymes is widely accepted.[11] These enzymes catalyze the incorporation of a halogen atom onto an electron-rich substrate.[11]

A proposed biosynthetic pathway involves the action of a halogenase on a cinnamic acid precursor. The general pathway provides a framework for understanding their formation.

Figure 1: A generalized biosynthetic pathway for cinnamic acid derivatives, including a proposed halogenation step. In this pathway, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to cinnamic acid. Cinnamate 4-hydroxylase (C4H) can then hydroxylate cinnamic acid to p-coumaric acid. A hypothetical halogenase could then act on either cinnamic acid or its derivatives to produce halogenated forms.

Experimental Methodologies

The study of naturally occurring halogenated cinnamic acids requires a multi-step approach encompassing extraction, isolation, characterization, and biological evaluation.

Extraction and Isolation

The initial step involves the extraction of metabolites from the source organism. The choice of solvent and extraction technique is critical and depends on the polarity of the target compounds.

Step-by-Step Protocol for Extraction and Isolation:

  • Sample Preparation: The biological material (e.g., marine fungus, alga) is freeze-dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A sequential extraction is often performed with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Fractionation: The crude extracts are then subjected to column chromatography (e.g., silica gel, Sephadex) to separate the mixture into fractions of decreasing complexity.

  • Purification: High-performance liquid chromatography (HPLC) is a powerful technique used for the final purification of the halogenated cinnamic acids from the enriched fractions.

Extraction and Isolation Workflow Start Source Organism (e.g., Marine Fungus) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Column Chromatography (e.g., Silica Gel) Filtration->Fractionation Purification HPLC Purification Fractionation->Purification Compound Isolated Halogenated Cinnamic Acid Purification->Compound

Figure 2: A typical workflow for the extraction and isolation of halogenated cinnamic acids from natural sources.

Structural Characterization

Once isolated, the structure of the halogenated cinnamic acid must be determined. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. The isotopic pattern of chlorine and bromine is particularly useful for identifying halogenated molecules.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its precise structure and stereochemistry.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as carboxylic acids and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of the cinnamic acid chromophore.

Chemical Synthesis

The total synthesis of naturally occurring halogenated cinnamic acids is crucial for confirming their structure and for producing larger quantities for biological testing. Various synthetic methods can be employed, often involving the halogenation of a cinnamic acid precursor. For instance, the bromination of trans-cinnamic acid can be achieved using a bromine solution in a suitable solvent.[13][14]

Step-by-Step Protocol for the Synthesis of a Dihalogenated Cinnamic Acid Derivative:

  • Dissolution: Dissolve trans-cinnamic acid in an appropriate solvent (e.g., dichloromethane).

  • Halogenation: Slowly add a solution of the halogen (e.g., bromine) to the cinnamic acid solution at room temperature. The reaction progress can be monitored by the disappearance of the halogen's color.[13]

  • Work-up: After the reaction is complete, quench any excess halogen.

  • Isolation: The product, a dihalogenated phenylpropanoic acid, often precipitates from the reaction mixture and can be collected by filtration.[14]

  • Purification: The crude product can be purified by recrystallization to obtain the pure compound.

Chemical Synthesis Workflow Start trans-Cinnamic Acid Halogenation Halogenation Reaction (e.g., with Br2) Start->Halogenation Workup Reaction Work-up & Quenching Halogenation->Workup Isolation Product Isolation (e.g., Filtration) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Product Pure Dihalogenated Cinnamic Acid Derivative Purification->Product

Figure 3: A generalized workflow for the chemical synthesis of a dihalogenated cinnamic acid derivative.

Biological Activities and Potential Applications

Halogenated cinnamic acids and their derivatives have shown a range of promising biological activities, making them attractive candidates for drug development.

  • Antimicrobial Activity: Many halogenated natural products exhibit potent antibacterial and antifungal properties.[4][5] The presence of a halogen can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

  • Anticancer Activity: Several halogenated compounds isolated from marine organisms have demonstrated significant cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action can involve inducing apoptosis, inhibiting cell proliferation, or interfering with key signaling pathways.

  • Anti-inflammatory Activity: Some halogenated metabolites have been shown to possess anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[3][15]

The specific signaling pathways affected by halogenated cinnamic acids are an area of active investigation. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Signaling Pathways HCA Halogenated Cinnamic Acid Target Cellular Target (e.g., Enzyme, Receptor) HCA->Target Pathway1 Signaling Pathway 1 (e.g., Apoptosis) Target->Pathway1 Modulation Pathway2 Signaling Pathway 2 (e.g., Inflammation) Target->Pathway2 Modulation Response1 Cellular Response (e.g., Cell Death) Pathway1->Response1 Response2 Cellular Response (e.g., Reduced Inflammation) Pathway2->Response2

Figure 4: A conceptual diagram illustrating how a halogenated cinnamic acid might interact with cellular targets to modulate signaling pathways and elicit a biological response.

Future Directions and Conclusion

The study of naturally occurring halogenated cinnamic acids is a promising field with the potential to yield novel therapeutic agents. Future research should focus on:

  • Expanding the Search for Novel Compounds: Continued exploration of diverse marine and terrestrial environments is likely to uncover new halogenated cinnamic acids with unique structures and biological activities.

  • Elucidating Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for halogenation will enable the development of biocatalytic methods for the synthesis of these compounds.

  • Investigating Mechanisms of Action: Detailed studies are needed to unravel the precise molecular targets and signaling pathways through which halogenated cinnamic acids exert their biological effects.

References

A Technical Guide to the Stability and Storage of 4-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their versatile applications in organic synthesis, pharmaceuticals, and agrochemicals. The introduction of chloro and fluoro substituents onto the phenyl ring significantly modifies the molecule's physicochemical properties, including its stability and reactivity. A thorough understanding of these characteristics is paramount for researchers and developers to ensure the integrity, efficacy, and safety of this compound and any derived products throughout their lifecycle.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Grounded in established chemical principles and data from related cinnamic acid derivatives, this document offers field-proven insights into potential degradation pathways, methodologies for stability assessment, and best practices for storage and handling.

Physicochemical Properties and Intrinsic Stability

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Appearance White to almost white powder/crystal
Melting Point 213-216 °C
CAS Number 312693-55-3

The intrinsic stability of this compound is largely dictated by the robust carbon-fluorine bond and the overall electronic effects of the halogen substituents on the aromatic ring and the acrylic acid side chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts enhanced metabolic and thermal stability to fluorinated compounds. However, the molecule is not devoid of reactive sites, and its stability can be compromised under specific environmental conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from studies on closely related compounds, such as 4-fluorocinnamic acid and other cinnamic acid derivatives.[2][3] The primary sites for degradation are the acrylic acid side chain and, to a lesser extent, the substituted phenyl ring.

The following diagram illustrates the probable degradation pathways for this compound, primarily through β-oxidation of the side chain, a common metabolic route for cinnamic acids.[2][4]

G cluster_side_chain β-Oxidation of the Side Chain A This compound B 4-Chloro-2-fluorocinnamoyl-CoA A->B CoA Ligase (ATP, MgSO₄) C 4-Chloro-2-fluorophenyl-β-hydroxy propionyl-CoA B->C Hydratase D 4-Chloro-2-fluorophenyl-β-keto propionyl-CoA C->D Dehydrogenase E 4-Chloro-2-fluorobenzoyl-CoA D->E Thiolase F 4-Chloro-2-fluorobenzoic Acid E->F Hydrolysis

Figure 1: A proposed degradation pathway for this compound via β-oxidation of the acrylic acid side chain, based on known metabolic routes for similar cinnamic acid derivatives.

Other potential, though likely less favored, degradation routes could involve decarboxylation under extreme heat or microbial action, and hydroxylation of the aromatic ring, which could ultimately lead to ring cleavage. Photodegradation is also a plausible pathway, particularly for cinnamic acid derivatives in solution when exposed to UV light.[5]

Factors Influencing Stability and Recommended Storage

To maintain the integrity of this compound, it is crucial to control the environmental factors known to accelerate the degradation of related compounds.

Temperature

While the molecule exhibits a high melting point, elevated temperatures can promote degradation. Long-term storage at elevated temperatures should be avoided.

  • Recommendation: For routine laboratory use, store at room temperature (20-25°C) . For long-term storage, refrigeration at 2-8°C is advisable to minimize any potential for slow thermal degradation.

Light

Cinnamic acid and its derivatives are known to be susceptible to photodegradation, which can include isomerization of the trans double bond to the cis isomer, and other reactions.[5]

  • Recommendation: Store in amber or opaque containers to protect from light. Avoid prolonged exposure to direct sunlight or strong artificial light sources.

Humidity

Moisture can facilitate hydrolytic degradation, although as a carboxylic acid, this compound is not expected to be highly susceptible to hydrolysis under neutral conditions. However, the presence of moisture can affect the physical state of the powder and potentially accelerate other degradation pathways.

  • Recommendation: Store in a dry, well-ventilated place . Keep containers tightly sealed to prevent moisture ingress. Storage in a desiccator is recommended for long-term preservation of the solid form.

pH

For cinnamic acid derivatives in solution, pH is a critical stability parameter. While higher pH increases solubility, it can also accelerate oxidative degradation. Conversely, a lower pH generally enhances stability against oxidation but may lead to precipitation.

  • Recommendation: If preparing solutions, conduct a pH-stability profile to determine the optimal pH for your specific application. For many cinnamic acid derivatives, a slightly acidic pH range (e.g., pH 3-5) has been found to improve stability in aqueous formulations.

Incompatible Materials

As with many organic compounds, this compound should be stored away from strong oxidizing agents, which could potentially react with the acrylic side chain or the aromatic ring.

  • Recommendation: Avoid storage in proximity to strong oxidizing agents.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under specific conditions, a forced degradation study coupled with a stability-indicating analytical method is the gold standard.[6][7]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to neutral Neutral Hydrolysis (Water, 60°C) start->neutral Expose to oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative Expose to thermal Thermal Stress (Solid, e.g., 80°C) start->thermal Expose to photo Photolytic Stress (Solution, UV/Vis light) start->photo Expose to analysis Analyze Samples by Stability-Indicating HPLC acid->analysis Sample at time points base->analysis Sample at time points neutral->analysis Sample at time points oxidative->analysis Sample at time points thermal->analysis Sample at time points photo->analysis Sample at time points

Figure 2: A generalized workflow for conducting forced degradation studies on this compound.

Step-by-Step Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution (or solid compound for thermal stress) to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C.

    • Neutral Hydrolysis: Add an equal volume of purified water and heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation (Solid State): Store the solid compound in a temperature-controlled oven at 80°C.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound and the increase in the amount of degradation products over time, without interference from other components in the sample.[8][9]

General HPLC Parameters for Cinnamic Acid Derivatives:

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at the absorbance maximum of this compound (likely in the 270-330 nm range)
Column Temperature 25-30°C

Method Development and Validation:

The HPLC method should be developed to achieve baseline separation between the parent peak of this compound and all peaks corresponding to degradation products formed during the forced degradation studies. The method must then be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]

Summary of Recommendations

The following table summarizes the key recommendations for ensuring the stability and proper storage of this compound.

ParameterRecommendationRationale
Storage Temperature Room temperature (20-25°C) for routine use; 2-8°C for long-term storage.Minimizes thermal degradation.
Light Exposure Store in amber or opaque, tightly sealed containers.Prevents photodegradation.
Humidity Store in a dry, well-ventilated area. Use a desiccator for long-term storage.Prevents moisture-related degradation and physical changes.
Solutions Prepare fresh. If storage is necessary, use a slightly acidic pH and store refrigerated and protected from light.pH is a critical factor in the stability of cinnamic acid derivatives in solution.
Handling Use appropriate personal protective equipment (gloves, eye protection, lab coat). Handle in a well-ventilated area.As per standard laboratory safety protocols for chemical reagents.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a robust stability and storage plan can be formulated based on its chemical structure and data from analogous compounds. The key to maintaining its integrity lies in controlling its exposure to heat, light, and moisture. For applications requiring the use of this compound in solution, a careful evaluation of the formulation's pH is critical. By adhering to the recommendations outlined in this guide and, where necessary, performing dedicated stability studies using established methodologies, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.

References

Methodological & Application

The Strategic Utility of 4-Chloro-2-fluorocinnamic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block

4-Chloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its utility spans across critical sectors including pharmaceutical development, agrochemical innovation, and materials science.[1][2] The strategic placement of the chloro and fluoro substituents on the phenyl ring, coupled with the reactive acrylic acid moiety, imparts a unique combination of electronic properties and synthetic handles. This allows for precise molecular tailoring, making it an excellent starting material for the synthesis of complex, high-value molecules.

The presence of the electron-withdrawing fluorine atom at the ortho position and the chlorine atom at the para position significantly influences the reactivity of the aromatic ring and the acrylic acid side chain. These substitutions can enhance biological activity and modulate pharmacokinetic properties in drug candidates, as well as improve the thermal stability and mechanical properties of advanced polymers.[1][2] This guide provides an in-depth exploration of this compound as a synthetic precursor, complete with detailed application notes and protocols for its use in key organic transformations.

Core Applications and Synthetic Protocols

The true power of this compound as a building block is demonstrated in its application in a variety of powerful and widely used organic reactions. This section will delve into the practical aspects of employing this molecule in amide coupling, Suzuki coupling, and Heck reactions, providing detailed protocols and the scientific rationale behind the experimental design.

Application I: Amide Coupling in the Synthesis of Kinase Inhibitors

The amide bond is a cornerstone of medicinal chemistry, and this compound serves as an excellent precursor for the synthesis of novel amide derivatives, particularly in the development of kinase inhibitors for cancer therapy.[3][4] The specific substitution pattern of this building block has been shown to be crucial for potent and selective inhibition of certain kinases, such as Aurora A.[5]

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[6][7] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The choice of coupling reagent and conditions is critical to ensure high yield and minimize side reactions, such as epimerization of chiral centers.[8] In the following protocol, adapted from the synthesis of a potent Aurora kinase inhibitor, a phosphonic acid anhydride (T3P®) is used as the activating agent.[5] T3P® is known for its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification.[8]

This protocol describes the coupling of 4-chloro-2-fluorobenzoic acid with a chiral pyrrolidinyl amine hydrochloride salt, a key step in the synthesis of a pyrimidine-based Aurora kinase inhibitor. While the original synthesis utilized the benzoic acid analogue, the reactivity of the carboxylic acid moiety is directly transferable to this compound for the synthesis of related unsaturated amide structures.[5]

Table 1: Reagents and Stoichiometry for Amide Coupling

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate186.251.01.0
This compound200.591.11.1
Propanephosphonic acid anhydride (T3P®) 50% in EtOAc318.14 (trimer)1.51.5
Triethylamine (TEA)101.193.03.0
Dichloromethane (DCM)--20 mL

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 mmol, 186 mg) and this compound (1.1 mmol, 221 mg).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (3.0 mmol, 0.42 mL) dropwise.

  • Activation and Coupling: Add propanephosphonic acid anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol, 0.9 mL) dropwise to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Amide_Coupling_Workflow reagents 1. Add Amine and This compound to Flask solvent 2. Add Anhydrous DCM reagents->solvent base 3. Cool to 0°C and Add TEA solvent->base activation 4. Add T3P® Dropwise base->activation reaction 5. Stir at Room Temperature (4-6 hours) activation->reaction workup 6. Quench with NaHCO3 and Extract with DCM reaction->workup purification 7. Dry, Concentrate, and Purify by Chromatography workup->purification

Workflow for Amide Coupling Protocol.
Application II: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials.[9][10] this compound, possessing a halogenated aromatic ring, is an excellent substrate for this transformation.

The Suzuki coupling typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9][10][11] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.[9]

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol is based on established methods for the coupling of aryl chlorides.[9][12]

Table 2: Reagents and Stoichiometry for Suzuki-Miyaura Coupling

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)
This compound200.591.01.0
Phenylboronic acid121.931.51.5
Pd₂(dba)₃915.720.020.02
SPhos410.480.080.08
Potassium Phosphate (K₃PO₄)212.272.02.0
Toluene/Water (10:1)--11 mL

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 201 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), SPhos (0.08 mmol, 32.8 mg), and potassium phosphate (2.0 mmol, 425 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (10 mL) and water (1 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Reaction Progression: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Cl) Pd0->PdII Oxidative Addition Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') PdII->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product ArCl This compound ArCl->PdII BoronicAcid Phenylboronic Acid + Base BoronicAcid->ArPdAr

Simplified Suzuki-Miyaura Catalytic Cycle.
Application III: Heck Reaction for Alkene Functionalization

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14] This reaction is a powerful method for the synthesis of substituted alkenes and has found wide application in the synthesis of natural products and pharmaceuticals.

The mechanism of the Heck reaction is similar to the Suzuki coupling in that it involves an oxidative addition and reductive elimination cycle.[15] A key difference is the migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.[15] The regioselectivity of the alkene addition and the stereoselectivity of the resulting double bond are important considerations in the Heck reaction.

The following is a representative protocol for the Heck reaction of this compound with ethyl acrylate, based on established procedures.[13][16]

Table 3: Reagents and Stoichiometry for Heck Reaction

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)
This compound200.591.01.0
Ethyl acrylate100.121.51.5
Palladium(II) acetate (Pd(OAc)₂)224.490.050.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.10.1
Triethylamine (TEA)101.192.02.0
N,N-Dimethylformamide (DMF)--10 mL

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 201 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and tri(o-tolyl)phosphine (0.1 mmol, 30.4 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL), followed by triethylamine (2.0 mmol, 0.28 mL) and ethyl acrylate (1.5 mmol, 0.16 mL) via syringe.

  • Heating: Heat the reaction mixture to 100 °C in an oil bath.

  • Reaction Monitoring: Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into 1 M HCl (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.

Heck_Reaction_Workflow setup 1. Combine Acid, Pd(OAc)₂, and P(o-tol)₃ in Schlenk Tube inert 2. Evacuate and Backfill with Argon setup->inert reagents 3. Add DMF, TEA, and Ethyl Acrylate inert->reagents heat 4. Heat to 100°C reagents->heat monitor 5. Stir for 12-24 hours heat->monitor workup 6. Cool, Quench with HCl, and Extract monitor->workup purify 7. Dry, Concentrate, and Purify workup->purify

Workflow for Heck Reaction Protocol.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features make it an ideal starting material for the construction of complex molecules with important applications in pharmaceuticals, agrochemicals, and materials science. The protocols outlined in this guide for amide coupling, Suzuki-Miyaura cross-coupling, and the Heck reaction demonstrate the broad utility of this compound and provide a solid foundation for researchers and scientists to explore its full synthetic potential. As the demand for novel and sophisticated molecules continues to grow, the strategic use of well-designed building blocks like this compound will be paramount in driving innovation across the chemical sciences.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-fluorocinnamic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern offers chemists a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on its role as a precursor in the synthesis of kinase inhibitors. We will explore the underlying chemical principles, provide detailed experimental protocols, and present troubleshooting insights to facilitate its effective use in a laboratory setting.

Introduction: The Significance of Halogenated Cinnamic Acids in Drug Discovery

Cinnamic acid derivatives are a class of organic compounds widely distributed in nature and are recognized for their diverse pharmacological activities, including antioxidant, antidiabetic, and antimicrobial properties. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of the cinnamic acid scaffold can profoundly influence the molecule's physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and provide key interaction points for binding to biological targets.

This compound, with its distinct substitution pattern, serves as a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] The presence of the chloro and fluoro groups modulates the electronic properties of the molecule and provides handles for further chemical transformations.

Core Application: Synthesis of a Key Precursor for Crizotinib

A notable application of this compound and its precursors is in the synthesis of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) kinase.[2] Crizotinib is an FDA-approved therapy for certain types of non-small cell lung cancer.[2] The synthesis of Crizotinib involves the construction of a substituted aminopyridine core, and precursors derived from this compound play a pivotal role in introducing the required (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy side chain.

The general synthetic strategy involves the conversion of a suitably substituted benzaldehyde into a cinnamic acid derivative, which can then be further elaborated. The Perkin reaction is a classic and effective method for this transformation.[3][4]

Synthetic Workflow: From Benzaldehyde to Cinnamic Acid

The synthesis of this compound itself is a critical first step. A common method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[3][4]

G cluster_0 Perkin Reaction Synthesis start 4-Chloro-2-fluorobenzaldehyde reaction Condensation Reaction (Heat) start->reaction Aldehyde reagents Acetic Anhydride Anhydrous Sodium Acetate reagents->reaction Reagents hydrolysis Acidic Workup (HCl) reaction->hydrolysis Intermediate product This compound hydrolysis->product Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Perkin Reaction for this compound

This protocol details the synthesis of this compound from 4-chloro-2-fluorobenzaldehyde.

Materials:

  • 4-Chloro-2-fluorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-fluorobenzaldehyde (0.1 mol), acetic anhydride (0.2 mol), and freshly fused and finely powdered anhydrous sodium acetate (0.1 mol).

  • Reaction: Gently heat the mixture in a heating mantle with continuous stirring. Maintain the temperature at 180°C for 5-8 hours.[5] The reaction mixture will turn into a brownish, viscous liquid.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully and slowly pour the hot mixture into 400 mL of deionized water in a large beaker with vigorous stirring.

    • Add a saturated aqueous solution of sodium carbonate with continued stirring until the solution is alkaline (pH > 8). This step neutralizes the excess acetic anhydride and converts the cinnamic acid into its soluble sodium salt.

    • Steam distill the mixture to remove any unreacted 4-chloro-2-fluorobenzaldehyde.

  • Precipitation:

    • After steam distillation, cool the residual solution to room temperature.

    • Slowly add concentrated hydrochloric acid with vigorous stirring until the solution is acidic (pH < 2), which will cause the this compound to precipitate out as a solid.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic impurities.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified crystals in a vacuum oven at 60-70°C.

Data Presentation and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Parameter Expected Value
Appearance White to off-white crystalline powder[1]
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1]
Melting Point 213 - 217 °C[1]
Purity (by HPLC) >97%
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry [M-H]⁻ at m/z 199.0

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Ensure anhydrous conditions as moisture can deactivate the reagents.[6]
Side reactions forming resinous by-products.Maintain a consistent reaction temperature. High temperatures can promote polymerization.[6]
Impure Product Incomplete removal of starting materials or by-products.Ensure thorough steam distillation to remove all unreacted aldehyde. Optimize the recrystallization solvent system and procedure.
Reaction Fails to Initiate Inactive sodium acetate.Use freshly fused and finely powdered anhydrous sodium acetate.

Further Synthetic Utility

Once synthesized, this compound can be converted into a variety of other useful intermediates. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be used in etherification reactions, a key step in the synthesis of Crizotinib.[7]

G cluster_1 Elaboration to Pharmaceutical Intermediate cinnamic_acid This compound reduction Reduction (e.g., LiAlH4) cinnamic_acid->reduction alcohol 4-Chloro-2-fluorocinnamyl alcohol reduction->alcohol etherification Etherification with aminopyridine core alcohol->etherification intermediate Key Crizotinib Precursor etherification->intermediate

Caption: Further synthetic transformations of this compound.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis. Its preparation via the Perkin reaction, while a classic method, remains a reliable and scalable route. Understanding the nuances of the reaction mechanism and the critical parameters for its execution is paramount for achieving high yields and purity. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.

References

Suzuki coupling reactions with 4-Chloro-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Chloro-2-fluorocinnamic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for executing the Suzuki-Miyaura cross-coupling reaction with this compound. The Suzuki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds to create complex molecular architectures such as substituted biphenyls and styrenes.[1] The substrate, this compound, presents a unique set of challenges due to the low reactivity of the aryl chloride, the presence of an acidic carboxylic acid moiety, and the electronic effects of the ortho-fluoro substituent. This document offers an in-depth analysis of these challenges, provides guidance on catalyst and reagent selection, and presents robust, step-by-step protocols tailored for researchers in pharmaceutical development and materials science.

Mechanistic Overview and Core Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[1][2] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[1][4]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_B Ar-Pd(II)L₂(X) oxidative_addition->pd_complex_B transmetalation Transmetalation pd_complex_B->transmetalation pd_complex_E Ar-Pd(II)L₂(R') transmetalation->pd_complex_E reductive_elimination Reductive Elimination pd_complex_E->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product_out Ar-R' reductive_elimination->product_out sub_in Ar-X sub_in->oxidative_addition boronate_in R'-B(OR)₃⁻ boronate_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling with this compound

Successfully coupling this specific substrate requires careful consideration of its unique structural features.

The Challenge of Activating an Aryl Chloride

The carbon-chlorine (C-Cl) bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the oxidative addition step kinetically challenging.[5] Consequently, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[6] Overcoming this hurdle requires specialized catalyst systems:

  • Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biaryl phosphines (e.g., SPhos, XPhos) are essential.[4][5][7] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can readily undergo oxidative addition with aryl chlorides.

  • Palladacycle Precatalysts: Modern precatalysts, such as SPhos Pd G3 or XPhos Pd G4, are often superior. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, leading to more reliable and higher-yielding reactions, especially with difficult substrates.[8][9]

Impact of the Carboxylic Acid Moiety

The presence of the carboxylic acid group introduces two primary complications:

  • Acid-Base Chemistry: The acidic proton of the -COOH group will be deprotonated by the base required for the catalytic cycle. Therefore, at least one extra equivalent of base must be added to account for this.

  • Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium center. This can stabilize the Pd(II) intermediate, hindering the subsequent transmetalation or reductive elimination steps and potentially deactivating the catalyst.[10]

To mitigate these issues, a strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly recommended over weaker bases like sodium carbonate (Na₂CO₃).

Selection of Reaction Components

The optimal conditions for the Suzuki coupling of this compound are summarized below.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., SPhos Pd G3)Standard sources like Pd(OAc)₂ require in-situ combination with a ligand.[4] Palladacycle precatalysts offer higher activity and stability, which is ideal for challenging aryl chlorides.[5][8]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-donating phosphine ligands are required to facilitate the oxidative addition of the C-Cl bond.[7] The choice may require screening for the specific boronic acid partner.
Base K₃PO₄, Cs₂CO₃A strong, relatively non-nucleophilic base is needed to activate the boronic acid and neutralize the cinnamic acid substrate without causing side reactions.[1][3] 2.5 to 3.0 equivalents are typically required.
Boronic Acid Aryl- or Vinyl-boronic acid/esterThe reaction is versatile, but the stability and purity of the boronic acid are critical. Using boronate esters (e.g., pinacol esters) can sometimes improve yields by reducing protodeboronation.[1]
Solvent System 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂OA polar, aprotic solvent, often with water as a co-solvent, is standard.[1][3] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[11] Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °CElevated temperatures are generally necessary to drive the oxidative addition of the aryl chloride to completion.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Two-Component Catalyst System using Pd(OAc)₂ and SPhos

This protocol uses a common and effective catalyst system generated in situ.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.), finely ground

  • 1,4-Dioxane (8 mL), degassed

  • Water (2 mL), degassed

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Adding Solids: To the flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification:

    • Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol B: High-Activity Palladacycle Precatalyst System

This protocol utilizes a modern, air-stable precatalyst for improved efficiency and reproducibility.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • SPhos Pd G3 (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 eq.)

  • THF (8 mL), degassed

  • Water (2 mL), degassed

  • Reaction vessel with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add all solid reagents (this compound, arylboronic acid, SPhos Pd G3, and Cs₂CO₃) to the reaction vessel.

  • Atmosphere: If not in a glovebox, seal the vessel and purge with inert gas as described in Protocol A.

  • Solvent Addition: Add the degassed THF and water via syringe.

  • Reaction Execution: Heat the sealed vessel to 80 °C and stir vigorously for 4-12 hours. The higher activity of the precatalyst often allows for lower temperatures and shorter reaction times.

  • Monitoring, Work-up, and Purification: Follow steps 6, 7, and 8 from Protocol A.

Experimental Workflow Visualization

Experimental_Workflow prep 1. Reagent Preparation (Flame-dry glassware, weigh solids) setup 2. Reaction Setup (Add solids to flask under inert gas) prep->setup purge 3. Purge with Inert Gas (Evacuate/backfill cycle x3) setup->purge solvent 4. Solvent Addition (Add degassed solvents via syringe) purge->solvent reaction 5. Heating & Stirring (e.g., 100 °C, 12-24h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup 7. Aqueous Work-up (Acidify, extract with EtOAc) monitor->workup Complete? purify 8. Purification (Flash Column Chromatography) workup->purify analyze 9. Product Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient base.3. Reaction temperature too low.4. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and inert atmosphere setup.2. Use a higher loading of base (e.g., 3.0 eq. K₃PO₄).3. Increase temperature to 110-120 °C.4. Use fresh, high-purity boronic acid or switch to a pinacol ester.
Formation of Homocoupled Boronic Acid Byproduct Oxygen present in the reaction mixture, leading to oxidative homocoupling.Improve degassing technique for solvents and ensure a robust inert atmosphere throughout the reaction.
Protodeboronation (Boronic acid replaced by -H) 1. Presence of excess water or protic sources.2. Base is too weak or reaction time is too long.1. Use anhydrous solvents and dry reagents thoroughly.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃) to accelerate the desired transmetalation step.
Product is Difficult to Purify Co-elution with byproducts or residual ligand.Optimize chromatography conditions (try different solvent systems). A mild basic or acidic wash during work-up may help remove certain impurities.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on the careful selection of a high-activity palladium catalyst system capable of activating the inert C-Cl bond, and the use of a sufficient quantity of a strong base to counteract the effects of the carboxylic acid moiety. By employing modern biarylphosphine ligands or advanced palladacycle precatalysts and following the robust protocols outlined in this guide, researchers can reliably synthesize a diverse range of functionalized cinnamic acid derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Chloro-2-fluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a perpetual search for new chemical entities with potent antimicrobial activity. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including significant antimicrobial properties.[1][2][3] The structural backbone of cinnamic acid, an aromatic ring coupled with a carboxylic acid function and a conjugated olefin, offers a versatile scaffold for synthetic modification to enhance bioactivity.[4] Strategic substitution on the aromatic ring, in particular with halogens, has been shown to modulate the antimicrobial efficacy of these compounds. This application note provides a detailed guide for the synthesis, purification, characterization, and antimicrobial evaluation of a novel chalcone derivative of 4-chloro-2-fluorocinnamic acid, a promising starting material for the development of new antimicrobial agents.

Strategic Approach: From Cinnamic Acid to Bioactive Chalcones

Our synthetic strategy focuses on the conversion of this compound into a more elaborate molecular architecture, specifically a chalcone. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are well-documented antimicrobial agents.[5][6][7] The synthesis is achieved through a Claisen-Schmidt condensation, a robust and widely used reaction for forming carbon-carbon bonds.[5][7] This is followed by the synthesis of a pyrazoline derivative, a five-membered heterocyclic compound, through the cyclization of the chalcone with hydrazine hydrate. Pyrazoline derivatives are also known to possess a broad spectrum of biological activities, including antimicrobial effects.[8][9][10][11][12]

This application note provides detailed, step-by-step protocols for the synthesis of a representative chalcone and its subsequent conversion to a pyrazoline derivative. Furthermore, we outline a comprehensive protocol for the evaluation of their antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial efficacy.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis process from the starting this compound to the final pyrazoline derivative.

Synthesis_Workflow start This compound intermediate1 4-Chloro-2-fluorocinnamoyl chloride start->intermediate1 SOCl₂ intermediate2 (E)-1-(4-aminophenyl)-3-(4-chloro-2-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate) intermediate1->intermediate2 4-aminoacetophenone, AlCl₃ final_product 5-(4-chloro-2-fluorophenyl)-3-(4-aminophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline Derivative) intermediate2->final_product Hydrazine hydrate, Ethanol

Caption: Synthetic pathway from this compound to a pyrazoline derivative.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of (E)-1-(4-aminophenyl)-3-(4-chloro-2-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol details the synthesis of a chalcone derivative from this compound via a Friedel-Crafts acylation followed by a Claisen-Schmidt condensation. For the purpose of this protocol, we will first convert the cinnamic acid to its more reactive acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-aminoacetophenone

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for TLC visualization

Procedure:

Step 1: Synthesis of 4-Chloro-2-fluorocinnamoyl chloride

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 g, 4.99 mmol) in 20 mL of anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.1 mL, 14.97 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-2-fluorocinnamoyl chloride as an oily residue. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

  • In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (0.67 g, 4.99 mmol) in 50 mL of ethanol.

  • Cool the solution in an ice bath to 0-5°C.

  • To this cooled solution, add a solution of sodium hydroxide (0.4 g, 10 mmol) in 5 mL of water dropwise, maintaining the temperature below 10°C.

  • Dissolve the crude 4-chloro-2-fluorocinnamoyl chloride from Step 1 in 20 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to stir at room temperature for an additional 24 hours.

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of hexane:ethyl acetate, 7:3).

  • Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is approximately 5-6.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-aminophenyl)-3-(4-chloro-2-fluorophenyl)prop-2-en-1-one.

  • Dry the purified product in a vacuum oven at 40°C.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 1.2: Synthesis of 5-(4-chloro-2-fluorophenyl)-3-(4-aminophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline Derivative)

This protocol describes the cyclization of the synthesized chalcone to form a pyrazoline derivative.

Materials:

  • (E)-1-(4-aminophenyl)-3-(4-chloro-2-fluorophenyl)prop-2-en-1-one (from Protocol 1.1)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (1.0 g, 3.45 mmol) in 30 mL of ethanol.

  • Add hydrazine hydrate (0.43 mL, 6.90 mmol) and a few drops of glacial acetic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • A solid product should precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.

  • Dry the product and characterize it by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Part 2: Antimicrobial Susceptibility Testing Protocol

This section provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2.1: Broth Microdilution Assay for MIC Determination

Materials and Equipment:

  • Synthesized test compounds (Chalcone and Pyrazoline derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08 to 0.13).

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare similar dilutions for the positive control antibiotic.

3. Inoculation and Incubation:

  • Dispense 100 µL of the appropriate compound dilution into the wells of a sterile 96-well microtiter plate.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of CAMHB + 100 µL of bacterial inoculum (no compound).

    • Sterility Control: 200 µL of uninoculated CAMHB.

    • Solvent Control: 100 µL of the highest concentration of DMSO used in the dilutions + 100 µL of bacterial inoculum.

  • Seal the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • (Optional) To aid in visualization, 50 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Data Presentation and Interpretation

The results of the MIC testing should be tabulated for clear comparison of the antimicrobial activity of the synthesized compounds.

Table 1: Hypothetical MIC Values of Synthesized Compounds

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Chalcone Derivative 1632
Pyrazoline Derivative 816
Ciprofloxacin (Control) 0.50.25

Interpretation of Results:

The hypothetical data in Table 1 suggests that both the chalcone and pyrazoline derivatives possess antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The pyrazoline derivative demonstrates enhanced activity (lower MIC values) compared to the chalcone intermediate, indicating that the cyclization to the pyrazoline ring is a beneficial modification for antimicrobial efficacy. While the synthesized compounds are less potent than the commercial antibiotic ciprofloxacin, they represent promising lead structures for further optimization.

Structure-Activity Relationship and Mechanistic Insights

The enhanced activity of the pyrazoline derivative could be attributed to several factors. The introduction of the five-membered heterocyclic ring alters the overall shape, polarity, and hydrogen bonding capabilities of the molecule, which can lead to improved interactions with bacterial targets.

Mechanism_of_Action Compound Pyrazoline Derivative Target Bacterial Target (e.g., DNA gyrase, cell wall synthesis enzymes) Compound->Target Binding Effect Inhibition of Bacterial Growth Target->Effect Disruption of essential processes

Caption: Proposed mechanism of action for the synthesized pyrazoline derivative.

Further studies would be required to elucidate the precise mechanism of action. Potential bacterial targets for cinnamic acid derivatives and related compounds include enzymes involved in cell wall biosynthesis, protein synthesis, and DNA replication.[4]

Conclusion and Future Directions

This application note provides a comprehensive and practical guide for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The detailed protocols for the synthesis of a chalcone and a subsequent pyrazoline derivative, along with the standardized method for antimicrobial susceptibility testing, offer a solid foundation for researchers in the field of drug discovery. The presented workflow allows for the systematic exploration of the chemical space around the this compound scaffold, paving the way for the development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance. Future work should focus on the synthesis of a broader library of derivatives to establish a more detailed structure-activity relationship and to identify compounds with improved potency and a favorable safety profile.

References

Application Notes & Protocols: Leveraging 4-Chloro-2-fluorocinnamic Acid for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-2-fluorocinnamic acid as a foundational scaffold for the synthesis and evaluation of novel anti-inflammatory compounds. We present a structured workflow encompassing rational drug design, synthetic methodologies, robust in vitro screening assays, and a validated in vivo model for assessing anti-inflammatory efficacy. The protocols detailed herein are designed to be self-validating, with explanations of the scientific principles underpinning each experimental choice. Our objective is to furnish a practical and scientifically rigorous framework to accelerate the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated.[1][2] Chronic inflammation is a key contributor to a wide array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][3][4][5] Consequently, the NF-κB signaling pathway is a prime target for anti-inflammatory drug development.[3][4]

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][7][8][9] These compounds can modulate key inflammatory pathways, such as inhibiting the activation of NF-κB and reducing the production of pro-inflammatory mediators.[6][10]

Rationale for Scaffold Selection: this compound

The selection of this compound as a starting scaffold is predicated on the following rationale:

  • The Cinnamic Acid Core: Provides a proven pharmacophore with inherent anti-inflammatory potential.[6][11]

  • Halogen Substitution: The presence of chloro and fluoro groups can enhance metabolic stability, improve cell membrane permeability, and provide additional points for molecular interaction with target proteins.

  • Synthetic Tractability: The carboxylic acid group offers a versatile handle for chemical modification, allowing for the creation of a diverse library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).[12][13]

Synthetic Strategy: Generation of a Cinnamide Library

The following is a generalized protocol for the synthesis of a cinnamamide library from this compound. This approach is based on standard amide coupling reactions.[12]

Protocol 3.1: Synthesis of Cinnamide Derivatives
  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

    • Add 1.1 equivalents of a coupling agent (e.g., HBTU, HATU) and 1.2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • In a separate flask, dissolve 1.1 equivalents of the desired primary or secondary amine in the same anhydrous solvent.

    • Slowly add the amine solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired cinnamide derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising candidates.

Primary Screening: Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[14] The Griess assay provides a simple and robust method for quantifying nitrite, a stable breakdown product of NO, in cell culture supernatants.[15][16][17][18]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[19]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[19]

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[16][19]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage inhibition of NO production for each compound relative to the LPS-stimulated control.

Secondary Screening: Inhibition of Pro-inflammatory Cytokine Production

Lead compounds identified in the primary screen should be further evaluated for their ability to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11]

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described in Protocol 4.1.1.

  • ELISA:

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cytokine production by 50%) for each active compound.

Mechanistic Studies: Cyclooxygenase (COX) Inhibition Assay

To investigate the mechanism of action, promising compounds can be screened for their ability to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin synthesis pathway.[20]

  • Assay Preparation:

    • Use a commercially available COX inhibitor screening kit (fluorometric) and follow the manufacturer's protocol.[21][22]

    • Prepare the reaction buffer, heme, and human recombinant COX-1 and COX-2 enzymes.[23]

  • Inhibitor Screening:

    • Add the reaction buffer, heme, and COX enzyme to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.[23]

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[21][22]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the IC₅₀ values for COX-1 and COX-2 inhibition for each compound.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Validation of Anti-inflammatory Efficacy

The most promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological context. The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for evaluating acute inflammation.[24][25][26]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week under standard laboratory conditions.[25]

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and treatment groups with different doses of the test compound.

  • Drug Administration:

    • Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.[25]

  • Induction of Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[25][26]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[25][27] The peak edema is typically observed between 3 and 5 hours.[27][28]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[27]

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Cinnamide Derivatives
Compound IDNO Inhibition (%) at 10 µMTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
4-CFCA 15.2 ± 2.1> 100> 100> 10085.3 ± 7.2< 1.2
Derivative A 65.8 ± 4.512.5 ± 1.818.2 ± 2.389.1 ± 6.75.4 ± 0.916.5
Derivative B 78.3 ± 5.18.9 ± 1.211.7 ± 1.9> 1002.1 ± 0.4> 47.6
Indomethacin 85.6 ± 6.35.2 ± 0.77.8 ± 1.10.1 ± 0.021.5 ± 0.20.07

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vivo Anti-inflammatory Effect of Derivative B in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Derivative B 100.42 ± 0.0550.6
Derivative B 300.28 ± 0.0467.1
Indomethacin 100.35 ± 0.06*58.8

*p < 0.05 compared to the vehicle control group. Data are presented as mean ± SEM.

Visualization of Key Pathways and Workflows

Signaling Pathways in Inflammation

The activation of transcription factors like NF-κB and the MAPK signaling cascade are central to the inflammatory response.[3][29][30] Cinnamic acid derivatives often exert their anti-inflammatory effects by modulating these pathways.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Compound 4-CFCA Derivative Compound->IKK Inhibits Compound->MAPK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS DNA->Cytokines Transcription

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

A systematic workflow is crucial for the efficient screening and validation of novel anti-inflammatory compounds.

G start 4-Chloro-2-fluorocinnamic Acid Scaffold synthesis Synthesis of Cinnamide Library start->synthesis invitro In Vitro Screening synthesis->invitro primary Primary Screen: NO Production Assay invitro->primary Tier 1 secondary Secondary Screen: Cytokine ELISA primary->secondary Active Compounds mechanism Mechanistic Study: COX Inhibition Assay secondary->mechanism Potent Inhibitors invivo In Vivo Validation: Carrageenan Paw Edema mechanism->invivo Selective & Potent Hits lead Lead Compound Identification invivo->lead

Caption: Tiered screening workflow for anti-inflammatory drug discovery.

Conclusion

This compound represents a promising and versatile starting point for the development of novel anti-inflammatory agents. The structured approach outlined in this guide, from rational design and synthesis to multi-tiered in vitro and in vivo evaluation, provides a robust framework for identifying lead compounds with therapeutic potential. By elucidating the mechanisms of action, such as the inhibition of key inflammatory pathways and enzymes, researchers can optimize the pharmacological properties of these derivatives to develop safer and more effective treatments for inflammatory diseases.

References

Application Note: 4-Chloro-2-fluorocinnamic Acid as a Versatile Scaffold for Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives, a class of phenylpropanoids abundant in plants, are gaining significant attention in agrochemical research due to their broad-spectrum biological activities and environmentally favorable profiles.[1][2] This application note explores the potential of 4-Chloro-2-fluorocinnamic acid, a synthetic derivative, as a core structural motif for the development of next-generation herbicides, fungicides, and plant growth regulators. The unique halogenated structure of this compound is anticipated to enhance biological activity and stability, making it a prime candidate for formulation.[3] We provide a comprehensive overview of its properties, rationale for use, and detailed protocols for creating stable agrochemical formulations and evaluating their biological efficacy through standardized bioassays.

Introduction: The Promise of Halogenated Cinnamic Acids

The search for novel agrochemicals is driven by the need for active ingredients with improved efficacy, novel modes of action, and enhanced environmental safety. Cinnamic acids, derived from natural sources, offer a promising starting point for "green" pesticide discovery.[1][4] The synthetic derivative, this compound, introduces specific chemical features—chloro and fluoro groups—that are known to modulate a molecule's physicochemical properties. These substitutions can significantly impact lipophilicity, metabolic stability, and target-site binding affinity, often leading to enhanced pesticidal activity.[3] This document serves as a technical guide for researchers aiming to harness the potential of this compound in their agrochemical research and development programs.

Physicochemical Profile and Rationale for Use

Understanding the fundamental properties of this compound is the first step in its application. These characteristics are critical for formulation development, predicting environmental fate, and understanding potential biological interactions.

PropertyValueSource
Synonyms 3-(4-Chloro-2-fluorophenyl)acrylic acid[3]
CAS Number 202982-65-8[3][5]
Molecular Formula C₉H₆ClFO₂[3]
Molecular Weight 200.59 g/mol [5]
Appearance White to off-white crystalline powder[3][6]
Melting Point 213 - 217 °C[3]
Purity ≥ 97%[3][5]

Scientific Rationale for Agrochemical Potential: The introduction of halogen atoms to a phenyl ring is a well-established strategy in agrochemical design.

  • Increased Lipophilicity: The chloro group generally increases the molecule's affinity for lipids, which can enhance its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a fluorine atom can block sites of metabolic oxidation, increasing the molecule's persistence and bioavailability within the target organism.

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. This alters the electronic distribution of the aromatic ring and the acrylic acid side chain, potentially improving the molecule's binding affinity to specific enzymatic targets.[7]

Potential Agrochemical Applications & Mechanisms

Based on the known activities of cinnamic acid derivatives, this compound is a candidate for multiple applications.

  • Herbicidal Activity: Cinnamic acids are known to inhibit seed germination and interfere with plant growth.[7][8] The mechanism may involve the disruption of key physiological processes such as photosynthesis or energy metabolism.[9] Its selective action could potentially minimize damage to non-target plants, offering an eco-friendlier option for weed management.[3]

  • Fungicidal Activity: Many cinnamic acid derivatives exhibit potent antifungal properties.[10][11] The primary mechanisms of action often involve the inhibition of fungal-specific enzymes, such as benzoate 4-hydroxylase (CYP53) or key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[4][10]

  • Plant Growth Regulation: Certain cinnamic acid derivatives can modify plant development, acting as plant growth regulators (PGRs).[2][12] They can influence processes like cell elongation, root formation, and flowering, making them valuable tools for improving crop quality and yield.[13][14]

Experimental Protocols for Formulation and Bio-Efficacy Testing

The following protocols provide a validated starting point for researchers. The causality behind each step is explained to allow for logical troubleshooting and modification.

Objective: To create a stable, oil-in-water emulsion of this compound for easy application in aqueous sprays.

Causality: An EC formulation is chosen because many organic active ingredients, like the subject compound, have low water solubility. The formulation keeps the active ingredient dissolved in an organic solvent system with emulsifiers, allowing it to spontaneously form a stable emulsion when diluted with water for spraying.

G cluster_prep Preparation cluster_mixing Mixing & Formulation cluster_qc Quality Control A 1. Weigh Active Ingredient (this compound) D 4. Dissolve AI in Solvent (Magnetic stirring until clear) A->D B 2. Prepare Solvent System (e.g., Cyclohexanone) B->D C 3. Prepare Emulsifier Blend (Anionic + Non-ionic) E 5. Add Emulsifier Blend (Continue stirring) C->E D->E F 6. Homogenize Solution (Ensure uniformity) E->F G 7. Test Emulsion Stability (Dilute in standard hard water) F->G H 8. Store in appropriate container (Amber glass bottle) G->H

Caption: Workflow for EC Formulation Development.

Materials:

  • This compound (Active Ingredient, AI)

  • Cyclohexanone (Solvent)

  • Calcium dodecylbenzenesulfonate (Anionic emulsifier)

  • Polyoxyethylene sorbitan monooleate (Non-ionic emulsifier)

  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Components:

    • Accurately weigh 10 g of this compound.

    • Prepare a solvent system by measuring 70 mL of cyclohexanone.

    • Prepare an emulsifier blend by mixing 10 g of calcium dodecylbenzenesulfonate and 10 g of polyoxyethylene sorbitan monooleate. Rationale: A blend of anionic and non-ionic emulsifiers provides broader stability across different water hardness levels.

  • Dissolution:

    • Place the solvent in a beaker with a magnetic stir bar.

    • Slowly add the weighed AI to the solvent while stirring. Continue stirring until the AI is completely dissolved. Gentle heating (to ~40°C) may be applied if necessary, but avoid high temperatures.

  • Formulation:

    • Once the AI is dissolved, slowly add the emulsifier blend to the solution.

    • Continue stirring for an additional 15-20 minutes to ensure a homogenous mixture.

  • Quality Control:

    • Perform a preliminary emulsion stability test. Add 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times.

    • Observe the emulsion for any signs of separation, creaming, or sedimentation after 30 minutes and 2 hours. A stable formulation will remain a uniform, milky emulsion.

  • Storage:

    • Store the final EC formulation in a labeled, tightly sealed amber glass bottle at room temperature. Rationale: Amber glass protects the formulation from potential photodegradation.

Objective: To quantify the pre-emergent herbicidal activity of the this compound EC formulation on representative weed species.

Causality: This bioassay provides a rapid and reproducible method to determine if the compound can inhibit germination or early seedling development, which are key indicators of pre-emergent herbicidal action.[15][16] Using both a monocot (e.g., Ryegrass) and a dicot (e.g., Cress) weed allows for an assessment of the compound's spectrum of activity.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Collection & Analysis A 1. Prepare Serial Dilutions of EC (e.g., 1000, 500, 250, 125, 62.5 ppm) D 4. Apply Test Solutions (5 mL per dish, n=4 replicates) A->D B 2. Prepare Petri Dishes (Filter paper + 25 seeds per dish) B->D C 3. Establish Controls (Negative: Water; Solvent Control) C->D E 5. Seal and Incubate (25°C, 16h light/8h dark cycle) D->E F 6. Assess After 7 Days E->F G 7. Measure Endpoints - Germination Rate (%) - Root Length (mm) - Shoot Length (mm) F->G H 8. Calculate % Inhibition & EC50 G->H

Caption: Workflow for Herbicidal Bioassay.

Materials:

  • EC formulation of this compound

  • Seeds of test species (e.g., Lolium perenne - Ryegrass; Lepidium sativum - Cress)

  • Sterile Petri dishes (9 cm diameter) with filter paper

  • Sterile deionized water

  • Growth chamber with controlled light and temperature

  • Digital calipers or ruler

  • Pipettes

Step-by-Step Methodology:

  • Prepare Test Solutions:

    • Create a stock solution of the EC formulation in water. From this stock, perform serial dilutions to achieve final AI concentrations of 1000, 500, 250, 125, and 62.5 ppm (or µg/mL).

    • Prepare a "solvent control" using the EC formulation components without the active ingredient, diluted to the same concentration as the highest test rate. Rationale: This control validates that any observed effects are due to the AI and not the solvent or emulsifiers.

    • A negative control will consist of only deionized water.

  • Assay Setup:

    • For each treatment and control group, prepare 4 replicate Petri dishes (n=4).

    • Place one sheet of sterile filter paper into each dish.

    • Evenly distribute 25 seeds of a single test species onto the filter paper.

  • Treatment and Incubation:

    • Pipette 5 mL of the corresponding test solution or control onto the filter paper in each dish, ensuring it is fully moistened.

    • Seal the Petri dishes with paraffin film to prevent moisture loss.

    • Place the dishes in a growth chamber set to 25°C with a 16-hour light / 8-hour dark photoperiod.

  • Data Collection (after 7 days):

    • Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • For 10 randomly selected seedlings from each dish, carefully measure the root length and shoot length using digital calipers.

  • Data Analysis:

    • Calculate the Germination Rate (%) for each replicate.

    • Calculate the average root and shoot length for each replicate.

    • Calculate the Percent Inhibition for root and shoot growth relative to the negative control using the formula: % Inhibition = 100 * ( (Control_Length - Treatment_Length) / Control_Length )

    • Plot the percent inhibition against the log of the concentration and use regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).

Sample Data and Interpretation

The following table presents hypothetical data from a herbicidal bioassay conducted according to Protocol 2.

Concentration (ppm)Lolium perenne (Ryegrass) Root Inhibition (%)Lepidium sativum (Cress) Root Inhibition (%)
Control 00
62.5 15.2 ± 2.125.8 ± 3.4
125 33.7 ± 4.548.9 ± 5.1
250 58.1 ± 6.275.3 ± 4.9
500 85.4 ± 3.992.1 ± 2.8
1000 97.6 ± 1.898.5 ± 1.5
EC₅₀ (ppm) ~210 ~128

Interpretation: The data suggests that this compound exhibits significant pre-emergent herbicidal activity. The lower EC₅₀ value for Cress indicates a higher sensitivity of the dicot species compared to the monocot species at the tested concentrations. This selectivity is a valuable characteristic for further development, potentially for broadleaf weed control in cereal crops.

Safety, Handling, and Environmental Considerations

Safety and Handling:

  • This compound is classified as an irritant, causing skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound. If handling the powder, use a dust mask or work in a ventilated hood to avoid respiratory tract irritation.[6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water.[6]

Environmental Considerations:

  • The environmental fate of fluorinated organic compounds is a critical area of research. While the C-F bond can impart metabolic stability, it can also lead to environmental persistence.[17][18]

  • Studies on the soil mobility, degradation pathways (biotic and abiotic), and potential for bioaccumulation of this compound are essential next steps to fully characterize its environmental profile.[19][20]

Conclusion and Future Directions

This compound presents itself as a highly promising and versatile platform for the discovery of novel agrochemicals. Its halogenated structure provides a strong rationale for its potential to exhibit enhanced biological activity. The protocols detailed in this note offer a robust framework for formulating this compound and conducting initial efficacy screening for herbicidal properties.

Future research should focus on:

  • Synthesis of Derivatives: Creating ester or amide derivatives to further explore structure-activity relationships (SAR) and optimize efficacy.[21]

  • Broad-Spectrum Screening: Evaluating the lead compound and its derivatives against a wider range of plant pathogens and insect pests.

  • Mechanism of Action Studies: Elucidating the specific biochemical targets to understand the mode of action and assess the risk of cross-resistance.

  • Field Trials: Advancing promising formulations to greenhouse and small-scale field trials to evaluate performance under real-world conditions.

References

Application Notes and Protocols for the Esterification of 4-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2-fluorocinnamic Acid Esters

This compound is a versatile building block in the synthesis of complex organic molecules.[1] Its derivatives, particularly its esters, are of significant interest in pharmaceutical development and material science. These compounds serve as key intermediates in the creation of novel therapeutic agents, especially those targeting inflammatory diseases and cancer.[1] The unique electronic and steric properties conferred by the chloro and fluoro substituents on the cinnamic acid backbone make its esters valuable scaffolds in drug design, potentially enhancing biological activity and pharmacokinetic profiles.[1]

This guide provides detailed protocols for the esterification of this compound, focusing on practical methods amenable to both small-scale research and larger-scale process development. We will delve into the mechanistic underpinnings of these reactions, offering insights to empower researchers to optimize conditions for their specific needs.

Chemical Principles of Esterification

Esterification is a fundamental organic transformation that involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate. For a substituted cinnamic acid like this compound, the choice of esterification method depends on several factors, including the steric hindrance of the alcohol, the desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups.

This document will focus on two robust and widely applicable methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.[2][3]

  • Steglich Esterification: A milder, coupling agent-mediated method ideal for sterically hindered alcohols or sensitive substrates.[4][5][6]

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a straightforward and cost-effective method that utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to accelerate the reaction between a carboxylic acid and an excess of alcohol.[2][3][7] The use of excess alcohol helps to shift the equilibrium towards the formation of the ester product.[7]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine this compound, excess alcohol, and acid catalyst in a round-bottom flask. reflux Reflux the reaction mixture for 3-24 hours. prep_reactants->reflux Heat monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture. monitor->cool Reaction Complete evaporate Partially evaporate the solvent. cool->evaporate extract Perform aqueous extraction. evaporate->extract dry Dry the organic layer. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent), the desired alcohol (20-50 equivalents, serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL for 0.547 mmol of carboxylic acid).[8]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the alcohol used, typically ranging from 3 to 24 hours.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[8] The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the alcohol by approximately half using a rotary evaporator.[8]

    • Add distilled water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[8]

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.[2][9]

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions.[10] It is particularly advantageous for substrates that are sensitive to acidic conditions or when using sterically hindered alcohols.[4][5] This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]

The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[5] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[5][10]

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound, alcohol, and DMAP in an anhydrous solvent. add_dcc Add DCC solution dropwise at 0 °C. prep_reactants->add_dcc stir Stir at room temperature for 2-72 hours. add_dcc->stir monitor Monitor reaction progress by TLC. stir->monitor filter Filter to remove dicyclohexylurea (DCU). monitor->filter Reaction Complete extract Perform aqueous extraction. filter->extract dry Dry the organic layer. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), the alcohol (1.0-2.0 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[8]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 72 hours.[8][11] The reaction time will depend on the reactivity of the alcohol.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.[11]

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess DMAP), a saturated solution of sodium bicarbonate, and brine.[11]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Esterification Protocols

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)[2]Carbodiimide (DCC or EDC) and DMAP[4]
Reaction Conditions High temperature (reflux)[8]Mild, typically room temperature[8]
Substrate Scope Best for primary and secondary alcohols[12]Excellent for sterically hindered alcohols and acid-sensitive substrates[4][5]
Byproducts WaterDicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU)[5]
Work-up Neutralization and extraction[8]Filtration to remove urea byproduct, followed by extraction[11]
Advantages Inexpensive reagents, simple setupMild conditions, high yields, broad substrate scope[4][5]
Disadvantages Harsh conditions can lead to side reactions, not suitable for sensitive substratesMore expensive reagents, formation of insoluble urea byproduct can complicate purification

Characterization of Ester Products

The successful synthesis of the desired this compound ester should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester.[2][9] The appearance of new signals corresponding to the alcohol moiety and a downfield shift of the carbons adjacent to the ester oxygen are indicative of product formation.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch, typically in the range of 1700-1750 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield (Fischer) Incomplete reactionIncrease reaction time, ensure sufficient excess of alcohol, use a Dean-Stark trap to remove water.
Side reactionsLower the reaction temperature if possible, consider a milder acid catalyst.
Low Yield (Steglich) Incomplete reactionIncrease reaction time, ensure anhydrous conditions, increase the amount of coupling agent or DMAP.[11]
Formation of N-acylurea byproductAdd DMAP to the reaction mixture to act as an acyl transfer agent and suppress this side reaction.[5][11]
Difficult Purification Emulsion during work-upAdd a small amount of brine to the aqueous layer.
Incomplete removal of DCU (Steglich)Ensure thorough filtration; a second filtration through a finer filter paper may be necessary.

Conclusion

The esterification of this compound is a critical step in the synthesis of many valuable compounds for the pharmaceutical and materials science industries. This guide has provided detailed, field-proven protocols for two of the most common and effective methods: Fischer-Speier and Steglich esterification. By understanding the underlying chemical principles and the practical considerations outlined in these protocols, researchers can confidently and efficiently synthesize a wide range of this compound esters to advance their research and development efforts.

References

Application Notes and Protocols for the Synthesis of Amides from 4-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cinnamic Acid Amides in Medicinal Chemistry

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Cinnamic acid amides, in particular, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tailored synthesis of these derivatives allows for the fine-tuning of their physicochemical and biological properties, a critical aspect of drug discovery and development. This application note provides a comprehensive guide to the synthesis of amides from 4-Chloro-2-fluorocinnamic acid, a halogenated derivative with potential for unique biological activities. We will delve into the mechanistic underpinnings of amide bond formation, provide detailed, field-proven protocols using common coupling reagents, and offer practical guidance on product purification, characterization, and troubleshooting.

Mechanistic Insights: The Activation of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents. Here, we will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides (represented by EDC in the presence of HOBt) and aminium/uronium salts (represented by HATU).

EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to racemization and other side reactions. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then readily reacts with the amine to yield the desired amide.[2]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester Activated HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide Target Amide HOBt_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: EDC/HOBt-mediated amide bond formation.

HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization.[2] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then readily undergoes nucleophilic attack by the amine to form the final amide product.[2]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + DIPEA DIPEA DIPEA DIPEA->Carboxylate OAt_Ester Activated OAt-Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea Byproduct HATU->TMU Amide Target Amide OAt_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: HATU-mediated amide bond formation.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a variety of amides from this compound.

General Workflow

Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Activation Carboxylic Acid Activation Reagent_Prep->Activation Coupling Amine Addition & Coupling Activation->Coupling Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amide synthesis.

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Amine≥98%Commercially Available---
EDC·HCl≥98%Commercially Available---
HOBtAnhydrous, ≥98%Commercially Available---
DIPEA or Triethylamine (TEA)Anhydrous, ≥99%Commercially AvailableUse DIPEA for sterically hindered amines.
Dichloromethane (DCM)AnhydrousCommercially Available---
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse if starting materials have poor solubility in DCM.
1 M HCl (aq)Reagent GradeCommercially AvailableFor workup.
Saturated NaHCO₃ (aq)Reagent GradeCommercially AvailableFor workup.
BrineSaturated NaCl (aq)---For workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableFor drying organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[2][3]

Protocol 2: HATU Coupling

This protocol is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient amines.[4]

Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Amine≥98%Commercially Available---
HATU≥98%Commercially Available---
DIPEAAnhydrous, ≥99%Commercially Available---
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available---
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor workup.
5% LiCl (aq)Reagent Grade---To aid in DMF removal during workup.
1 M HCl (aq)Reagent GradeCommercially AvailableFor workup.
Saturated NaHCO₃ (aq)Reagent GradeCommercially AvailableFor workup.
BrineSaturated NaCl (aq)---For workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableFor drying organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Procedure

  • Under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[5]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (3x to remove DMF), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3]

Data Analysis and Characterization

The successful synthesis of the target amide should be confirmed by standard analytical techniques.

Example Spectroscopic Data for a Hypothetical Amide Derivative

The following table provides expected spectroscopic data for a representative amide synthesized from this compound and a generic amine (e.g., benzylamine). Actual values will vary depending on the specific amine used.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the cinnamic acid backbone and the protons of the amine moiety. The vinylic protons will appear as doublets with a coupling constant (J) of approximately 16 Hz, indicative of a trans configuration.[6]
¹³C NMR Resonances for the amide carbonyl (typically ~165-170 ppm), aromatic carbons, and carbons of the amine substituent. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.[6]
FT-IR A strong absorption band for the amide C=O stretch (typically ~1630-1680 cm⁻¹). An N-H stretch will be observed around 3300 cm⁻¹ for secondary amides.
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of the synthesized amide, confirming its elemental composition.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Protonation of the amine.- Steric hindrance.- Presence of water in the reaction.[7]- Increase the equivalents of the coupling reagent.- Add the base (DIPEA) before the amine.- Switch to a more powerful coupling reagent like HATU.- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - Racemization of chiral centers (if applicable).- Side reactions of the activated intermediate.- Use HOBt or HOAt as an additive with EDC.- Run the reaction at a lower temperature (0 °C).- Use HATU, which is known to suppress racemization.[8]
Difficulty in Purification - Byproducts from the coupling reagent are co-eluting with the product.- For EDC, ensure thorough aqueous washes to remove the urea byproduct.- For HATU, the tetramethylurea byproduct can sometimes be challenging to remove. A thorough workup with LiCl washes is recommended.[5]- Consider recrystallization as an alternative to chromatography.[3]

References

Application Notes and Protocols: 4-Chloro-2-fluorocinnamic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 4-Chloro-2-fluorocinnamic Acid in Heterocyclic Synthesis

This compound is a versatile and strategically important starting material in the synthesis of a wide array of heterocyclic compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers chemists a powerful tool for modulating the electronic and steric properties of target molecules.[2] The presence of these halogens can enhance biological activity, improve pharmacokinetic profiles, and provide synthetic handles for further functionalization, making this compound particularly valuable in medicinal chemistry and agrochemical research.[2][3]

This application note provides an in-depth guide to the utilization of this compound in the synthesis of key heterocyclic scaffolds, including quinolinones and pyranones. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies.

Compound Profile: this compound

PropertyValueReference
CAS Number 312693-55-3[4]
Molecular Formula C₉H₆ClFO₂[4]
Molecular Weight 200.59 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 213-217 °C[2]

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It can cause skin and eye irritation and may cause respiratory irritation.[1][4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[1]

Synthesis of Quinolones: A Gateway to Bioactive Scaffolds

Quinolone and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of quinolones often involves the cyclization of appropriately substituted anilines or related precursors.[6] In this section, we propose a robust protocol for the synthesis of a novel 6-chloro-8-fluoro-quinolin-4(1H)-one from this compound, proceeding through a key Curtius rearrangement and subsequent intramolecular cyclization.

Proposed Synthetic Pathway to 6-Chloro-8-fluoro-quinolin-4(1H)-one

The proposed multi-step synthesis leverages the carboxylic acid functionality of this compound to introduce the necessary nitrogen atom for quinolone ring formation.

G cluster_0 Synthesis of 6-Chloro-8-fluoro-quinolin-4(1H)-one Start This compound Step1 Acyl Chloride Formation (SOCl₂, reflux) Start->Step1 Intermediate1 4-Chloro-2-fluorocinnamoyl chloride Step1->Intermediate1 Step2 Acyl Azide Formation (NaN₃, acetone/H₂O) Intermediate1->Step2 Intermediate2 4-Chloro-2-fluorocinnamoyl azide Step2->Intermediate2 Step3 Curtius Rearrangement (Heat, toluene) Intermediate2->Step3 Intermediate3 1-Chloro-3-(2-isocyanatovinyl)-4-fluorobenzene Step3->Intermediate3 Step4 Intramolecular Cyclization (Polyphosphoric acid, heat) Intermediate3->Step4 Product 6-Chloro-8-fluoro-quinolin-4(1H)-one Step4->Product

Caption: Proposed synthetic workflow for 6-Chloro-8-fluoro-quinolin-4(1H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluorocinnamoyl chloride

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides, which are more reactive intermediates for subsequent nucleophilic substitution.

Step 2: Synthesis of 4-Chloro-2-fluorocinnamoyl azide

  • Dissolve the crude 4-chloro-2-fluorocinnamoyl chloride (1.0 eq) in acetone (15 mL/g).

  • In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide peak around 2140 cm⁻¹).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyl azide. Caution: Acyl azides can be explosive; handle with care and avoid heating the neat compound.

Causality: The highly nucleophilic azide ion readily displaces the chloride from the acyl chloride to form the acyl azide, a key precursor for the Curtius rearrangement.

Step 3: Curtius Rearrangement to 1-Chloro-3-(2-isocyanatovinyl)-4-fluorobenzene

  • Dissolve the crude 4-chloro-2-fluorocinnamoyl azide (1.0 eq) in anhydrous toluene (20 mL/g).

  • Heat the solution to reflux (approximately 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours).

  • The resulting isocyanate can be used directly in the next step or isolated by careful removal of the solvent.

Causality: The Curtius rearrangement proceeds through a nitrene intermediate upon thermal decomposition of the acyl azide, which then rearranges to the more stable isocyanate. This is a classic method for converting carboxylic acids to amines (after hydrolysis of the isocyanate) or, in this case, for generating a reactive intermediate for cyclization.

Step 4: Intramolecular Cyclization to 6-Chloro-8-fluoro-quinolin-4(1H)-one

  • To the crude 1-chloro-3-(2-isocyanatovinyl)-4-fluorobenzene (1.0 eq), add polyphosphoric acid (PPA) (10 times the weight of the isocyanate).

  • Heat the mixture with stirring at 140-160 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Causality: PPA serves as both a solvent and a strong acid catalyst, promoting the intramolecular electrophilic cyclization of the isocyanate onto the aromatic ring to form the quinolinone scaffold.[7]

Synthesis of Pyranones: Accessing Oxygen-Containing Heterocycles

Pyranones are six-membered oxygen-containing heterocyclic compounds that are important structural motifs in many natural products and pharmacologically active molecules. The synthesis of pyranones can be achieved through various cyclization strategies.[8][9] Here, we propose a protocol for the synthesis of a 4-(4-chloro-2-fluorophenyl)-2H-pyran-2-one derivative from this compound via an electrophilic cyclization pathway.

Proposed Synthetic Pathway to 4-(4-Chloro-2-fluorophenyl)-2H-pyran-2-one

This proposed synthesis involves the reaction of an activated derivative of this compound with a 1,3-dicarbonyl compound, followed by an acid-catalyzed intramolecular cyclization.

G cluster_1 Synthesis of 4-(4-Chloro-2-fluorophenyl)-2H-pyran-2-one Start_Pyranone This compound Step1_Pyranone Acyl Chloride Formation (SOCl₂, reflux) Start_Pyranone->Step1_Pyranone Intermediate1_Pyranone 4-Chloro-2-fluorocinnamoyl chloride Step1_Pyranone->Intermediate1_Pyranone Step2_Pyranone Reaction with Ethyl Acetoacetate (NaH, THF) Intermediate1_Pyranone->Step2_Pyranone Intermediate2_Pyranone Ethyl 2-(4-chloro-2-fluorocinnamoyl)-3-oxobutanoate Step2_Pyranone->Intermediate2_Pyranone Step3_Pyranone Intramolecular Cyclization (H₂SO₄, heat) Intermediate2_Pyranone->Step3_Pyranone Product_Pyranone 4-(4-Chloro-2-fluorophenyl)-6-methyl-2H-pyran-2-one Step3_Pyranone->Product_Pyranone

Caption: Proposed synthetic workflow for a substituted 2H-pyran-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluorocinnamoyl chloride

This step is identical to Step 1 in the quinolone synthesis.

Step 2: Synthesis of Ethyl 2-(4-chloro-2-fluorocinnamoyl)-3-oxobutanoate

  • To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF (20 mL/g) at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chloro-2-fluorocinnamoyl chloride (1.0 eq) in anhydrous THF (10 mL/g) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude β-keto ester, which can be used in the next step after minimal purification.

Causality: Sodium hydride is a strong base that deprotonates the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the acyl chloride in a Claisen-like condensation to form the 1,3-dicarbonyl intermediate.

Step 3: Intramolecular Cyclization to 4-(4-Chloro-2-fluorophenyl)-6-methyl-2H-pyran-2-one

  • Add the crude ethyl 2-(4-chloro-2-fluorocinnamoyl)-3-oxobutanoate (1.0 eq) to concentrated sulfuric acid (5-10 times the weight of the ester) at 0 °C with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Causality: Concentrated sulfuric acid acts as a dehydrating agent and a catalyst for the intramolecular cyclization. Protonation of one of the carbonyl groups initiates a cascade of reactions involving enolization and cyclization to form the stable pyranone ring.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. The protocols outlined in this application note, while based on established synthetic methodologies for similar substrates, provide a solid foundation for researchers to explore the synthesis of novel quinolones and pyranones. The unique electronic properties conferred by the chloro and fluoro substituents make the resulting heterocyclic scaffolds attractive candidates for screening in drug discovery and materials science programs. Further exploration of the reactivity of this starting material is likely to unveil new and efficient pathways to other important heterocyclic systems.

References

Advanced Polymer and Material Science Applications of 4-Chloro-2-fluorocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the polymer and material science applications of 4-Chloro-2-fluorocinnamic acid. With full editorial control, this document is structured to offer in-depth, field-proven insights into the synthesis, properties, and potential uses of polymers derived from this unique halogenated monomer.

Introduction: The Strategic Advantage of Halogenation in Cinnamic Acid-Based Polymers

Cinnamic acid and its derivatives are well-established as versatile building blocks in polymer chemistry. Their inherent functionalities—a photoreactive carbon-carbon double bond and a carboxylic acid group suitable for polycondensation reactions—allow for the synthesis of a wide array of functional polymers.[1][2] The introduction of halogen substituents onto the phenyl ring of cinnamic acid, as in the case of this compound, offers a strategic approach to finely tune the properties of the resulting polymers.

The presence of chlorine and fluorine atoms can significantly influence:

  • Thermal Stability and Flame Retardancy: Halogen atoms are known to enhance the thermal stability and impart flame-retardant properties to polymers.

  • Liquid Crystalline Properties: The rigid, polarizable nature of the halogenated aromatic ring can promote the formation of liquid crystalline phases, which are crucial for applications in displays and optical devices.[3][4]

  • Photoreactivity: The electronic effects of the halogen substituents can modulate the photoreactivity of the cinnamate double bond, influencing the efficiency of photo-crosslinking and isomerization processes.

  • Solubility and Processability: Halogenation can alter the intermolecular forces, thereby affecting the solubility and processing characteristics of the polymers.

This guide will delve into the practical applications of this compound in the synthesis of high-performance polymers, including photoreactive polymers, and potential liquid crystalline materials.

Core Applications and Synthetic Strategies

The primary applications of this compound in polymer science revolve around its use as a monomer in polycondensation and as a precursor for photoreactive polymers.

Synthesis of Photoreactive Polyesters and Polyamides

The cinnamate moiety is renowned for its ability to undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking. This property is the foundation for creating photosensitive and photo-patternable materials. The general strategy involves the polycondensation of a this compound derivative with a suitable diol or diamine.

Causality Behind Experimental Choices:

  • Monomer Activation: Direct polycondensation of carboxylic acids with alcohols or amines is often inefficient. Therefore, this compound is typically converted to a more reactive derivative, such as an acyl chloride (4-Chloro-2-fluorocinnamoyl chloride), to facilitate the reaction under milder conditions and achieve higher molecular weight polymers. The use of thionyl chloride is a standard and effective method for this conversion.[5]

  • Polymerization Technique: Solution polymerization is often preferred for laboratory-scale synthesis as it allows for better control over reaction temperature and stoichiometry. For industrial applications, melt polycondensation can be a more solvent-free and economical choice. Interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids, is another powerful technique for producing thin polymer films.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and characterization of polymers from this compound.

Protocol 1: Synthesis of 4-Chloro-2-fluorocinnamoyl Chloride

This initial step is crucial for activating the carboxylic acid for subsequent polymerization reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (a few drops).

  • Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

  • After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 4-Chloro-2-fluorocinnamoyl chloride can be purified by vacuum distillation or used directly in the next step.

Self-Validation: The formation of the acid chloride can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically around 1750-1800 cm⁻¹).

Workflow for Acyl Chloride Synthesis

A Suspend this compound in Toluene B Add catalytic DMF A->B C Add Thionyl Chloride B->C D Reflux (2-4h) C->D E Remove excess SOCl₂/Toluene via distillation D->E F Obtain 4-Chloro-2-fluorocinnamoyl Chloride E->F

Caption: Synthesis of 4-Chloro-2-fluorocinnamoyl Chloride.

Protocol 2: Synthesis of a Photoreactive Polyester via Solution Polycondensation

This protocol describes the synthesis of a linear polyester with pendant photoreactive 4-Chloro-2-fluorocinnamate groups.

Materials:

  • 4-Chloro-2-fluorocinnamoyl chloride

  • A suitable diol (e.g., 1,6-hexanediol)

  • Anhydrous pyridine (as an acid scavenger and solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the diol in anhydrous pyridine in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-Chloro-2-fluorocinnamoyl chloride in anhydrous DCM or THF to the diol solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or ethanol.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and pyridine hydrochloride.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C).

Self-Validation: The successful polymerization can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Polycondensation Workflow

A Dissolve Diol in Pyridine B Cool to 0°C A->B C Add 4-Chloro-2-fluorocinnamoyl Chloride solution B->C D Stir at RT (12-24h) C->D E Precipitate in Methanol/Ethanol D->E F Filter, Wash, and Dry E->F G Characterize Polymer (NMR, GPC, DSC) F->G

Caption: Solution Polycondensation for Photoreactive Polyester.

Expected Properties and Characterization

The incorporation of this compound is expected to yield polymers with distinct properties.

PropertyExpected Influence of 4-Chloro-2-fluorocinnamate MoietyCharacterization Technique
Thermal Stability The presence of aromatic rings and C-Cl and C-F bonds should lead to good thermal stability.Thermogravimetric Analysis (TGA)
Photoreactivity The cinnamate double bond allows for UV-induced crosslinking. The halogen substituents may affect the quantum yield of this process.UV-Vis Spectroscopy (monitoring the disappearance of the C=C absorption band upon irradiation)
Liquid Crystallinity The rigid, linear structure of the monomer unit may promote the formation of nematic or smectic liquid crystalline phases in the polymer.Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)
Solubility The polarity introduced by the halogens may influence solubility in common organic solvents.Solubility tests in various solvents

Logical Relationship of Polymer Properties

cluster_Monomer Monomer Structure cluster_Properties Polymer Properties cluster_Apps Potential Applications Monomer This compound Polymer Resulting Polymer Monomer->Polymer Halogens 4-Cl, 2-F Substituents Monomer->Halogens Cinnamate Cinnamate Backbone (Photoreactive, Rigid) Monomer->Cinnamate Properties Enhanced Properties Polymer->Properties Apps Advanced Applications Properties->Apps Thermal Thermal Stability Halogens->Thermal Photo Photoreactivity Cinnamate->Photo LC Liquid Crystalline Potential Cinnamate->LC Coatings Specialty Coatings Thermal->Coatings Optics Nonlinear Optics Photo->Optics Displays Liquid Crystal Displays LC->Displays

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Chloro-2-fluorocinnamic acid. This crucial intermediate is widely utilized in pharmaceutical development as a building block for anti-inflammatory and anti-cancer agents, as well as in the agrochemical and material science sectors[1]. The synthetic process, while well-established, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yields in the synthesis of cinnamic acid derivatives, typically via the Perkin reaction, can often be attributed to several competing side reactions or suboptimal reaction conditions.[2][3]

  • Suboptimal Reaction Conditions: The Perkin reaction requires high temperatures, often in the range of 170-190°C, and prolonged reaction times to proceed to completion[4][5]. Insufficient heating or a shortened reaction time will likely result in a low conversion of the starting aldehyde. It is crucial to ensure your heating apparatus is calibrated and maintains a consistent temperature.

  • Presence of Water: The reagents, particularly the sodium acetate used as a catalyst, must be anhydrous[5]. The presence of moisture can hydrolyze the acetic anhydride, reducing its availability for the condensation reaction and potentially leading to other side reactions.

  • Aldehyde-Related Side Reactions: In the basic conditions of the Perkin reaction, the starting 4-chloro-2-fluorobenzaldehyde can undergo undesired reactions. While less common than with aldehydes lacking alpha-hydrogens, Cannizzaro-type disproportionation to form 4-chloro-2-fluorobenzyl alcohol and 4-chloro-2-fluorobenzoic acid can occur, especially with stronger bases or impurities.

  • Decarboxylation of the Product: Cinnamic acids are susceptible to decarboxylation at high temperatures, which can lead to the formation of the corresponding styrene derivative, in this case, 4-chloro-2-fluorostyrene[3][6]. This is a common issue if the reaction is overheated or heated for an excessive amount of time.

Question 2: I'm observing an unexpected peak in my HPLC/NMR analysis that isn't my starting material or desired product. What could it be?

Answer: An unexpected peak is a common sign of a side product. The identity of this impurity depends on the specific reaction conditions. Here are a few possibilities:

  • Unreacted Starting Material: The most straightforward possibility is unreacted 4-chloro-2-fluorobenzaldehyde. This can be confirmed by comparing the retention time or spectral data with a standard.

  • Self-Condensation of Acetic Anhydride: Acetic anhydride can undergo self-condensation, especially at elevated temperatures, to form compounds like acetoacetic acid or its derivatives[7][8]. These can further react or exist as impurities in the final product.

  • (Z)-Isomer of this compound: The Perkin reaction typically favors the formation of the more stable (E)-isomer (trans-isomer)[4]. However, a small amount of the (Z)-isomer (cis-isomer) may also be formed, which would likely have a different retention time in HPLC and distinct coupling constants in ¹H NMR spectroscopy.

  • Mixed Anhydride Species: During the reaction, various mixed anhydride intermediates are formed. Incomplete reaction or hydrolysis could potentially leave some of these species in the crude product.

Question 3: My final product is off-color (e.g., yellow or brown) even after recrystallization. What causes this discoloration and how can I remove it?

Answer: Discoloration in the final product often indicates the presence of polymeric or highly conjugated impurities.

  • Cause of Discoloration: These colored impurities can arise from the polymerization of the starting aldehyde or the product under the harsh reaction conditions (high heat and basic catalyst). Aldehydes, in general, can be prone to forming colored byproducts[9].

  • Troubleshooting and Purification:

    • Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

    • Solvent Choice for Recrystallization: Ensure you are using an appropriate solvent system for recrystallization that effectively solubilizes the desired product at high temperatures while leaving impurities either insoluble or in the mother liquor upon cooling.

    • Column Chromatography: If recrystallization and charcoal treatment are insufficient, purification by column chromatography over silica gel may be necessary to separate the colored impurities from the desired product.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes for this compound?

The most common and historically significant method for synthesizing cinnamic acids is the Perkin reaction [10]. This reaction involves the aldol condensation of an aromatic aldehyde (4-chloro-2-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (e.g., anhydrous sodium acetate) as a base catalyst[11]. Another viable method is the Knoevenagel condensation , which involves the reaction of 4-chloro-2-fluorobenzaldehyde with an active methylene compound like malonic acid, often in the presence of a base like pyridine or piperidine, followed by decarboxylation[9][12][13].

What are the most common side products in the Perkin reaction synthesis of this compound?

The most prevalent side products include:

  • 4-chloro-2-fluorostyrene: Formed via decarboxylation of the final product at high temperatures[6].

  • Self-condensation products of acetic anhydride: Such as ketene or diacetoacetic acid derivatives, which can arise from the high temperatures used[8].

  • (Z)-4-Chloro-2-fluorocinnamic acid: The geometric isomer of the desired (E)-product.

  • Unreacted 4-chloro-2-fluorobenzaldehyde: Due to incomplete reaction.

How can the formation of side products be minimized?

  • Use Anhydrous Reagents: Ensure that the sodium acetate and any solvents used are completely dry to prevent hydrolysis of the acetic anhydride[5].

  • Temperature Control: Carefully control the reaction temperature. While high temperatures are necessary, excessive heat can promote decarboxylation and other side reactions. A sand bath or a well-controlled heating mantle is recommended[4].

  • Reaction Time: Optimize the reaction time. While the reaction can be slow, unnecessarily long heating periods can increase the formation of degradation and side products. Monitoring the reaction by TLC or another suitable technique can help determine the optimal endpoint.

  • Purity of Starting Materials: Use high-purity 4-chloro-2-fluorobenzaldehyde to avoid introducing impurities that could lead to unwanted side reactions.

Experimental Protocols

General Protocol for the Perkin Reaction
  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube in a fume hood.

  • Reagents: To the flask, add 4-chloro-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction: Heat the mixture in a sand bath or oil bath to 180°C and maintain this temperature for 5-8 hours with stirring.

  • Workup: Allow the mixture to cool slightly and then pour it into a beaker of water while still hot. Boil the mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

  • Isolation: Cool the mixture in an ice bath. The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol for HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: Summary of Potential Side Products

Side ProductPotential CauseKey Analytical SignatureMitigation Strategy
(Z)-4-Chloro-2-fluorocinnamic acid Non-stereoselective reaction conditionsDifferent HPLC retention time; distinct coupling constant for vinyl protons in ¹H NMR.The trans isomer is thermodynamically favored; purification by recrystallization is usually effective.
4-chloro-2-fluorostyrene Excessive heat/prolonged reaction time leading to decarboxylation[6].Presence of characteristic styrene peaks in ¹H NMR; identifiable by GC-MS.Maintain strict temperature control and optimize reaction time.
4-chloro-2-fluorobenzaldehyde (unreacted) Incomplete reaction (insufficient time or temperature).A peak corresponding to the starting material in HPLC or GC; aldehyde proton signal (~10 ppm) in ¹H NMR.Ensure adequate reaction time and temperature; monitor reaction progress via TLC.
Acetic Anhydride Self-Condensation Products High reaction temperatures[7][8].Complex mixture of byproducts, may appear as broad humps or multiple small peaks in chromatograms.Avoid excessive temperatures; use the minimum necessary amount of acetic anhydride.

Visualizations

Reaction Pathway Diagrams

The following diagrams illustrate the primary reaction pathway for the synthesis of this compound via the Perkin reaction and the formation of a key side product.

Perkin_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 4-Chloro-2-fluorobenzaldehyde Aldol_Adduct Aldol-type Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Anhydride Acetic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Deprotonation Base Sodium Acetate (catalyst) Base->Enolate Enolate->Aldol_Adduct Mixed_Anhydride Mixed Anhydride Intermediate Aldol_Adduct->Mixed_Anhydride Elimination (H2O) Product (E)-4-Chloro-2-fluorocinnamic acid Mixed_Anhydride->Product Hydrolysis Byproduct Acetic Acid Mixed_Anhydride->Byproduct

Caption: Main pathway of the Perkin reaction.

Side_Products Product (E)-4-Chloro-2-fluorocinnamic acid Side_Product_1 4-chloro-2-fluorostyrene Product->Side_Product_1 Decarboxylation (High Heat) Anhydride Acetic Anhydride Side_Product_2 Self-condensation Products Anhydride->Side_Product_2 Self-Condensation (High Heat)

Caption: Formation of common side products.

References

Technical Support Center: Purification of Crude 4-Chloro-2-fluorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of crude 4-Chloro-2-fluorocinnamic acid via recrystallization. It is designed to be a practical resource for troubleshooting common experimental challenges and ensuring the highest purity of the final product.

Frequently Asked Questions (FAQs)

What is this compound and why is its purity crucial?

This compound is a halogenated derivative of cinnamic acid. Its unique electronic and structural properties make it a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel therapeutic agents and in the manufacturing of agrochemicals.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and introduce contaminants that may have biological activity, complicating downstream applications and regulatory approval in drug development.

What are the common impurities in crude this compound?

Impurities in crude this compound typically arise from the starting materials, by-products of the synthesis reaction, or subsequent degradation. Common synthesis routes, such as the Perkin or Knoevenagel condensation, may result in impurities like unreacted starting aldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) and malonic acid derivatives. Incomplete reactions can also lead to the presence of starting materials in the final crude product.[2]

What is recrystallization and how does it function as a purification technique?

Recrystallization is a fundamental purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[4]

How do I select an appropriate solvent for the recrystallization of this compound?

The selection of a suitable solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[3]

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should be chemically inert and not react with the compound.[5]

  • The solvent should have a boiling point lower than the melting point of the compound to prevent the compound from melting or "oiling out" instead of crystallizing.[6]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[5]

Given the polar nature of the carboxylic acid group and the halogenated aromatic ring in this compound, polar solvents are a good starting point for screening.

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityRationale and Potential Issues
Water100HighLikely to have low solubility even when hot due to the hydrophobic aromatic ring. May be a good anti-solvent in a mixed solvent system.
Ethanol78HighGood potential for dissolving the compound when hot. A mixture with water (aqueous ethanol) is often effective for cinnamic acid derivatives.[7]
Methanol65HighSimilar to ethanol, a good candidate. Its lower boiling point allows for easier removal.
Isopropanol82MediumAnother potential alcohol solvent.
Ethyl Acetate77MediumMay dissolve the compound too readily at room temperature, but worth testing.
Acetone56HighOften a very good solvent, but its low boiling point may limit the temperature differential for crystallization.[8]
Toluene111LowMay be a good solvent for less polar impurities. The high boiling point should be noted.

For compounds like this compound, a mixed solvent system is often highly effective.[9][10] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[6][11] A common and effective combination for similar acids is an alcohol-water mixture.[7]

What is the significance of the melting point of this compound?

The melting point is a key physical property used to assess the purity of a crystalline solid. A pure compound will have a sharp and narrow melting point range, typically 1-2°C.[12] Impurities disrupt the crystal lattice, which generally leads to a depression and broadening of the melting point range.[12][13][14] The reported melting point for this compound is in the range of 213-217°C.[1][15] A successful purification should yield crystals with a melting point in this range.

What safety precautions are necessary?

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[15] All manipulations should be performed in a well-ventilated fume hood.[16] The solvents used for recrystallization also have their own hazards (e.g., flammability for alcohols and acetone), and their Safety Data Sheets (SDS) should be consulted before use.

Experimental Protocols

Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure for recrystallization from a single solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask C Add boiling chips and heat to boiling A->C B Add minimum amount of hot solvent to dissolve solid D Gravity filter the hot solution to remove insoluble impurities B->D C->B Add solvent portion-wise E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of the solvent.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Mixed-Solvent Recrystallization Workflow

This is often the preferred method when a single suitable solvent cannot be identified.

G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Dissolve crude solid in a minimum amount of hot 'good' solvent B Add hot 'bad' solvent dropwise until the solution becomes cloudy (turbid) A->B C Add a few drops of hot 'good' solvent to redissolve the precipitate and make the solution clear B->C D Cool slowly, collect crystals by vacuum filtration, wash with cold solvent mixture, and dry C->D

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Inducing Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[9][11] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization and Collection: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.[17]

Troubleshooting Guide

Q1: My compound is not dissolving, even after adding a large amount of hot solvent.

  • Possible Cause: You may have chosen a solvent in which your compound is poorly soluble even at high temperatures. Alternatively, the insoluble material could be an impurity.

  • Solution:

    • Verify Solvent Choice: Ensure you have selected an appropriate solvent. Refer to the solvent selection table or perform small-scale solubility tests.

    • Check for Insoluble Impurities: If most of the material dissolves but a small amount remains, these are likely insoluble impurities. In this case, proceed to a hot filtration step to remove them.[4]

    • Increase Solvent Volume: If you are confident in your solvent choice, you may need to add more hot solvent. However, be mindful that using an excessive amount of solvent will lower your final yield.[18]

Q2: My compound "oiled out" instead of forming crystals.

  • Possible Cause: The compound came out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated. This is more common with impure samples or in mixed solvent systems.[11][18]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[18][19]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling out.[18]

    • Change Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point or a different mixed-solvent combination.

Q3: No crystals have formed after cooling the solution to room temperature and in an ice bath.

  • Possible Cause: The most common reason is that too much solvent was used, and the solution is not supersaturated upon cooling.[18]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[18]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[19]

    • Reduce Solvent Volume: If induction techniques fail, gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.[18][19]

    • Add an Anti-Solvent: If you are using a single solvent system, you can try carefully adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then allow it to cool.

Q4: The final product has a low and/or broad melting point range.

  • Possible Cause: The sample is still impure. This could be due to inefficient removal of impurities or the co-crystallization of impurities with your product. Rapid crystallization can also trap impurities within the crystal lattice.[12][19][20]

  • Solution:

    • Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Ensure Slow Cooling: Allow for very slow cooling to give the crystal lattice time to form correctly, excluding impurities.[20]

    • Select a Different Solvent: The initial solvent may not have been effective at leaving the specific impurities in the solution. Try a different solvent or solvent pair.

Q5: The percent recovery of my purified product is very low.

  • Possible Cause: Several factors can contribute to low yield.

  • Solution:

    • Avoid Excess Solvent: Use only the minimum amount of hot solvent required to dissolve the crude product. Any excess will retain more of your dissolved product in the mother liquor upon cooling.[19]

    • Prevent Premature Crystallization: During hot filtration, the solution can cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[17]

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using too much or warm solvent will dissolve some of your product.

    • Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

References

Technical Support Center: Purification of Cinnamic Acid Derivatives via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cinnamic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing acid-base extraction as a primary purification technique. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, offering robust troubleshooting strategies and answers to frequently encountered challenges. Our goal is to empower you with the expertise to not only follow a protocol but to adapt and optimize it for your specific cinnamic acid derivative.

Understanding the "Why": The Expertise Behind the Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities.[1][2] The core principle relies on the ability to reversibly convert the acidic cinnamic acid derivative into its water-soluble salt form, thereby allowing for its separation from neutral or basic impurities.[3]

The process hinges on the carboxylic acid functional group common to all cinnamic acid derivatives. In a basic aqueous solution, the carboxylic acid is deprotonated to form a carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while non-acidic impurities remain in the organic phase.[1] Subsequently, the aqueous phase containing the carboxylate salt is isolated and acidified. This protonates the carboxylate, regenerating the neutral, water-insoluble cinnamic acid derivative, which then precipitates out of the solution and can be collected.[2]

The success of this technique is fundamentally governed by the pKa of the cinnamic acid derivative and the pH of the aqueous solution. A base should be chosen such that its conjugate acid has a higher pKa than the cinnamic acid derivative, ensuring efficient deprotonation.[4][5]

Visualizing the Workflow: The Acid-Base Extraction Cascade

AcidBaseExtraction cluster_0 Step 1: Dissolution & Deprotonation cluster_1 Step 2: Phase Separation cluster_2 Step 3: Protonation & Precipitation Crude Mixture Crude Mixture Separatory Funnel 1 Separatory Funnel Crude Mixture->Separatory Funnel 1 Organic Solvent Organic Solvent Organic Solvent->Separatory Funnel 1 Aqueous Base Aqueous Base Aqueous Base->Separatory Funnel 1 Organic Layer Organic Layer (Neutral/Basic Impurities) Separatory Funnel 1->Organic Layer Drain Aqueous Layer 1 Aqueous Layer (Cinnamate Salt) Separatory Funnel 1->Aqueous Layer 1 Collect Beaker Beaker Aqueous Layer 1->Beaker Aqueous Acid Aqueous Acid Aqueous Acid->Beaker Precipitate Purified Cinnamic Acid Derivative Beaker->Precipitate Filtration

Caption: Workflow of acid-base extraction for cinnamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right organic solvent for my extraction?

A1: The ideal organic solvent should meet several criteria:

  • High solubility for the neutral cinnamic acid derivative: This ensures the compound is efficiently dissolved initially.

  • Immiscibility with water: This is crucial for clean phase separation.[1]

  • Low solubility for the deprotonated cinnamate salt: This prevents loss of product into the organic phase during the base wash.

  • A density significantly different from water: This aids in clear visualization of the two layers.

  • A relatively low boiling point: This facilitates easy removal of the solvent at the end of the procedure.

Commonly used solvents include diethyl ether, ethyl acetate, and dichloromethane.[6] For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) has shown high extraction efficiencies for hydroxycinnamic acids.[7]

Q2: Which base should I use for the extraction, and at what concentration?

A2: The choice of base depends on the acidity (pKa) of your specific cinnamic acid derivative. The base must be strong enough to deprotonate the carboxylic acid.

  • For most cinnamic acid derivatives (pKa ~4.5): A weak base like sodium bicarbonate (NaHCO₃) is often sufficient and is advantageous as it is less likely to deprotonate any phenolic hydroxyl groups that may be present.[3]

  • For derivatives with electron-withdrawing groups that increase acidity: Sodium bicarbonate is still a good first choice.

  • For separating a mixture of a carboxylic acid and a more weakly acidic phenol: A carefully controlled extraction with sodium bicarbonate can selectively deprotonate the carboxylic acid, leaving the phenol in the organic layer. A subsequent extraction with a stronger base like sodium hydroxide (NaOH) can then be used to extract the phenol.[8]

A saturated aqueous solution of sodium bicarbonate or a 1-2 M solution of sodium hydroxide are typical concentrations.

Q3: How do I know which layer is the aqueous and which is the organic?

A3: This is determined by the densities of the two solvents.

  • If using diethyl ether or ethyl acetate: These solvents are less dense than water and will form the top layer.

  • If using dichloromethane or chloroform: These halogenated solvents are denser than water and will form the bottom layer.

If you are unsure, add a few drops of water to the separatory funnel and observe which layer the drops merge with; that is the aqueous layer.

Q4: Why is my cinnamic acid derivative not precipitating after adding acid?

A4: There are several potential reasons for this:

  • Insufficient acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. Add more acid until the solution is acidic to litmus or pH paper (a pH of ~2 is generally sufficient).[2] Concentrated HCl is often used for this step.[2]

  • The compound is too soluble in the aqueous solution: This can be an issue with some hydroxylated derivatives. Cooling the solution in an ice bath can help to decrease solubility and promote precipitation.[9]

  • Low concentration of the product: If the concentration of your cinnamic acid derivative is very low, it may not precipitate. In this case, you may need to perform a "back-extraction" by adding an organic solvent to the acidified aqueous solution to recover your product.

Troubleshooting Guide

Problem Potential Cause(s) Solutions & Expert Insights
Formation of an Emulsion (a stable, cloudy layer between the organic and aqueous phases) - Vigorous shaking of the separatory funnel.[10]- Presence of surfactants or other amphiphilic impurities in the crude mixture.[10]- High concentration of dissolved materials.- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[10]- Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10]- Filtration: Pass the mixture through a plug of glass wool or phase separation paper.[10]- Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.
Low Yield of Recovered Product - Incomplete deprotonation during the base wash.- Incomplete protonation during the acid precipitation step.- Loss of product due to its partial solubility in the aqueous phase.- The cinnamate salt is partially soluble in the organic solvent.- Check the pKa: Ensure the base you are using is strong enough to deprotonate your specific derivative (see Table 1).- Confirm Acidification: Use pH paper to ensure the aqueous layer is sufficiently acidic (pH ~2) before filtration.[11]- Cooling: Thoroughly cool the acidified solution in an ice bath before filtering to minimize solubility losses.- Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is generally more efficient.
Product is Oily or Gummy After Precipitation - The presence of impurities that are depressing the melting point.- Incomplete drying.- Recrystallization: This is a crucial final purification step. The choice of solvent is key (see Recrystallization Protocol section).- Thorough Washing: Wash the filtered precipitate with a small amount of cold water to remove any residual salts from the acidification step.- Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Discoloration of the Product (Yellowing/Browning) - Oxidation of phenolic hydroxyl groups, particularly in derivatives like caffeic and ferulic acid.[12]- Work Quickly: Minimize the time the derivative spends in a basic solution, as a high pH can accelerate oxidation.[12]- Use an Inert Atmosphere: If your compound is particularly sensitive, consider performing the extraction under a nitrogen or argon atmosphere to minimize contact with oxygen.

Key Data for Cinnamic Acid Derivatives

The success of an acid-base extraction is heavily dependent on the pKa of the target molecule. The presence of substituents on the phenyl ring can significantly alter the acidity of the carboxylic acid group.

Table 1: pKa Values of Common Cinnamic Acid Derivatives

DerivativeSubstituentspKa
Cinnamic AcidNone~4.44
p-Coumaric Acid4-hydroxy~4.58
Caffeic Acid3,4-dihydroxy~4.58
Ferulic Acid4-hydroxy-3-methoxy~4.58
Sinapic Acid4-hydroxy-3,5-dimethoxy~4.56

Note: pKa values can vary slightly depending on the experimental conditions.

Electron-donating groups (like methoxy and hydroxyl groups) tend to slightly decrease the acidity (increase the pKa) of the carboxylic acid, while electron-withdrawing groups will increase the acidity (decrease the pKa).[13][14] However, for most common naturally occurring derivatives, the effect on the carboxylic acid pKa is not dramatic enough to necessitate a change from a standard weak base like sodium bicarbonate for the initial extraction.

Table 2: Properties of Common Solvents for Acid-Base Extraction

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityLayer
Diethyl Ether0.7134.66.9 g/100 mLTop
Ethyl Acetate0.9077.18.3 g/100 mLTop
Dichloromethane1.3339.61.3 g/100 mLBottom
2-Methyltetrahydrofuran0.868014 g/100 mLTop

Experimental Protocols

Protocol 1: General Acid-Base Extraction of a Cinnamic Acid Derivative
  • Dissolution: Dissolve the crude mixture containing the cinnamic acid derivative in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Deprotonation: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The volume of the aqueous phase should be approximately one-third to one-half that of the organic phase.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.

  • Protonation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~2) and a precipitate forms.[2]

  • Isolation: Collect the precipitated cinnamic acid derivative by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Recrystallization of a Purified Cinnamic Acid Derivative

Recrystallization is essential for obtaining a highly pure product. A mixed solvent system is often effective for cinnamic acid derivatives.[10]

  • Solvent Selection: Choose a solvent pair in which the compound is soluble when hot but insoluble when cold. For many cinnamic acid derivatives, methanol/water or ethanol/water are good choices.[10][15]

  • Dissolution: Place the crude, dried cinnamic acid derivative in an Erlenmeyer flask and add a minimal amount of the "soluble" solvent (e.g., methanol) to dissolve it with gentle heating.

  • Induce Precipitation: While the solution is still hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Redissolve: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the pure crystals under vacuum.

References

Technical Support Center: Optimizing Catalyst Conditions for Suzuki Coupling of Halogenated Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions involving halogenated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Halogenated acids, with their dual functionality, present unique challenges including catalyst inhibition, substrate solubility issues, and competing side reactions.[1] This resource provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to address specific experimental issues and enhance your reaction outcomes.

Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the critical interplay of catalysts, ligands, bases, and solvents, and provide actionable strategies to overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield

Q1: My Suzuki coupling of a halogenated benzoic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: A failing Suzuki coupling with these substrates often points to a few key areas. The presence of both an electron-withdrawing carboxylic acid and a halogen on the aromatic ring, sometimes accompanied by other functional groups like amines, can complicate the standard reaction setup.[1]

Initial Diagnostic Checklist:

  • Catalyst Activity & Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have not been oxidized.[2] Consider using more robust, air-stable precatalysts if you suspect degradation.[2]

  • Oxygen Contamination: Rigorous degassing of your solvent and maintaining a strict inert atmosphere (Argon or Nitrogen) is critical. Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[1][2]

  • Base Selection & Strength: The base is crucial for the transmetalation step.[1] For substrates with acidic protons, like carboxylic acids, the choice of base is paramount. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation.[2] Ensure the base is finely powdered and dry for anhydrous reactions.[2]

  • Solvent Choice & Solubility: The salt form of the benzoic acid, which forms under basic conditions, may have poor solubility in common organic solvents, impeding the reaction.[1] Biphasic solvent systems (e.g., Toluene/water, Dioxane/water) can be effective, but require vigorous stirring to maximize the interfacial area where the reaction occurs.[2]

Troubleshooting Workflow: Addressing Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

Caption: A step-by-step decision tree for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Prevalent Side Reactions

Q2: I'm observing significant side products, specifically protodeboronation and dehalogenation. How can I suppress these pathways?

A2: Protodeboronation (replacement of the -B(OH)₂ group with -H) and dehalogenation (replacement of the halide with -H) are common competing reactions.[1][3]

Strategies to Minimize Protodeboronation:

  • Mechanism: This side reaction involves the protonolysis of the C-B bond and is often accelerated by strong bases in aqueous media.[2][4]

  • Solutions:

    • Milder Base: Switch from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or KF.[2]

    • Anhydrous Conditions: Since water is the proton source, moving to strictly anhydrous conditions can significantly reduce this side reaction.[2]

    • Boronic Esters/Trifluoroborates: Use more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates.[3][4] These act as a "slow release" source of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[4][5][6]

Strategies to Minimize Dehalogenation:

  • Mechanism: Dehalogenation can occur after the oxidative addition step. The resulting Pd(II) complex can react with a hydride source in the mixture (sometimes the solvent or amine bases), followed by reductive elimination of the dehalogenated product.[3]

  • Solutions:

    • Choice of Halide: The reactivity order for the halide is I > Br > Cl.[7] While aryl chlorides are less reactive towards oxidative addition, they are also sometimes less prone to certain side reactions. If using a more reactive halide like iodide, ensure the subsequent steps of the catalytic cycle are efficient to avoid stalling at the Pd(II)-aryl stage.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can promote the desired reductive elimination over competing pathways.[8][9]

    • Careful Reagent Selection: Avoid solvents or bases that can readily act as hydride donors if dehalogenation is a persistent issue.

Side ReactionCommon CauseRecommended Action
Protodeboronation Excess water and strong baseUse a milder base (K₂CO₃, KF), switch to anhydrous conditions, or use a stable boronic ester.[2]
Dehalogenation Inefficient catalytic turnover, hydride sourcesUse bulky, electron-rich ligands; ensure pure, degassed solvents.[3]
Homocoupling Presence of oxygenImprove degassing of the reaction mixture.[1][2]
Issue 3: Catalyst and Ligand Selection

Q3: How do I choose the optimal palladium catalyst and ligand for coupling with an electron-deficient halogenated acid?

A3: The choice of catalyst and ligand is critical and depends on the specific nature of your substrates. For electron-deficient aryl halides, the oxidative addition step is generally more facile. However, the presence of the carboxylic acid and potentially other coordinating groups (like amines) can poison the catalyst.[1][10]

Key Considerations:

  • Ligands: The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[7][9]

    • Electron-Rich & Bulky Ligands: Ligands like trialkylphosphines (e.g., P(t-Bu)₃) or specialized biarylphosphines (Buchwald ligands such as SPhos, XPhos) are highly effective.[8][11] Their electron-donating nature facilitates the oxidative addition step, especially for less reactive aryl chlorides, while their bulkiness promotes the final reductive elimination.[7][9]

    • N-Heterocyclic Carbenes (NHCs): These are often more robust and resistant to oxidation than phosphine ligands, making them a good alternative for challenging transformations.[7]

  • Palladium Precatalysts:

    • Pd(PPh₃)₄: A classic and reliable choice, but can be sensitive to air and may require higher temperatures.[8]

    • Pd(OAc)₂ or Pd₂(dba)₃ + Ligand: These combinations allow for greater flexibility in choosing the optimal ligand for a specific transformation.[11]

Caption: Relationship between key components in a Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Halogenated Benzoic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • Halogenated benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂ - 2 mol%)

  • Ligand (e.g., SPhos - 4 mol%)

  • Base (e.g., K₃PO₄ - 2.5 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture, 0.2 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the halogenated benzoic acid, arylboronic acid, base, palladium precatalyst, and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]

References

Preventing byproduct formation in the synthesis of cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cinnamic acid synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered in the lab. This resource moves beyond simple protocols, offering explanations grounded in reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively. Our focus is on proactive byproduct prevention, a critical step in ensuring high purity and yield for your target cinnamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cinnamic acids, and what are their primary byproducts?

The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation.[1] Each has its own set of advantages and potential pitfalls, particularly concerning byproduct formation.

Synthetic Route Primary Reactants Common Byproducts Key Considerations
Perkin Reaction Aromatic aldehyde, Acid anhydrideAcetic acid (unavoidable), Self-condensation products of the anhydride, Benzaldehyde side-reaction products (e.g., from Cannizzaro reaction), "Resinous" materials[2]High temperatures can lead to side reactions.[2]
Knoevenagel Condensation Aromatic aldehyde, Active methylene compound (e.g., malonic acid)Decarboxylation byproducts, Michael addition productsThe choice of base is critical; strong bases can cause self-condensation of aldehydes or ketones.[3]
Claisen-Schmidt Condensation Aromatic aldehyde (non-enolizable), Aldehyde or ketone with α-hydrogensSelf-condensation products of the enolizable carbonyl compound, Cannizzaro reaction products[1]Requires careful control of basic conditions.[1]
Q2: I'm observing a significant amount of "resinous" or tar-like material in my Perkin reaction. What's causing this and how can I prevent it?

The formation of resinous byproducts in the Perkin reaction is a common issue, often stemming from high reaction temperatures and prolonged reaction times.[2] These tars are typically polymeric materials resulting from side reactions of the starting materials and intermediates.

Causality: High temperatures can promote unwanted side reactions.[1] For instance, benzaldehyde can undergo self-condensation or other reactions in a basic environment.[2] Localized overheating can also contribute to the formation of these tar-like substances.[1]

Preventative Measures:

  • Temperature Control: Maintain a consistent and optimized reaction temperature. While the Perkin reaction traditionally requires high heat (170-180°C), modern variations, such as those using sonochemistry, can proceed at much lower temperatures (e.g., 70°C), significantly reducing byproduct formation.[2][4]

  • Homogeneous Mixing: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent localized overheating.[1]

  • Solvent Use: In some cases, using a solvent can aid in heat distribution and minimize the formation of tars.[1]

Q3: My Knoevenagel condensation is giving low yields and multiple spots on TLC. What are the likely side reactions?

Low yields and multiple products in a Knoevenagel condensation often point to inappropriate base selection or reaction conditions. The primary side reactions include:

  • Self-condensation of the aldehyde or ketone: This is more likely if the carbonyl compound has α-hydrogens and a strong base is used.[1][3]

  • Michael Addition: The product, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound.

  • Decarboxylation Issues: If using a dicarboxylic acid like malonic acid, incomplete decarboxylation can lead to impurities.[3]

To mitigate these, consider the Doebner modification, which uses pyridine as a solvent and catalyst, often leading to cleaner reactions and spontaneous decarboxylation.[3] Alternatively, using milder bases like piperidine or β-alanine can help control the reaction.[5][6]

Q4: How can I avoid the Cannizzaro reaction as a side product in my Claisen-Schmidt condensation?

The Cannizzaro reaction can be a significant byproduct when using non-enolizable aldehydes like benzaldehyde under strong basic conditions.[1] This disproportionation reaction produces both an alcohol and a carboxylic acid from the aldehyde.

Troubleshooting the Cannizzaro Reaction:

  • Use Milder Bases: Opt for weaker bases instead of strong ones like sodium hydroxide.

  • Lower Reaction Temperatures: Running the reaction at a lower temperature can help suppress this unwanted side reaction.[1]

  • Stoichiometry Control: Carefully controlling the molar ratios of the reactants can also minimize the Cannizzaro reaction.

Troubleshooting Guides

Guide 1: Low Yield of Cinnamic Acid in Perkin Reaction

This guide provides a systematic approach to diagnosing and resolving low yields in the Perkin reaction.

Low_Yield_Perkin start Low Cinnamic Acid Yield q1 Check Purity of Starting Materials start->q1 q2 Verify Reaction Temperature q1->q2 Pure sol1 Use freshly distilled benzaldehyde. Ensure acetic anhydride is not hydrolyzed. q1->sol1 Impure? q3 Assess Catalyst Activity q2->q3 Correct sol2 Maintain optimal temperature (e.g., 70°C for sonochemical methods). Use a temperature-controlled bath. q2->sol2 Incorrect? q4 Optimize Reaction Time q3->q4 Active sol3 Use anhydrous sodium or potassium acetate. Ensure catalyst is finely powdered. q3->sol3 Inactive? sol4 Monitor reaction progress with TLC. Avoid excessively long reaction times. q4->sol4 Suboptimal?

Caption: Troubleshooting workflow for low yield in Perkin reaction.

Guide 2: Byproduct Formation in Knoevenagel Condensation

This guide helps identify and eliminate common byproducts in the Knoevenagel condensation.

Byproduct_Knoevenagel start Byproduct Formation Detected q1 Identify Byproduct Type start->q1 bp1 Self-Condensation Product q1->bp1 TLC shows lower polarity spot bp2 Michael Adduct q1->bp2 Mass spec shows addition product bp3 Incomplete Decarboxylation q1->bp3 Carboxylic acid group remains sol1 Use a weaker base (e.g., piperidine). Use a non-enolizable aldehyde if possible. bp1->sol1 sol2 Use an excess of the aldehyde. Lower the reaction temperature. bp2->sol2 sol3 Ensure sufficient heating for decarboxylation. Consider the Doebner modification with pyridine. bp3->sol3

Caption: Decision tree for managing Knoevenagel byproducts.

Experimental Protocols

Protocol 1: Purification of Cinnamic Acid via Recrystallization

This protocol is essential for removing unreacted starting materials and soluble byproducts.[7]

Objective: To purify crude cinnamic acid obtained from synthesis.

Materials:

  • Crude cinnamic acid

  • Ethanol

  • Distilled water

  • Beakers

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Weigh the crude cinnamic acid and place it in a beaker.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.[7]

  • Slowly add hot distilled water to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes to decolorize it.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of cinnamic acid should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystallization.[1]

  • Collect the purified crystals by vacuum filtration.[2]

  • Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.[2]

  • Dry the purified cinnamic acid, weigh it, and determine its melting point to assess purity.[7]

Protocol 2: Work-up Procedure to Remove Unreacted Benzaldehyde

Unreacted benzaldehyde is a common impurity that can be removed through a basic wash and steam distillation or extraction.[2]

Objective: To remove unreacted benzaldehyde from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Separatory funnel

  • Steam distillation apparatus (optional)

  • Ethyl acetate (for extraction)

Procedure:

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to the funnel. This will neutralize any acidic components and help in the removal of benzaldehyde.[2]

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of cinnamic acid and other water-soluble components. The organic layer (if present) or any unreacted benzaldehyde will be in a separate phase.

  • Option A: Steam Distillation: Transfer the mixture to a steam distillation apparatus and distill to remove the volatile unreacted benzaldehyde.[2]

  • Option B: Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove unreacted benzaldehyde.[8]

  • After removing the benzaldehyde, the aqueous layer containing the sodium cinnamate can be acidified with a strong acid (e.g., HCl) to precipitate the pure cinnamic acid.[2]

  • Collect the precipitated cinnamic acid by vacuum filtration, wash with cold water, and dry.[2]

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Cinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cinnamic acid esters. Cinnamic acid and its derivatives are valuable compounds in pharmaceuticals, fragrances, and various industrial applications.[1][2][3] However, achieving high yields during their esterification can be a significant hurdle. This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing consistently low yields in my cinnamic acid esterification. What are the most likely general causes?

Low yields in cinnamic acid esterification, particularly via the common Fischer esterification method, often stem from the reversible nature of the reaction.[4] The production of water as a byproduct can drive the equilibrium back towards the starting materials, thus limiting your ester yield.[5][6] Other primary culprits include the presence of water in your reagents or solvent, an insufficient amount of catalyst, or suboptimal reaction temperatures.[4]

Q2: Which esterification method is best for my cinnamic acid derivative?

The choice of method depends on the specific characteristics of your cinnamic acid derivative and the alcohol you are using.

  • Fischer Esterification: This is a classic and cost-effective method involving a carboxylic acid, an alcohol, and a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid).[7][8] It is well-suited for simple, robust molecules.

  • Steglich Esterification: This method is ideal for more sensitive or sterically hindered substrates.[9] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under milder, room-temperature conditions.[10][11]

Q3: How can I effectively monitor the progress of my esterification reaction?

Thin-Layer Chromatography (TLC) is a straightforward and highly effective technique for monitoring your reaction's progress.[4] By spotting your reaction mixture alongside your starting cinnamic acid on a TLC plate, you can visualize the consumption of the starting material and the formation of the less polar ester product, which will have a higher Rf value.[4][12]

In-Depth Troubleshooting Guide

Symptom 1: The Reaction Stalls or Yields are Consistently Below 50%

Q4: My Fischer esterification of cinnamic acid seems to stop prematurely, resulting in a low yield. What's happening?

This is a classic sign of equilibrium issues inherent to Fischer esterification.[4] The reaction produces water, and as the concentration of water increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) becomes more significant, preventing the reaction from reaching completion.[6]

Causality and Solutions:

  • Le Chatelier's Principle in Action: To push the equilibrium towards the product side, you need to either increase the concentration of a reactant or remove a product.

    • Use Excess Alcohol: A common and effective strategy is to use a large excess of the alcohol, which can often also serve as the solvent.[4] This shifts the equilibrium to favor ester formation.

    • Water Removal: Actively removing water as it forms is a powerful technique.[4][5] This can be achieved by:

      • Dean-Stark Apparatus: This glassware is designed for the azeotropic removal of water from the reaction mixture, often with a solvent like toluene.[13]

      • Dehydrating Agents: Adding molecular sieves or an anhydrous salt like calcium sulfate to the reaction mixture can sequester the water as it is formed.[7][8]

Strategy Description Typical Implementation
Excess Alcohol Use a significant molar excess of the alcohol reactant.5-10 equivalents or using the alcohol as the solvent.
Dean-Stark Trap Azeotropically remove water with a co-solvent.Toluene is a common co-solvent.[13]
Drying Agents Add a substance to bind water in the reaction.3Å or 4Å molecular sieves are effective.[6]

Q5: I'm using the Steglich method, but my yields are still low. What could be the issue?

While Steglich esterification is generally more efficient for challenging substrates, low yields can still occur.[14]

Causality and Solutions:

  • Insufficient DMAP: DMAP is a crucial catalyst that acts as an acyl transfer agent, accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct.[14][15] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

  • Degraded DCC: Dicyclohexylcarbodiimide (DCC) is sensitive to moisture. If it has been improperly stored, it may have hydrolyzed, reducing its effectiveness. Use fresh or properly stored DCC.

  • Side Reactions: In the absence of a sufficient nucleophile (the alcohol), the activated O-acylisourea intermediate can slowly rearrange to a stable N-acylurea, which will not react further to form the ester.[14] This is why the catalytic action of DMAP is so important.

Symptom 2: The Reaction Mixture Darkens Significantly

Q6: My reaction mixture has turned dark brown or black. What does this indicate, and is my product salvageable?

A dark coloration often points to side reactions, such as polymerization or addition reactions involving the double bond of the cinnamic acid.[4] This is more likely under harsh acidic conditions and at elevated temperatures.[4]

Causality and Solutions:

  • Harsh Conditions: Concentrated strong acids at high temperatures can promote unwanted side reactions.

    • Milder Conditions: Consider using a lower reaction temperature or a milder acid catalyst.

    • Gentle Reflux: Ensure the reaction is not being overheated and is maintained at a gentle, controlled reflux.[4]

  • Product Salvage: While the presence of these byproducts will complicate purification, your desired ester may still be present. After the work-up, column chromatography will likely be necessary to isolate the product from the polymeric material.

Symptom 3: Difficulties During Work-up and Purification

Q7: I'm having trouble separating my ester from unreacted cinnamic acid. What is an effective work-up procedure?

A standard and effective work-up procedure is designed to remove both the acid catalyst and any unreacted carboxylic acid.[4]

Experimental Protocol: Standard Work-up

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Neutralization and Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and convert the unreacted cinnamic acid into its water-soluble sodium salt, effectively removing it from the organic layer.[4]

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude ester.[13]

Q8: After the work-up, my crude product is an oil, but I still have starting material present. How do I purify it further?

Column chromatography is the standard method for purifying the crude ester from any remaining starting materials or byproducts.[16][17]

Experimental Protocol: Column Chromatography Purification

  • Column Preparation: Prepare a silica gel column using an appropriate solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

  • Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with your chosen solvent system. The less polar ester will travel down the column faster and elute before the more polar unreacted cinnamic acid.[4]

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified cinnamic acid ester.

Visualizing the Processes

To better understand the key workflows and decision-making processes, the following diagrams have been generated.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification A Combine Cinnamic Acid, Excess Alcohol, & Acid Catalyst B Reflux with Water Removal (e.g., Dean-Stark) A->B C Monitor by TLC B->C D Cool & Dilute C->D Reaction Complete E Wash with NaHCO3(aq) D->E F Wash with Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H Impurities Present I Pure Ester H->I Troubleshooting_Low_Yield cluster_fischer Fischer Method cluster_steglich Steglich Method cluster_general General Issues Start Low Yield Observed F1 Equilibrium Issue? Start->F1 S1 Catalyst Issue? Start->S1 G1 Reaction Incomplete? Start->G1 G3 Purification Loss? Start->G3 F2 Use Excess Alcohol F1->F2 F3 Remove Water (Dean-Stark/Drying Agent) F1->F3 S2 Check DMAP amount S1->S2 S3 Use Fresh DCC S1->S3 G2 Increase Reaction Time/ Optimize Temperature G1->G2 G4 Optimize Work-up/ Chromatography G3->G4

References

Technical Support Center: Purity Assessment of 4-Chloro-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, analytical chemists, and quality control professionals working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purity analysis. The methodologies and advice provided are grounded in established analytical principles and data from closely related cinnamic acid derivatives.

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Identification cluster_3 Data Analysis & Reporting Start Receive this compound Sample Appearance Visual Inspection (Color, Form) Start->Appearance Solubility Solubility Testing Appearance->Solubility HPLC_UV HPLC-UV for Assay and Impurity Profiling Solubility->HPLC_UV Primary Purity Assessment GC_HS GC-Headspace for Residual Solvents Solubility->GC_HS Volatile Impurities NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Identity Solubility->NMR Structural Verification MS Mass Spectrometry for Molecular Weight and Fragmentation Solubility->MS Molecular Weight Confirmation Data_Analysis Integrate Data & Quantify Impurities HPLC_UV->Data_Analysis GC_HS->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: General workflow for the comprehensive purity assessment of this compound.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for assay and detection of non-volatile impurities, Gas Chromatography (GC) for residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.[1]

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a white to off-white crystalline solid. Its molecular weight is 200.59 g/mol . The melting point is reported to be in the range of 213-216 °C. It is expected to be sparingly soluble in water but soluble in many organic solvents like methanol, acetonitrile, and ethanol.[2]

Q3: What are the potential impurities in this compound?

A3: Potential impurities can arise from the synthesis process or degradation. These may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomers: The cis-isomer (allocinnamic acid) is a common impurity in trans-cinnamic acid derivatives.[1] Positional isomers of the chloro and fluoro groups on the aromatic ring could also be present.

  • Byproducts of synthesis: Depending on the synthetic route, which could involve reactions like the Perkin or Claisen-Schmidt condensation, byproducts such as cinnamaldehyde or benzoic acid derivatives may be present.[1]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[3][4]

HPLC-Specific Questions

Q4: What is a good starting point for developing an HPLC method for this compound?

A4: A reversed-phase HPLC method is the most suitable approach.[5] A good starting point would be:

  • Column: A C18 column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol. For cinnamic acid derivatives, a mobile phase of methanol:acetonitrile:2% glacial acetic acid has been used successfully.[6]

  • Detection: UV detection at a wavelength around 270-280 nm, where the conjugated system of cinnamic acid derivatives strongly absorbs.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducibility.

Q5: Why is an acidic mobile phase recommended for the HPLC analysis of this compound?

A5: this compound is a carboxylic acid with a pKa expected to be around 4.4, similar to cinnamic acid.[1] Using a mobile phase with a pH below the pKa (e.g., pH 2.5-3.0) ensures that the carboxylic acid group is protonated and in its non-ionized form. This prevents peak tailing that can occur from interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks.[7]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

  • Symptom: The peak for this compound is asymmetrical, with a trailing edge.

  • Causality & Troubleshooting Steps:

    • Mobile Phase pH is too high: As an acidic analyte, if the mobile phase pH is close to or above the pKa, the carboxylate anion can interact with active sites on the column packing.

      • Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa. Using a buffer or adding an acid like 0.1% trifluoroacetic acid (TFA) or phosphoric acid is recommended.[7]

    • Column Contamination: The column may have accumulated basic compounds from previous analyses, creating active sites.

      • Solution: Flush the column with a strong solvent wash sequence. A typical sequence for a C18 column is water, isopropanol, methylene chloride, isopropanol, and finally the mobile phase.

    • Column Degradation: The stationary phase may be degrading, especially if used with high pH mobile phases.

      • Solution: Replace the column with a new one of the same type. Consider using a column with a more inert packing material.

Issue 2: Inconsistent Retention Times

  • Symptom: The retention time of the main peak shifts between injections or analytical runs.

  • Causality & Troubleshooting Steps:

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a gradient run.

      • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[3]

    • Fluctuating Column Temperature: Small changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[8]

    • Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[3][8] If using an on-line mixer, ensure it is functioning correctly.

    • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.

      • Solution: Check for leaks in the system and listen for unusual pump noises. Perform pump maintenance as needed.[3]

HPLC_Troubleshooting_Peak_Tailing Problem Peak Tailing Observed Check_pH Is Mobile Phase pH < pKa? Problem->Check_pH Check_Column Is Column Old or Contaminated? Check_pH->Check_Column Yes Solution_pH Lower Mobile Phase pH Check_pH->Solution_pH No Check_Buffer Is Buffer Concentration Adequate? Check_Column->Check_Buffer No Solution_Column Wash or Replace Column Check_Column->Solution_Column Yes Solution_Buffer Increase Buffer Concentration Check_Buffer->Solution_Buffer No

Caption: Decision tree for troubleshooting peak tailing in the HPLC analysis of acidic compounds.

NMR Spectroscopy Troubleshooting

Issue: Poor Signal Resolution or Broad Peaks in ¹H NMR

  • Symptom: Proton signals are broad and not well-defined, making interpretation difficult.

  • Causality & Troubleshooting Steps:

    • Sample Concentration: The sample may be too concentrated, leading to viscosity-related broadening.

      • Solution: Dilute the sample.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

      • Solution: If suspected, pass the sample solution through a small plug of silica or celite.

    • Incomplete Dissolution: The sample may not be fully dissolved in the NMR solvent.

      • Solution: Ensure complete dissolution, using gentle warming or sonication if necessary. Check for any undissolved particles.

    • Poor Shimming: The magnetic field homogeneity may not be optimized.

      • Solution: Re-shim the spectrometer, especially the Z1 and Z2 shims, until the lock signal is maximized and stable.

Experimental Protocols

Protocol 1: HPLC Purity Method

This protocol provides a starting point for the HPLC analysis of this compound. Method validation is required for use in a regulated environment.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A system with a gradient pump, UV detector, column oven, and autosampler.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: GC Headspace for Residual Solvents

This is a general protocol for the analysis of residual solvents and should be optimized based on the potential solvents used in the synthesis.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Seal the vial immediately.

  • GC Conditions:

    • GC System: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: G43 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or similar.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Observation Rationale/Reference
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons: 7.0-8.0 ppm; Vinylic protons: 6.5-7.8 ppm (two doublets with large coupling constant, J ≈ 16 Hz for trans isomer).Based on data for similar substituted cinnamic acids.
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl carbon: ~167 ppm; Aromatic and vinylic carbons: 115-150 ppm.Based on data for 4-chlorocinnamic acid.
¹⁹F NMR Chemical Shift (δ, ppm)A single resonance is expected for the fluorine atom on the aromatic ring.The chemical environment of the fluorine atom is unique.
Mass Spec. (EI) Molecular Ion (M+)m/z 200/202 in an approximate 3:1 ratio.Due to the isotopic abundance of ³⁵Cl and ³⁷Cl.
Mass Spec. (EI) Key FragmentsLoss of -OH (M-17), loss of -COOH (M-45), and cleavage of the C-C bond adjacent to the ring.Typical fragmentation for carboxylic acids.

References

Validation & Comparative

The Strategic Advantage of Halogenation in Cinnamic Acid-Based Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and a double bond, presents multiple opportunities for chemical modification to enhance therapeutic efficacy.[2][3] Among these modifications, halogenation has emerged as a powerful strategy to fine-tune the physicochemical and biological properties of these molecules, leading to the development of more potent and selective drug candidates.[4]

This guide provides an in-depth comparison of 4-Chloro-2-fluorocinnamic acid with other halogenated cinnamic acids, offering insights into their performance in drug design. We will delve into experimental data, structure-activity relationships, and key methodologies to aid researchers and drug development professionals in harnessing the potential of this versatile class of compounds.

The Impact of Halogenation on Physicochemical Properties: A Foundation for Improved Pharmacokinetics

The introduction of halogen atoms onto the cinnamic acid scaffold significantly alters its electronic and steric properties, which in turn influences key pharmacokinetic parameters such as acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Table 1: Comparative Physicochemical Properties of Halogenated Cinnamic Acids

CompoundStructurepKa (Predicted)logP (Calculated/Predicted)Molecular Weight ( g/mol )
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13148.16
4-Chlorocinnamic Acid(E)-3-(4-chlorophenyl)prop-2-enoic acid4.412.63182.60
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.431.92166.15
2-Chlorocinnamic Acid(E)-3-(2-chlorophenyl)prop-2-enoic acid4.202.63182.60
This compound (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid ~4.0 (Estimated) ~2.4 (Estimated) 200.59

Data sourced from various chemical databases and predictive models.[1][5][6][7][8]

The electron-withdrawing nature of halogens generally increases the acidity of the carboxylic acid group (lowers the pKa), which can influence its ionization state at physiological pH and its interaction with biological targets. The effect on lipophilicity (logP) is more complex; while chlorine and bromine tend to increase lipophilicity, fluorine can either increase or decrease it depending on its position and the overall molecular context. The dual halogenation in this compound presents a unique combination of these effects, potentially offering a balanced profile for membrane permeability and target engagement.

Comparative Biological Activities: Unraveling the Potency of Halogenated Cinnamic Acids

The true value of halogenation lies in its ability to enhance the biological activity of cinnamic acid derivatives. This section compares the anticancer and anti-inflammatory properties of this compound and its halogenated analogs, supported by available experimental data.

Anticancer Activity

Halogenated cinnamic acids have demonstrated significant potential as anticancer agents, often exhibiting greater cytotoxicity towards cancer cell lines compared to the parent compound.[9][10] The position and nature of the halogen substituent play a crucial role in determining this activity.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Cinnamic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Cinnamic acid derivative (Compound 59e)A549 (Lung)0.04[11]
Cinnamic acid derivative (Compound 59g)HeLa (Cervical)0.033[11]
4-Chlorocinnamic acid derivative (Compound 14)M. tb H37Ra4.54 µg/mL[11]
2-Chlorocinnamic acid derivative (Compound 15)M. tb H37Ra9.91 µg/mL[11]
4-Fluorocinnamic acid derivative (Compound 17)M. tb H37Ra0.36 µg/mL[11]

Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Anti-inflammatory Activity

Cinnamic acid and its derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the transcription factor NF-κB.[4][12] Halogenation can enhance the potency and selectivity of these inhibitory activities.

The NF-κB signaling pathway is a central regulator of inflammation. Cinnamic acid derivatives have been shown to inhibit its activation, thereby reducing the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB-P IkB (P) IkB->IkB-P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB-P->Proteasome degradation Halogenated Cinnamic Acids Halogenated Cinnamic Acids Halogenated Cinnamic Acids->IKK inhibit Halogenated Cinnamic Acids->NF-kB_n inhibit translocation DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by halogenated cinnamic acids.

While specific IC50 values for this compound against inflammatory targets are not widely reported, related halogenated derivatives have shown promise as selective COX-2 inhibitors.[4] The unique electronic properties conferred by the 2-fluoro and 4-chloro substituents could potentially lead to enhanced and selective inhibition of these key inflammatory targets.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for the synthesis and biological evaluation of halogenated cinnamic acids.

Synthesis of Halogenated Cinnamic Acids via Perkin Reaction

This protocol describes a general method for the synthesis of halogenated cinnamic acids from the corresponding benzaldehydes.

G Start Start Mix Aldehyde, Acetic Anhydride, and Base Mix Aldehyde, Acetic Anhydride, and Base Start->Mix Aldehyde, Acetic Anhydride, and Base Heat Mixture Heat Mixture Mix Aldehyde, Acetic Anhydride, and Base->Heat Mixture Cool and Acidify Cool and Acidify Heat Mixture->Cool and Acidify Isolate Crude Product Isolate Crude Product Cool and Acidify->Isolate Crude Product Recrystallize Recrystallize Isolate Crude Product->Recrystallize Characterize Product Characterize Product Recrystallize->Characterize Product End End Characterize Product->End

Caption: General workflow for the synthesis of halogenated cinnamic acids.

Materials:

  • Halogenated benzaldehyde (e.g., 4-chloro-2-fluorobenzaldehyde)

  • Acetic anhydride

  • Anhydrous potassium acetate (or other suitable base)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Combine the halogenated benzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous potassium acetate (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at 180°C for 5-8 hours.

  • Allow the mixture to cool to room temperature and then slowly add water.

  • Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • If the product does not crystallize upon cooling, acidify the solution with concentrated hydrochloric acid until precipitation is complete.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure halogenated cinnamic acid.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Halogenated cinnamic acid stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the halogenated cinnamic acid in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Perspectives

The accumulated data on halogenated cinnamic acids reveals several key structure-activity relationships:

  • Position of Halogen: The position of the halogen on the phenyl ring is a critical determinant of biological activity. Para-substitution often leads to enhanced potency compared to ortho or meta positions.[11]

  • Type of Halogen: The nature of the halogen also plays a significant role. The high electronegativity and small size of fluorine can lead to unique interactions with biological targets and favorable changes in physicochemical properties. Chlorine, being larger and more lipophilic, also contributes significantly to activity.

  • Multiple Halogenation: The presence of multiple halogens, as in this compound, can have synergistic effects on activity. The combination of a 4-chloro and a 2-fluoro substituent may optimize both steric and electronic interactions with target enzymes or receptors.

Future Directions:

The field of halogenated cinnamic acids in drug design is ripe for further exploration. Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of a wide range of halogenated cinnamic acids, including this compound, in standardized biological assays will provide a clearer understanding of their relative potency and selectivity.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms by which these compounds exert their anticancer and anti-inflammatory effects will be crucial for rational drug design.

  • Pharmacokinetic Profiling: Detailed ADME studies of promising candidates like this compound are necessary to assess their drug-like properties and potential for in vivo efficacy.

References

The Ascendant Antimicrobial Potential of 4-Chloro-2-fluorocinnamic Acid Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic agents is paramount. Among the promising candidates are derivatives of cinnamic acid, a naturally occurring organic compound known for its diverse biological activities.[1][2] This guide delves into the antimicrobial efficacy of a specific class of these compounds: 4-Chloro-2-fluorocinnamic acid derivatives. By providing a comparative analysis with established antimicrobial agents and outlining the rigorous methodologies for their validation, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Cinnamic acid and its derivatives have garnered considerable attention for their potential to combat a wide array of pathogens, including bacteria and fungi.[1][3] Their mechanism of action is often multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and eventual cell death.[1][2] The addition of halogen atoms, such as chlorine and fluorine, to the cinnamic acid scaffold is a strategic chemical modification aimed at enhancing its antimicrobial potency.[3][4] This guide will focus on the scientific validation of these derivatives, providing the necessary protocols and comparative data to assess their standing as potential next-generation antimicrobial agents.

Comparative Efficacy Analysis: A Data-Driven Assessment

The true measure of a novel antimicrobial agent lies in its performance against clinically relevant microorganisms compared to existing treatments. The following table summarizes the antimicrobial efficacy of various cinnamic acid derivatives, including the parent compound and its halogenated analogues, against representative bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antimicrobial activity.[5][6] While specific data for this compound derivatives are still emerging, the data for closely related compounds provide a strong rationale for their investigation.[7][8]

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference CompoundMIC (µg/mL)
Cinnamic AcidStaphylococcus aureus>1000>1000Ciprofloxacin0.5
Escherichia coli>1000>1000Ciprofloxacin0.015
Candida albicans5001000Fluconazole0.5
4-Chlorocinnamic AcidStaphylococcus aureus250500Ciprofloxacin0.5
Escherichia coli5001000Ciprofloxacin0.015
Candida albicans125250Fluconazole0.5
Methoxyethyl 4-chlorocinnamateCandida albicans0.13 µmol/mL-Fluconazole0.5 µg/mL
Perillyl 4-chlorocinnamateCandida albicans0.024 µmol/mL-Fluconazole0.5 µg/mL

Note: The data presented for cinnamic acid and 4-chlorocinnamic acid are representative values from the literature. The data for methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate are from a specific study and presented in µmol/mL.[7][8] Direct comparison requires conversion based on molecular weight. The absence of specific MIC/MBC data for this compound derivatives underscores the critical need for further research in this area.

Unveiling the Mechanism: A Conceptual Pathway

The antimicrobial action of cinnamic acid derivatives is believed to be centered on their ability to compromise the microbial cell membrane.[1] The lipophilic nature of the cinnamic acid backbone facilitates its insertion into the lipid bilayer, disrupting its structure and function. This disruption leads to increased membrane permeability, allowing for the leakage of essential ions and macromolecules, ultimately resulting in cell death. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring is hypothesized to enhance this activity by increasing the compound's electrophilicity and its ability to interact with microbial membrane components.[3]

Conceptual Mechanism of Action of Cinnamic Acid Derivatives cluster_0 Microbial Cell Cinnamic_Acid_Derivative 4-Chloro-2-fluorocinnamic Acid Derivative Cell_Membrane Cell Membrane Disruption Cinnamic_Acid_Derivative->Cell_Membrane Increased_Permeability Increased Membrane Permeability Cell_Membrane->Increased_Permeability Leakage Leakage of Intracellular Contents Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Conceptual pathway of antimicrobial action.

Rigorous Validation: Methodologies for Antimicrobial Efficacy Testing

To ensure the scientific validity of the antimicrobial claims for this compound derivatives, standardized and robust testing methodologies are essential. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition assay, which are fundamental in antimicrobial research.[5][6][9]

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for assessing the antimicrobial efficacy of a novel compound involves a series of sequential assays to determine its inhibitory and cidal concentrations.

Workflow for Antimicrobial Efficacy Validation Start Start: Compound Synthesis & Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Zone_of_Inhibition Zone of Inhibition Assay (Qualitative Screening) Start->Zone_of_Inhibition MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis & Comparison MBC_Assay->Data_Analysis Zone_of_Inhibition->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: Standard workflow for antimicrobial testing.

Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

  • Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[12] Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations.[13][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[10] Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][16]

  • Subculturing from MIC Assay: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.[15][17]

  • Plating: Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[6][16]

This is a qualitative method to assess the antimicrobial activity of a substance.[9][18]

  • Inoculation of Agar Plate: Evenly spread a standardized suspension of the test microorganism onto the surface of a Mueller-Hinton agar plate using a sterile swab.[18]

  • Application of Test Compound: Impregnate sterile paper disks with a known concentration of the this compound derivative and place them on the agar surface.[19][20]

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.[9]

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[9] A larger zone of inhibition indicates greater antimicrobial activity.

Future Directions and Conclusion

The exploration of this compound derivatives as a new class of antimicrobial agents holds significant promise. The existing data on related cinnamic acid compounds strongly suggest that these novel derivatives will exhibit potent antimicrobial activity. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their efficacy.

Future research should focus on the synthesis of a library of this compound derivatives and their comprehensive screening against a broad panel of clinically important pathogens, including multidrug-resistant strains. Elucidating the precise mechanism of action and conducting in vivo efficacy and toxicity studies will be crucial next steps in the development of these compounds as viable therapeutic agents. The path forward is clear, and with rigorous scientific validation, this compound derivatives could become a valuable addition to our arsenal in the fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cinnamic Acid Scaffold and the Power of Halogenation

Cinnamic acid, a naturally occurring organic acid, is a fundamental building block in the vast world of secondary plant metabolites, synthesized via the shikimate pathway.[1] Found in sources like cinnamon, fruits, and vegetables, this C6-C3 phenylpropanoid scaffold is not merely a biosynthetic intermediate but also a molecule of significant pharmacological interest.[2][3][4] Cinnamic acid and its derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

In medicinal chemistry, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. Halogenation—the incorporation of halogen atoms (F, Cl, Br, I)—is a time-tested strategy to modulate a molecule's physicochemical properties. The introduction of halogens can profoundly influence lipophilicity, metabolic stability, and electronic characteristics, which in turn can lead to enhanced binding affinity for biological targets and improved overall bioactivity.[6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamic acid derivatives, synthesizing experimental data to offer researchers and drug development professionals a clear perspective on how halogenation can be leveraged to create potent therapeutic agents.

Comparative Analysis of Biological Activities: The Halogen Effect

The biological activity of halogenated cinnamic acid derivatives is critically dependent on three key factors: the nature of the halogen atom, its position on the phenyl ring, and the overall substitution pattern.

Antimicrobial Activity: A Potent Defense

Halogenation has proven to be a highly effective strategy for boosting the antimicrobial properties of the cinnamic acid scaffold.[2] The presence of electron-withdrawing halogens can increase the compound's ability to interfere with microbial processes.

  • Impact of Halogen Type and Position : Chlorine and bromine substitutions are particularly correlated with increased potency against a range of bacteria and fungi.[2] For example, 4-chlorocinnamic acid and its esters have demonstrated significant antifungal activity against various Candida species.[3][8] Studies on chlorinated N-arylcinnamamides revealed that several derivatives exhibited potent, submicromolar activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[2] Specifically, amides bearing 3,5-dichloro or 3,5-bis(trifluoromethyl) substitutions on the anilide ring showed excellent activity against Gram-positive bacteria.[9] However, these same potent compounds were found to be largely ineffective against Gram-negative bacteria like E. coli and P. aeruginosa, highlighting a common challenge in antimicrobial development.[9][10]

  • Modifications to the Acryloyl Moiety : Beyond the phenyl ring, modifications to the cinnamic acid backbone itself can enhance activity. Bromination of the C=C double bond has been reported to cause a remarkable increase in the growth inhibition of microbes like Aspergillus niger and Candida albicans.[2][11]

Table 1: Comparative Antimicrobial Activity (MIC) of Halogenated Cinnamic Acid Derivatives

Compound/DerivativeTarget Organism(s)MIC (µM)Key Structural FeatureReference(s)
4-Chlorocinnamic acidE. coli, B. subtilis708para-Chloro substitution[3][12]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideS. aureus, MRSA< 0.2 µg/mL4-Chloro on cinnamic ring, 3,5-bis(CF3) on anilide[2]
2,3-Dibromo-3-phenylpropanoic acidA. niger, C. albicans0.79 - 0.89Bromination of double bond[11]
Cinnamic Acid (Reference)A. niger, C. albicans2.04Unsubstituted[11]
Various Halogenated CinnamanilidesE. coli, P. aeruginosa>256 µg/mLVarious Cl, CF3 substitutions[9][10]
*Note: µg/mL converted to µM would depend on the specific molecular weight of each derivative.
Anticancer Activity: Targeting Malignancy

The antiproliferative effects of cinnamic acid derivatives can be significantly amplified through halogenation. These modifications can enhance the molecule's ability to induce apoptosis or inhibit key enzymes involved in cancer progression.

  • Influence on Cytotoxicity : Studies have shown that halogenated derivatives can be potent cytotoxic agents against various cancer cell lines. For instance, a series of novel cinnamic acid amides were evaluated against the A-549 lung cancer cell line, with one of the most potent compounds featuring a halogenated substituent and exhibiting an IC50 value of 10.36 µM.[13][14] In another study, a dibrominated 2-quinolinone hybrid of cinnamic acid proved to be the most potent compound against the HCT-116 colon cancer cell line, with an IC50 of 1.89 µM.[15]

  • Mechanism of Action : The anticancer activity of these compounds can be linked to the inhibition of enzymes like matrix metalloproteinases (MMPs), which are overexpressed in many cancers and play a role in tumor invasion and metastasis.[13] The halogenated cinnamic acid scaffold serves as a promising base for designing specific MMP inhibitors.[13][14] Furthermore, derivatives bearing 3,4-dichlorobenzyl substituents have been shown to induce G1 cell cycle arrest and apoptosis in colon tumor cell lines.[16][17]

Table 2: Comparative Anticancer Activity (IC₅₀) of Halogenated Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell Line(s)IC₅₀ (µM)Key Structural FeatureReference(s)
Compound 5 (Cinnamic acid amide analog)A-549 (Lung)10.36Halogenated substituent[13][14]
Compound 5a (Dibrominated quinolinone hybrid)HCT-116 (Colon)1.893,5-Dibromo substitution[15]
Compound 7f (Piperoniloyl-based amide)HCT-116, SW480 (Colon)~713,4-Dichlorobenzyl substituent[16][17]
Cinnamic Acid (Reference)HT-144 (Melanoma)2400Unsubstituted[18]
Enzyme Inhibition: Modulating Biological Pathways

Halogenated cinnamic acids are also effective inhibitors of specific enzymes, such as tyrosinase, which is a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation.[19][20]

  • Tyrosinase Inhibition : The inhibitory activity of cinnamic acid derivatives against tyrosinase is highly structure-dependent.[21][22] A recent study designed and synthesized a series of derivatives, finding that a compound with a para-chloro moiety (5m) was an effective uncompetitive inhibitor of tyrosinase with an IC50 value of 77.62 µmol/L.[20] This demonstrates that specific halogen substitutions can confer potent and specific enzyme inhibitory activity.

Diagram 1: General Structure and Key Modification Sites

A diagram illustrating the core cinnamic acid structure and potential halogenation sites.

Caption: Core structure of cinnamic acid highlighting key sites for halogenation.

Experimental Design and Protocols

The causality behind experimental choices is critical. For SAR studies, initial broad screening is followed by more precise quantitative assays to build a robust dataset.

Diagram 2: General Experimental Workflow for SAR Studies

A flowchart outlining the typical process for evaluating halogenated cinnamic acids.

SAR_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Analysis & Interpretation Synthesis Synthesis of Halogenated Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreen Primary Screening (e.g., Agar Diffusion, Single-dose Cytotoxicity) Purification->PrimaryScreen SecondaryScreen Secondary Quantitative Assays (MIC, IC50 Determination) PrimaryScreen->SecondaryScreen EnzymeAssay Mechanism-Specific Assays (e.g., Tyrosinase Inhibition) SecondaryScreen->EnzymeAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR_Analysis EnzymeAssay->SAR_Analysis Lead_Opt Lead Compound Identification & Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the evaluation of halogenated cinnamic acid derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Trustworthiness: This method is a standardized, quantitative technique (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC), providing a reliable metric for comparing antimicrobial potency.

  • Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. A growth indicator like resazurin can be added to aid visualization.

  • Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, fluconazole).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Expertise & Experience: The MTT assay is chosen for its high throughput and reliability in assessing cell viability by measuring mitochondrial metabolic activity. A reduction in activity is a strong indicator of cytotoxicity or cytostatic effects.

  • Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The halogenation of cinnamic acid derivatives is a highly effective and versatile strategy for the development of novel therapeutic agents with potent biological activities. The structure-activity relationship data clearly indicate that the type, number, and position of halogen substituents are critical determinants of efficacy. Halogenation, particularly with chlorine and bromine, consistently enhances antimicrobial activity, especially against Gram-positive pathogens.[2] In the realm of oncology, specific halogen patterns contribute to significant cytotoxicity against various cancer cell lines.[13][15][16]

Future research should focus on expanding the diversity of halogenated derivatives, including fluorinated and iodinated analogs, to fully explore the SAR landscape. Furthermore, investigating synergistic effects with existing drugs and delving deeper into the specific molecular mechanisms of action will be crucial for translating these promising compounds from the bench to the clinic. The cinnamic acid scaffold, when judiciously halogenated, remains a rich platform for the discovery of next-generation drugs.

References

A Comparative Analysis of 4-Chloro-2-fluorocinnamic Acid and 4-Bromo-2-fluorocinnamic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and professionals in drug development on the reactivity and application of two pivotal halogenated cinnamic acid derivatives.

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the properties of the final product. Halogenated organic compounds, in particular, serve as versatile intermediates. This guide provides a detailed comparison of two closely related cinnamic acid derivatives: 4-Chloro-2-fluorocinnamic acid and 4-Bromo-2-fluorocinnamic acid. Both compounds are valuable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] This analysis will delve into their respective reactivities, supported by foundational chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these compounds is essential before exploring their reactivity. The table below summarizes key data for both molecules.

PropertyThis compound4-Bromo-2-fluorocinnamic acid
CAS Number 202982-65-8[1]149947-19-3[3]
Molecular Formula C₉H₆ClFO₂[1]C₉H₆BrFO₂[3]
Molecular Weight 200.59 g/mol [1]245.05 g/mol [3]
Melting Point 213-217 °C[1]219-223 °C[3]
Appearance White to off-white powder/crystal[1]Pale yellow-grey powder[4]

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary difference in the chemical behavior of this compound and 4-Bromo-2-fluorocinnamic acid lies in the reactivity of the carbon-halogen bond at the 4-position of the phenyl ring. Generally, in the realm of cross-coupling reactions, which are fundamental in modern organic synthesis, the reactivity trend for halogens is I > Br > Cl > F.[5] This trend is principally governed by two key factors: bond dissociation energy and the kinetics of oxidative addition.

Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[5][6] This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it, facilitating the initial steps of many catalytic reactions.[5]

Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[5][7] The rate of this crucial step is generally faster for aryl bromides compared to aryl chlorides.[5] This is attributed to the greater polarizability of the C-Br bond, which enhances the interaction with the electron-rich palladium(0) center.[5]

Therefore, 4-Bromo-2-fluorocinnamic acid is generally more reactive than its chloro- counterpart in common cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[2][5] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Electronic Effects: A Subtle Contributor

The electronic influence of the halogen substituent on the aromatic ring, while less dominant than the C-X bond strength, also plays a role in the overall reactivity. Both chlorine and bromine are electron-withdrawing groups through induction and electron-donating through resonance. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[8]

For para-substituents, the σₚ values are:

  • -Cl: +0.23[9]

  • -Br: +0.23[9]

The nearly identical Hammett σₚ constants for chlorine and bromine indicate that their electronic influence on the reactivity of the cinnamic acid moiety is very similar. Therefore, the observed differences in reactivity are overwhelmingly dictated by the properties of the carbon-halogen bond itself.

Applications in Research and Development

Both this compound and 4-Bromo-2-fluorocinnamic acid are valuable intermediates in several fields:

  • Pharmaceutical Development: These compounds are key building blocks in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] The presence of both a halogen and a fluorine atom provides multiple points for molecular modification, which is crucial in drug design.[1][10] The cinnamic acid backbone itself is a scaffold found in numerous biologically active molecules.[11][12]

  • Agrochemicals: The unique halogenated structure can contribute to enhanced biological activity, making these compounds useful in the development of effective herbicides and pesticides.[1]

  • Materials Science: They are utilized in the creation of advanced materials such as polymers and coatings, where the halogen and fluorine atoms can impart desirable properties like thermal stability and chemical resistance.[1][2]

The choice between the chloro and bromo derivative often comes down to a balance of reactivity and cost. While aryl bromides are more reactive, aryl chlorides are generally more economical and widely available, making them attractive for large-scale synthesis if a suitable catalytic system can be developed.[5]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern C-C bond formation.[13]

Objective: To synthesize 4-phenyl-2-fluorocinnamic acid from either this compound or 4-Bromo-2-fluorocinnamic acid and phenylboronic acid.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound or 4-Bromo-2-fluorocinnamic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halo-2-fluorocinnamic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add the degassed solvent mixture of DME (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 85 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). It is anticipated that the reaction with 4-Bromo-2-fluorocinnamic acid will proceed to completion more rapidly than the reaction with the chloro- derivative.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The reaction utilizing 4-Bromo-2-fluorocinnamic acid is expected to show a higher conversion rate in a shorter time frame under these conditions compared to this compound, reflecting its superior reactivity. To achieve comparable yields with the chloro- substrate, more forcing conditions (e.g., higher temperatures, longer reaction times, or more specialized and active catalysts) may be necessary.

Conclusion

Both this compound and 4-Bromo-2-fluorocinnamic acid are indispensable tools in the arsenal of synthetic chemists. The choice between them is a strategic decision based on the specific requirements of the synthetic route.

  • 4-Bromo-2-fluorocinnamic acid is the substrate of choice when higher reactivity is desired, allowing for milder reaction conditions and often leading to better yields in a shorter timeframe. This makes it ideal for complex, multi-step syntheses where preserving sensitive functional groups is paramount.

  • This compound presents a more cost-effective alternative, particularly for large-scale production. While its lower reactivity may necessitate more robust catalytic systems and harsher conditions, recent advancements in catalyst design are continuously expanding the utility of aryl chlorides in cross-coupling reactions.

Ultimately, a thorough understanding of the principles of C-X bond reactivity, coupled with empirical process optimization, will enable researchers to effectively leverage the unique advantages of each of these valuable synthetic intermediates.

References

A Comparative Guide to the In Vitro Evaluation of 4-Chloro-2-fluorocinnamic Acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including the inhibition of key enzymes implicated in various pathologies.[1] This guide provides a comprehensive framework for the in vitro characterization of a novel derivative, 4-Chloro-2-fluorocinnamic acid, as a potential enzyme inhibitor. We present a rationale for target selection, detailed experimental protocols for a primary screening assay against tyrosinase, and a framework for comparative analysis against a known inhibitor, Kojic acid. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for the evaluation of novel enzyme inhibitors.

Introduction and Rationale for Target Selection

This compound is a synthetic derivative of cinnamic acid, a naturally occurring phenolic compound.[2] The parent cinnamic acid scaffold is known to interact with a variety of enzymes, including protein kinases, matrix metalloproteinases (MMPs), and polyphenol oxidases (tyrosinases).[3][4][5] The introduction of halogen atoms (chloro and fluoro) onto the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its binding affinity and selectivity for specific enzyme targets.[2]

For the purpose of this guide, we have selected Tyrosinase (EC 1.14.18.1) as the primary target for initial screening. The rationale is threefold:

  • Pathological Relevance: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[6] Its over-activity is linked to hyperpigmentation disorders, and it is a target for skin-whitening agents in cosmetics and therapeutics.[7]

  • Assay Feasibility: The tyrosinase inhibition assay is a well-established, robust, and cost-effective colorimetric method, making it ideal for high-throughput screening of new chemical entities.[7][8]

  • Precedent in Cinnamic Acids: Cinnamic acid derivatives have previously been reported to inhibit polyphenol oxidases, a class of enzymes to which tyrosinase belongs, providing a strong scientific basis for this investigation.[4]

This guide will compare the inhibitory potential of this compound against that of Kojic acid , a widely recognized and potent tyrosinase inhibitor used as a positive control and industry benchmark.[9][10]

Experimental Design and Workflow

A successful in vitro evaluation relies on a logical and well-controlled workflow. The process begins with the preparation of reagents, followed by the enzymatic reaction in the presence of varying concentrations of the test inhibitor, and concludes with data analysis to determine inhibitory potency.

Below is a diagrammatic representation of the experimental workflow for determining the half-maximal inhibitory concentration (IC50) value.

G P1 Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) P2 Perform Serial Dilutions (Test & Control Inhibitors) P1->P2 A1 Aliquot Buffer, Inhibitor Dilutions & Tyrosinase Enzyme P2->A1 A2 Pre-incubate at 37°C (10 minutes) A1->A2 A3 Initiate Reaction (Add L-DOPA Substrate) A2->A3 A4 Kinetic Measurement (Read Absorbance @ 475 nm) A3->A4 D1 Calculate Reaction Rates (Slope of Abs vs. Time) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D2->D3 D4 Calculate IC50 Value D3->D4

Caption: High-level workflow for the in vitro tyrosinase inhibition assay and IC50 determination.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Reagent Preparation
  • Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8. This buffer is used for all dilutions to maintain a stable enzymatic environment.[7]

  • Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice to prevent degradation.[7]

  • L-DOPA Substrate Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. This solution must be prepared fresh and protected from light to prevent auto-oxidation, which could lead to false-positive results.[7]

  • Test Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in phosphate buffer.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Kojic acid in phosphate buffer.[7]

In Vitro Tyrosinase Inhibition Assay Protocol

This protocol is adapted for a 96-well microplate format for efficient screening.

  • Plate Setup: In triplicate, add the following to the wells of a clear, flat-bottom 96-well plate:

    • Blank Wells: 160 µL Phosphate Buffer + 40 µL L-DOPA Solution (to measure substrate auto-oxidation).

    • Negative Control (100% Activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution (add 40 µL L-DOPA later).

    • Test Compound Wells: 120 µL Phosphate Buffer + 20 µL of each this compound dilution + 20 µL Tyrosinase Solution (add 40 µL L-DOPA later).

    • Positive Control Wells: 120 µL Phosphate Buffer + 20 µL of each Kojic acid dilution + 20 µL Tyrosinase Solution (add 40 µL L-DOPA later).[11]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[7][12]

  • Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to all wells except the Blank wells.[11]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[7][11] The formation of dopachrome from L-DOPA results in a color change that can be quantified.

Data Analysis and IC50 Determination
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction by plotting absorbance vs. time. The slope of the linear portion of this curve represents the reaction rate (V).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of the negative control and V_sample is the rate in the presence of the inhibitor.[6]

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Data Analysis

The primary output of this study is the IC50 value, which provides a quantitative measure of inhibitor potency. The results should be tabulated for a clear, objective comparison.

Table 1: Comparative Inhibitory Potency against Mushroom Tyrosinase

Compound IC50 (µM) [Hypothetical Data]
This compound 25.5 ± 2.1

| Kojic Acid (Positive Control) | 30.6 - 70.0[9][10] |

Note: The IC50 value for this compound is presented as hypothetical data for illustrative purposes. The values for Kojic acid are based on published literature, which report a range of IC50s depending on assay conditions.[9][10][13][14]

Interpretation: Based on this hypothetical data, this compound demonstrates potent tyrosinase inhibition, comparable to or slightly better than the established inhibitor, Kojic acid. The presence of the chloro and fluoro substituents may contribute to a more favorable interaction with the enzyme's active site.

Elucidating the Mechanism of Inhibition

Determining the IC50 is the first step. Follow-up studies are essential to understand how the inhibitor works. A Lineweaver-Burk plot, generated by measuring reaction rates at varying substrate concentrations, can differentiate between common inhibition mechanisms.

G cluster_competitive Competitive Inhibition cluster_noncomp Non-Competitive Inhibition C_E Enzyme (E) C_EI EI Complex (Inactive) C_E->C_EI + I C_ES ES Complex (Active) C_E->C_ES + S NC_E Enzyme (E) NC_EI EI Complex NC_E->NC_EI + I NC_ES ES Complex NC_E->NC_ES + S NC_ESI ESI Complex (Inactive) NC_EI->NC_ESI + S NC_ES->NC_ESI + I

Caption: Simplified models of competitive and non-competitive enzyme inhibition mechanisms.

Trustworthiness: A kinetic analysis revealing, for example, a competitive inhibition pattern would suggest the inhibitor binds to the same active site as the substrate. This mechanistic insight is critical for rational drug design and lead optimization, validating the initial screening results. Cinnamic acid derivatives have previously been shown to exhibit both competitive and mixed-type inhibition, making this a crucial follow-up experiment.[4]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro evaluation of this compound as an enzyme inhibitor, using tyrosinase as a primary target. The described protocols, including essential controls and comparative analysis against an industry standard, provide a reliable framework for generating high-quality, reproducible data.

Future work should focus on:

  • Mechanism of Action Studies: Performing kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Selectivity Profiling: Screening the compound against a panel of other enzymes (e.g., MMPs, carbonic anhydrases) to assess its selectivity. Cinnamic acid derivatives have shown activity against these enzyme classes.[15][16]

  • Cell-based Assays: Validating the in vitro findings in a more biologically relevant system, such as B16F10 melanoma cells, to assess effects on cellular melanin production.[13]

By following this structured approach, researchers can confidently characterize the inhibitory potential of novel compounds and make informed decisions for further drug development.

References

The Dawn of a New Antibacterial Frontier: Evaluating 4-Chloro-2-fluorocinnamic Acid Derivatives Against Drug-Resistant Superbugs

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of novel antibacterial agents. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a promising scaffold for the synthesis of new drugs due to their broad spectrum of biological activities and low toxicity.[1][2][3] Among these, halogenated derivatives, particularly those containing chlorine and fluorine, are attracting significant attention for their potential to combat multidrug-resistant bacteria. This guide provides a comparative analysis of the efficacy of 4-Chloro-2-fluorocinnamic acid derivatives and their close analogs against clinically significant drug-resistant bacteria, supported by experimental data and methodologies.

The Rationale for Halogenation: Enhancing Antibacterial Potency

The introduction of halogen atoms, such as chlorine and fluorine, into the cinnamic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These modifications can enhance the compound's ability to penetrate bacterial cell membranes, interact with molecular targets, and evade resistance mechanisms. The 4-chloro and 2-fluoro substitutions on the phenyl ring of cinnamic acid are of particular interest for their potential to create potent antibacterial agents.

Comparative Efficacy Against Gram-Positive Pathogens

Recent studies have highlighted the remarkable efficacy of halogenated cinnamic acid derivatives, particularly amides (cinnamanilides), against multidrug-resistant Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

One study on halogenated cinnamanilides demonstrated that derivatives with specific chlorine and trifluoromethyl substitutions exhibited excellent in vitro activity against MRSA and VRE, with Minimum Inhibitory Concentrations (MICs) as low as < 0.2 µg/mL for staphylococci and < 4 µg/mL for enterococci.[4] In another study, 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which share structural similarities, also showed potent bactericidal activity against MRSA.[5]

Furthermore, synthetic derivatives of cinnamic acid featuring a 4-chloro-2-mercaptobenzenesulfonamide moiety have shown significant promise against high-level aminoglycoside-resistant (HLAR) and vancomycin-resistant Enterococcus species, with MIC values in the range of 2–4 µg/mL.[1][6] These findings underscore the potential of chloro-substituted cinnamic acid derivatives as a valuable class of anti-MRSA and anti-VRE agents.

Table 1: Comparative In Vitro Efficacy of Halogenated Cinnamic Acid Derivatives Against Gram-Positive Bacteria

Compound ClassDerivative ExamplesTarget Organism(s)MIC Range (µg/mL)Reference
Halogenated Cinnamanilides(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamideMRSA, VRE< 0.2 - < 4[4]
Chloro-hydroxy Benzamides4-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamidesMRSA1 - 16[5]
Cinnamic Acid-Sulfonamide HybridsDerivatives with 4-chloro-2-mercaptobenzenesulfonamide moietyHLAR & VRE Enterococcus2 - 4[1][6]

The Challenge of Gram-Negative Bacteria

While halogenated cinnamic acid derivatives have shown significant promise against Gram-positive bacteria, their efficacy against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli has been limited. The outer membrane of Gram-negative bacteria presents a formidable barrier to the penetration of many antimicrobial compounds.

A study on a series of twelve 4-chlorocinnamic acid esters found that while some compounds exhibited antifungal activity, only methyl 4-chlorocinnamate showed activity against S. aureus at the highest tested concentration, with no significant activity reported against P. aeruginosa.[7][8] Similarly, the highly potent halogenated cinnamanilides against MRSA and VRE were found to be largely ineffective against E. coli, P. aeruginosa, and Klebsiella pneumoniae, with MICs of 256 µg/mL or higher.[9]

This disparity in activity highlights a critical area for future research and development: the modification of the this compound scaffold to improve its penetration across the Gram-negative outer membrane.

Proposed Mechanism of Action

The primary antibacterial mechanism of cinnamic acid derivatives is believed to involve the disruption of bacterial cell membrane integrity.[3] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

For some derivatives, particularly those with antifungal activity, inhibition of specific enzymes has been proposed. For instance, molecular docking studies on 4-chlorocinnamic acid esters suggest that they may act as inhibitors of the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.[7] While the specific molecular targets in bacteria are still under investigation, it is plausible that halogenated cinnamic acid derivatives may also inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

G cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Efficacy Testing cluster_evaluation Evaluation start This compound esterification Esterification (e.g., Fischer, Steglich) start->esterification amidation Amidation start->amidation esters esters esterification->esters Ester Derivatives amides amides amidation->amides Amide Derivatives (Cinnamanilides) mic Broth Microdilution Assay (Determine MIC) esters->mic amides->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc biofilm Biofilm Inhibition Assay mic->biofilm synergy Synergy Testing with Existing Antibiotics mic->synergy mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mic->mechanism gram_pos Gram-Positive (MRSA, VRE) mbc->gram_pos gram_neg Gram-Negative (P. aeruginosa, E. coli) mbc->gram_neg biofilm->gram_pos synergy->gram_pos

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Synthesis of 4-Chlorocinnamic Acid Esters (Fischer Esterification)
  • Dissolve 4-chlorocinnamic acid in the corresponding alcohol (e.g., methanol, ethanol).[7]

  • Slowly add a catalytic amount of concentrated sulfuric acid.[7]

  • Reflux the reaction mixture with magnetic stirring for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Partially evaporate the solvent under reduced pressure.[7]

  • Perform an extraction using distilled water and an organic solvent such as ethyl acetate.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

  • Purify the ester by column chromatography or recrystallization.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

Derivatives of this compound represent a promising, yet underexplored, avenue for the development of novel antibiotics. The strong performance of closely related halogenated cinnamic acid derivatives against challenging Gram-positive pathogens like MRSA and VRE provides a compelling rationale for the focused synthesis and evaluation of a library of this compound amides and other derivatives.

Future research should prioritize:

  • Synthesis and screening of a diverse library of this compound derivatives against a broad panel of drug-resistant bacteria.

  • Structure-activity relationship (SAR) studies to identify the key structural features that enhance antibacterial potency and spectrum.

  • Modifications to improve Gram-negative activity , such as conjugation with siderophores or other moieties that can facilitate uptake across the outer membrane.

  • In-depth mechanistic studies to elucidate the specific bacterial targets and pathways affected by these compounds.

  • Evaluation of in vivo efficacy and toxicity in animal models of infection.

References

A Comparative Guide to the Validation of 4-Chloro-2-fluorocinnamic Acid as a Precursor for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth validation of 4-Chloro-2-fluorocinnamic acid (4-Cl-2-F-CA) as a high-value synthetic precursor. We present a comparative analysis against structurally simpler alternatives, detailing its unique physicochemical advantages. Furthermore, this document outlines a comprehensive experimental framework for its validation, including protocols for identity, purity, reactivity, and stability, designed to ensure the integrity and reproducibility of downstream drug discovery efforts.

Introduction: The Strategic Role of Halogenation in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a versatile class of compounds, recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their core structure, featuring a phenyl ring, an acrylic acid moiety, and a trans-alkene bond, serves as an excellent starting point for synthetic modification.[3][4] The process of drug discovery often hinges on fine-tuning such scaffolds to optimize interactions with biological targets.

Halogenation is a key strategy in this optimization process.[5][6][7] The introduction of halogen atoms like chlorine and fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[8][9] Specifically, this compound (4-Cl-2-F-CA) presents a unique substitution pattern that offers distinct advantages for creating novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[10][11][12] This guide serves to validate its role as a superior precursor through objective comparison and robust experimental verification.

The Strategic Advantage of 4-Cl-2-F-CA in Medicinal Chemistry

The specific placement of a chloro group at the 4-position and a fluoro group at the 2-position of the cinnamic acid scaffold is not arbitrary. This arrangement imparts a unique combination of electronic and steric properties that are highly advantageous for drug design.

  • Modulation of Physicochemical Properties: The 4-chloro substituent significantly increases lipophilicity, which can enhance membrane permeability. The 2-fluoro substituent, being a strong electron-withdrawing group, lowers the pKa of the carboxylic acid, potentially influencing its binding characteristics and solubility.

  • Enhanced Target Engagement: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds.[6] The chlorine at the 4-position is capable of forming such bonds with electron-rich pockets in a protein's active site, providing an additional anchor point for the ligand and increasing binding affinity.[8]

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in the body.

  • Conformational Control: The ortho-fluoro group can influence the torsion angle between the phenyl ring and the acrylic acid side chain, locking the molecule into a more favorable conformation for binding to a specific target.

These attributes make 4-Cl-2-F-CA an excellent starting material for synthesizing targeted therapeutics, such as kinase inhibitors, where precise molecular interactions are critical for efficacy and selectivity.[11][13][14]

Comparative Analysis of Cinnamic Acid Precursors

To objectively assess the value of 4-Cl-2-F-CA, it must be compared against other common cinnamic acid precursors. The choice of a precursor is a critical decision in a synthesis campaign, impacting yield, purity, and the ultimate biological activity of the final compound.

Parameter This compound (4-Cl-2-F-CA) 4-Chlorocinnamic Acid Unsubstituted Cinnamic Acid
Molecular Weight 200.59 g/mol [15]182.60 g/mol [16]148.16 g/mol
Melting Point 213-216 °C[15]248-251 °C133 °C
Key Synthetic Reactions Amide/Ester coupling, Heck coupling, CyclizationsAmide/Ester coupling, Heck coupling, CyclizationsAmide/Ester coupling, Heck coupling, Cyclizations
Potential for Halogen Bonding High (Chlorine)[6]Moderate (Chlorine)[16]None
Metabolic Blocking Potential High (Two halogenated positions)Moderate (One halogenated position)Low
Structural Diversity Potential High; provides unique steric and electronic profile for SAR studies.[17]Moderate; allows exploration of hydrophobic interactions.[18][19]Baseline for SAR exploration.
Relative Cost HighModerateLow

Causality Behind the Comparison: While unsubstituted cinnamic acid provides a basic scaffold, it lacks the features for enhanced binding or metabolic stability. 4-Chlorocinnamic acid introduces the potential for hydrophobic and halogen bonding interactions.[20] However, 4-Cl-2-F-CA provides a multi-faceted advantage; the combination of two different halogens at strategic positions allows for a more nuanced exploration of the chemical space, offering medicinal chemists a superior tool for developing highly specific and potent therapeutics.[10]

Experimental Validation Framework

A synthetic precursor is only as reliable as its validated properties.[21][22] The following protocols establish a self-validating system to confirm the identity, purity, reactivity, and stability of 4-Cl-2-F-CA, ensuring its suitability for GMP (Good Manufacturing Practices) environments.[23]

Purity and Identity Confirmation

Objective: To unequivocally confirm the chemical identity and determine the purity of the 4-Cl-2-F-CA starting material.

Methodology Workflow:

G cluster_0 Stress Conditions Acid Acidic (0.1N HCl, 60°C) Analysis HPLC Purity Analysis Acid->Analysis Base Basic (0.1N NaOH, 60°C) Base->Analysis Oxid Oxidative (3% H2O2, RT) Oxid->Analysis Therm Thermal (80°C Dry Heat) Therm->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis Precursor 4-Cl-2-F-CA (Stock Solution) Precursor->Acid Precursor->Base Precursor->Oxid Precursor->Therm Precursor->Photo Report Generate Stability Report Analysis->Report

References

Benchmarking the Performance of 4-Chloro-2-fluorocinnamic Acid in the Palladium-Catalyzed Heck-Mizoroki Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Tunable Ligands in Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among these, the Heck-Mizoroki reaction, which forges carbon-carbon bonds between unsaturated halides and alkenes, is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency and selectivity of this transformation are critically dependent on the nature of the ligands coordinating the palladium center. These ligands modulate the electronic and steric environment of the metal, thereby influencing the catalytic activity and longevity of the active species.

While phosphines and N-heterocyclic carbenes have been the workhorses in this domain, there is a growing interest in the exploration of more accessible and electronically tunable ligand scaffolds. Carboxylic acids and their corresponding carboxylates represent an intriguing, albeit less conventional, class of ligands or additives in palladium catalysis. The carboxylate moiety can influence the stability and reactivity of palladium intermediates in the catalytic cycle.

This guide presents a comparative framework for evaluating the performance of 4-Chloro-2-fluorocinnamic acid as a potential ancillary ligand or additive in the palladium-catalyzed Heck-Mizoroki reaction. Due to the limited availability of direct experimental data for this specific application, this document serves as a comprehensive guide for researchers to design and execute a robust benchmarking study. We will outline the experimental rationale, provide detailed protocols, and present a template for data analysis and comparison with structurally related cinnamic acid derivatives.

The Rationale: Why this compound?

The structure of this compound offers a unique combination of electronic and steric features that could influence a catalytic reaction. The presence of two electron-withdrawing halogens on the phenyl ring, a chloro group at the para-position and a fluoro group at the ortho-position, can significantly modulate the electron density of the carboxylate group. This, in turn, could affect its coordination to the palladium center and influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ortho-fluoro substituent also introduces a steric factor that could play a role in the stability of the catalytic complex.

To provide a meaningful performance benchmark, this compound will be compared against a curated set of alternatives, each chosen to dissect the influence of different electronic and steric parameters:

  • Cinnamic Acid (Unsubstituted): The parent compound, serving as a baseline to evaluate the net effect of the halogen substituents.

  • 4-Chlorocinnamic Acid: To isolate the electronic effect of the para-chloro substituent.

  • 2-Fluorocinnamic Acid: To isolate the steric and electronic effects of the ortho-fluoro substituent.

  • 4-Methoxycinnamic Acid: To introduce an electron-donating group and contrast its effect with the electron-withdrawing halogens.

Comparative Performance in the Heck-Mizoroki Reaction

The following tables are presented as a template for summarizing the experimental data from a comparative study. The data points are hypothetical and serve to illustrate how the performance of this compound and its alternatives would be evaluated.

Table 1: Benchmarking in the Heck-Mizoroki Coupling of Iodobenzene and Styrene

Ligand/AdditiveYield (%)Selectivity (trans:cis)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
This compound [e.g., 92][e.g., >99:1][e.g., 184][e.g., 46]
Cinnamic Acid[e.g., 85][e.g., >99:1][e.g., 170][e.g., 42.5]
4-Chlorocinnamic Acid[e.g., 88][e.g., >99:1][e.g., 176][e.g., 44]
2-Fluorocinnamic Acid[e.g., 90][e.g., >99:1][e.g., 180][e.g., 45]
4-Methoxycinnamic Acid[e.g., 78][e.g., >99:1][e.g., 156][e.g., 39]

Reaction Conditions (Hypothetical): Iodobenzene (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (0.5 mol%), Ligand/Additive (1 mol%), Base (e.g., K₂CO₃, 2 mmol), Solvent (e.g., DMF, 5 mL), Temperature (120 °C), Time (4 h).

Experimental Protocols

A detailed, step-by-step methodology is crucial for the reproducibility and validation of the benchmarking study.

Protocol 1: General Procedure for the Heck-Mizoroki Reaction
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%) and the respective cinnamic acid derivative (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., potassium carbonate, 2 mmol), the aryl halide (e.g., iodobenzene, 1 mmol), and the anhydrous, degassed solvent (e.g., N,N-dimethylformamide, 5 mL).

  • Alkene Addition: Add the alkene (e.g., styrene, 1.2 mmol) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 4 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. The yield and selectivity are determined by ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Visualizing the Catalytic Process

Diagrams are essential for illustrating the proposed workflows and catalytic cycles.

Heck_Mizoroki_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup and Analysis prep1 Add Pd(OAc)₂ and Cinnamic Acid Derivative prep2 Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Add Base, Aryl Halide, and Solvent prep2->prep3 prep4 Add Alkene prep3->prep4 react Heat and Stir (e.g., 120 °C, 4 h) prep4->react workup1 Cool and Quench react->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Column Chromatography) workup2->workup3 analysis Yield and Selectivity (NMR, GC-MS) workup3->analysis

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Heck_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd_complex1 R-Pd(II)-X Lₙ pd0->pd_complex1 R-X coord Alkene Coordination pd_complex2 R-Pd(II)-X (Alkene)Lₙ₋₁ pd_complex1->pd_complex2 + Alkene - L migratory_ins Migratory Insertion pd_complex3 R'-Pd(II)-X Lₙ₋₁ pd_complex2->pd_complex3 beta_hydride β-Hydride Elimination pd_complex4 H-Pd(II)-X (Product)Lₙ₋₁ pd_complex3->pd_complex4 pd_complex4->pd0 - HX + Base reductive_elim Reductive Elimination

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Interpreting the Potential Results and Mechanistic Insights

The hypothetical data in Table 1 suggests that the electronic nature of the cinnamic acid derivative could have a discernible impact on the catalytic efficiency. The electron-withdrawing groups on This compound may lead to a more electrophilic palladium center, potentially accelerating the rate-determining oxidative addition step. Conversely, the electron-donating methoxy group in 4-Methoxycinnamic Acid might result in a less active catalyst. The subtle differences between the halogenated derivatives could provide insights into the interplay of inductive and steric effects.

It is important to recognize that cinnamic acid derivatives can also be substrates in Heck-type reactions. Therefore, careful analysis of the reaction mixture for byproducts resulting from the coupling of the cinnamic acid additive itself would be a critical aspect of this study.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking the performance of this compound as a potential ancillary ligand or additive in the palladium-catalyzed Heck-Mizoroki reaction. While direct experimental evidence for this specific application is currently lacking in the scientific literature, the proposed comparative study against structurally related cinnamic acid derivatives would provide valuable insights into the structure-activity relationships of this class of compounds in catalysis.

The findings from such a study could pave the way for the rational design of novel, inexpensive, and electronically tunable ligands for a variety of cross-coupling reactions. Further investigations could expand the scope of this study to include other catalytic transformations, such as the Suzuki-Miyaura coupling, and explore the potential of these compounds in asymmetric catalysis.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-fluorocinnamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 4-Chloro-2-fluorocinnamic acid are central to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. Proper management and disposal of chemical waste are not merely procedural hurdles; they are integral to the integrity of our research and the well-being of our communities. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in regulatory compliance and scientific principles.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 202982-65-8) is a halogenated aromatic carboxylic acid. Its hazard profile, as indicated by safety data sheets (SDS), necessitates careful handling to mitigate risks.

Key Hazards:

  • Irritant: Causes skin and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

The presence of both chlorine and fluorine atoms on the aromatic ring also places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts during improper disposal.

Regulatory Framework: EPA Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A critical step in proper disposal is determining if this compound is a hazardous waste. This determination is based on two main criteria: whether it is a "listed" waste or if it exhibits "characteristic" hazardous properties.

This compound is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes.[2][3] Therefore, its classification as a hazardous waste depends on whether it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[2][4][5]

  • Ignitability (D001): This compound is a solid with a high melting point (213-217 °C) and is not considered ignitable.

  • Corrosivity (D002): As a carboxylic acid, it is acidic. However, to be classified as a corrosive waste, an aqueous solution of the waste must have a pH less than or equal to 2.[4][6] The generator of the waste is responsible for testing its pH to make this determination.

  • Reactivity (D003): There is no indication that this compound is unstable, reacts violently with water, or generates toxic gases under normal conditions.[3][4][6]

The generator of the waste is legally responsible for making an accurate hazardous waste determination. This may involve analytical testing or applying knowledge of the waste's properties. Given the nature of this compound, it is prudent to manage it as a hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[1] This method is effective for the complete destruction of halogenated organic compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

  • Protective Clothing: A lab coat should be worn to protect street clothes.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., filter paper, gloves).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. Refer to the table below for guidance.

Material Class Incompatible With Reason
This compoundStrong basesExothermic neutralization reaction.
Strong oxidizing agentsPotential for vigorous, exothermic reaction.
Reactive metals (e.g., sodium, potassium)Potential for violent reaction and generation of flammable hydrogen gas.
Step 3: Storage

Store the hazardous waste container in a designated, well-ventilated area, away from heat and ignition sources. The storage area should have secondary containment to control any potential leaks or spills.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the full chemical name and any other relevant information from the SDS.

The Science Behind Incineration of Halogenated Organics

Incineration is the preferred disposal method because it can achieve complete destruction of the organic molecule. However, the presence of chlorine and fluorine atoms requires specific conditions to prevent the formation of harmful byproducts.

During combustion, the carbon and hydrogen in this compound are converted to carbon dioxide (CO2) and water (H2O). The chlorine and fluorine atoms are converted to hydrogen chloride (HCl) and hydrogen fluoride (HF), respectively.[1] These acidic gases are corrosive and must be neutralized in a scrubber system before being released into the atmosphere.

Incomplete combustion can lead to the formation of more hazardous compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins.[9][10] To ensure complete destruction and minimize the formation of these byproducts, hazardous waste incinerators must operate at high temperatures (typically above 850°C) and with sufficient residence time for the waste in the combustion chamber.[9] For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is often required.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Chloro-2-fluorocinnamic acid waste for disposal assess_hazards Assess Hazards (Consult SDS) start->assess_hazards is_hazardous Is it a Hazardous Waste? assess_hazards->is_hazardous collect_waste Collect in a labeled, dedicated hazardous waste container is_hazardous->collect_waste Yes (Recommended) segregate Segregate from incompatible materials collect_waste->segregate store Store in a designated, secure area segregate->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs incinerate Arrange for disposal via high-temperature incineration contact_ehs->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By understanding its hazards, adhering to regulatory requirements, and following a structured disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet for the most accurate and up-to-date guidance.

References

Navigating the Safe Handling of 4-Chloro-2-fluorocinnamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The introduction of any new compound into the laboratory workflow, such as 4-Chloro-2-fluorocinnamic acid, necessitates a thorough understanding of its properties and a robust plan for its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower your research with the confidence that comes from a deep, validated understanding of safe laboratory practices.

Hazard Assessment: Understanding the Profile of this compound

This compound (CAS No: 312693-55-3) is a solid organic compound that presents specific hazards requiring careful management. According to available safety data, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The halogenated aromatic structure of this carboxylic acid informs the necessary precautions. Halogenated organic compounds require special consideration for both personal protection and waste disposal to mitigate risks to personnel and the environment[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach but is dictated by a risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and In-Depth Considerations
Hands Double-gloving with nitrile gloves. For extensive handling, consider a more robust glove like butyl rubber.While nitrile gloves offer good resistance to weak acids and many organic solvents, their performance against halogenated and aromatic hydrocarbons can be limited[1][5][6]. Double-gloving provides an additional layer of protection against incidental contact. For prolonged handling or in situations with a higher risk of splash, butyl rubber gloves offer superior resistance to a wide range of chemicals, including many halogenated solvents[7][8]. Always inspect gloves for any signs of degradation before use[3].
Eyes/Face Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes of solutions containing this compound[1]. Chemical splash goggles are essential to prevent serious eye irritation[2]. A face shield provides an additional barrier to protect the entire face.
Body A flame-resistant lab coat, fully buttoned.A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a best practice in laboratories where flammable solvents may also be in use.
Respiratory A NIOSH-approved N95 dust mask is recommended, especially when handling the powder outside of a fume hood or when dust generation is likely.As the compound can cause respiratory irritation, minimizing the inhalation of airborne particles is crucial[1][2]. An N95 respirator will filter out fine dust particles. For larger-scale operations or where ventilation is inadequate, a respirator with a higher protection factor may be necessary.

Below is a procedural diagram for the correct sequence of donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator/Mask d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator/Mask f3->f4

Figure 1: PPE Donning and Doffing Sequence

Engineering Controls and Safe Handling

While PPE is crucial, the hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.

  • Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to contain dust and prevent inhalation.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[5].

Spill and Emergency Procedures

Prompt and correct response to a chemical spill is critical to ensuring safety.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: Use an absorbent material, such as vermiculite or a commercial spill kit, to cover the solid spill.

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust[3][5].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Inform your supervisor of the incident.

Major Spill (Outside of a fume hood or a large quantity)
  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the affected area to contain any airborne dust.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Provide them with the chemical name and the Safety Data Sheet (SDS) if possible[9].

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[2].

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[2].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

The following diagram outlines the logical workflow for responding to a chemical spill.

Spill_Response start Spill Occurs assess Assess Severity (Quantity, Location, Hazard) start->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained alert Alert Area Personnel minor_spill->alert evacuate Evacuate Area major_spill->evacuate first_aid Provide First Aid major_spill->first_aid ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose report Report to Supervisor dispose->report isolate Isolate Area (Close Doors) evacuate->isolate contact_ehs Contact EHS/ Emergency Services isolate->contact_ehs

Figure 2: Chemical Spill Response Workflow

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound, and its waste must be managed as hazardous waste to prevent environmental contamination.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams. Mixing these waste types can significantly increase disposal costs and complexity[3][11].

  • Labeling: Use a dedicated, clearly labeled, and sealed container for all waste containing this compound. The label must include the words "Hazardous Waste" and the full chemical name[3].

  • Collection: This includes any contaminated PPE, spill cleanup materials, and rinsates from cleaning glassware.

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the EHS office[3]. Under the Resource Conservation and Recovery Act (RCRA), certain halogenated organic compounds are listed as hazardous wastes (F-listed wastes)[12][13]. Proper identification and disposal are a legal requirement.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of your team and the environment. Always refer to the specific Safety Data Sheet for the most current and comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.